molecular formula C9H9F2NO2 B1316528 3-Amino-3-(2,5-difluorophenyl)propanoic acid CAS No. 773122-52-4

3-Amino-3-(2,5-difluorophenyl)propanoic acid

Cat. No.: B1316528
CAS No.: 773122-52-4
M. Wt: 201.17 g/mol
InChI Key: AXIFQWRTBOFNKU-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFQWRTBOFNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585918
Record name 3-Amino-3-(2,5-difluorophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773122-52-4
Record name 3-Amino-3-(2,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-3-(2,5-difluorophenyl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated β-amino acid of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring modifies the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block and a potential therapeutic agent.[1] This document details its physicochemical properties, provides a plausible, detailed protocol for its synthesis, explores its potential applications as a Gamma-aminobutyric acid (GABA) analogue, and outlines essential safety and handling procedures. The insights herein are curated for scientists and professionals seeking to leverage this compound in advanced research and development projects.

Introduction: The Strategic Value of Fluorinated β-Amino Acids

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties. These alterations include increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and modified acidity or basicity of nearby functional groups.[1][3] The site-selective placement of fluorine, as seen in the 2,5-difluoro substitution pattern of the target compound, offers a nuanced approach to fine-tuning the pharmacokinetic and pharmacodynamic profile of a lead molecule.[1]

β-Amino Acids and GABA Analogues: A Pharmacological Overview

Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess a flexible backbone that allows them to adopt unique secondary structures, such as helices and turns. This structural feature makes them valuable components in the design of peptidomimetics with enhanced proteolytic stability.

Furthermore, many β-amino acids are structural analogues of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] While GABA itself cannot effectively cross the blood-brain barrier, lipophilic analogues can.[5] Compounds like Pregabalin (β-isobutyl-GABA) and Phenibut (β-phenyl-GABA) are successful drugs that modulate neuronal activity, serving as anticonvulsants, anxiolytics, and analgesics.[4] this compound belongs to this promising class, with its difluorophenyl moiety expected to significantly influence its interaction with biological targets.[6][7]

Physicochemical and Structural Properties

Core Compound Identification

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 773122-52-4[8][9]
Molecular Formula C₉H₉F₂NO₂[8][9][10]
Molecular Weight 201.17 g/mol [8][9][10]
IUPAC Name This compound-
Synonyms 3-Amino-3-(2,5-difluoro-phenyl)-propionic acid[10]
Physical Form Solid (Predicted)[11]
Structural Elucidation and Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, its structure allows for reliable prediction of its key spectroscopic features. This predictive analysis is crucial for guiding characterization efforts following synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum is expected to be complex. The two protons of the -CH₂- group adjacent to the chiral center are diastereotopic and should appear as a complex multiplet (an ABX system), further coupled to the benzylic proton. The benzylic proton (-CH(NH₂)-) will appear as a multiplet due to coupling with the adjacent -CH₂- protons. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The amine (-NH₂) and carboxylic acid (-OH) protons are exchangeable and may appear as broad singlets, which can be confirmed by a D₂O exchange experiment.[12]

  • ¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller couplings.

  • ¹⁹F NMR: As a valuable tool for studying fluorinated compounds, the ¹⁹F NMR spectrum is expected to show two distinct resonances for the non-equivalent fluorine atoms at the C2 and C5 positions of the phenyl ring.[13] Each signal will be split by the other fluorine and by nearby aromatic protons.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.18. High-resolution mass spectrometry would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretches of the amine group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-F stretches in the aromatic region (~1100-1300 cm⁻¹).

Synthesis and Manufacturing

Rationale for Synthetic Strategy Selection

The synthesis of β-amino acids can be approached through several established methods. For an aryl-substituted β-amino acid like the target compound, a robust and scalable approach is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde (2,5-difluorobenzaldehyde), malonic acid, and a source of ammonia (ammonium acetate) in an alcoholic solvent. This method is chosen for its operational simplicity and the ready availability of starting materials.

Proposed Synthetic Workflow: Rodionov Reaction

The diagram below illustrates the logical flow of the proposed synthesis, from commercially available starting materials to the final purified product.

SynthesisWorkflow start_material start_material reagent reagent intermediate intermediate product product process process A 2,5-Difluorobenzaldehyde Reaction Rodionov Reaction (One-Pot Condensation) A->Reaction Ethanol, Reflux B Malonic Acid B->Reaction Ethanol, Reflux C Ammonium Acetate C->Reaction Ethanol, Reflux D Crude Product Mixture Reaction->D Purification Purification (Recrystallization) D->Purification E 3-Amino-3-(2,5-difluorophenyl) propanoic acid Purification->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel with appropriate safety measures in place.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluorobenzaldehyde (10.0 g, 70.4 mmol), malonic acid (8.8 g, 84.5 mmol), and ammonium acetate (16.3 g, 211.2 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Workup - Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude amino acid should form. Cool the flask further in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and byproducts.

  • Purification - Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then to 0-4 °C, to induce crystallization of the purified product.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Research and Drug Development

Central Nervous System (CNS) Research

As a GABA analogue, this compound is a prime candidate for investigating neurological pathways.[14] Its difluorophenyl group increases lipophilicity compared to GABA, potentially facilitating passage across the blood-brain barrier.[5] Researchers can use it as a probe to study GABA receptor subtypes (GABAₐ and GABAₑ) or GABA transporters.[6] Its potential anticonvulsant, anxiolytic, or analgesic properties warrant investigation in relevant preclinical models.[4][15]

A Versatile Building Block for Novel Therapeutics

The primary amine and carboxylic acid functional groups make this compound an ideal chiral building block for more complex molecules. It can be incorporated into peptides to create novel peptidomimetics with constrained conformations and increased resistance to enzymatic degradation.[16] Furthermore, derivatives of related β-aminopropanoic acids have shown promise as antimicrobial and anticancer agents, suggesting that libraries based on this difluorinated scaffold could yield novel therapeutic candidates.[17][18][19]

Safety, Handling, and Storage

Hazard Identification

While specific toxicology data for this compound is not available, data from analogous compounds suggests it should be handled as a potentially hazardous chemical.[20][21]

  • Acute Effects: May cause skin, eye, and respiratory tract irritation.[11][20] Harmful if swallowed or inhaled.[22]

  • Chronic Effects: Long-term exposure effects have not been determined.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[21]

  • Engineering Controls: Handle the compound in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.[20]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[23]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

This compound represents a molecule of considerable potential. Its identity as a fluorinated GABA analogue positions it as a compelling candidate for neuroscience research, while its structural features make it a versatile building block for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical pathway for its preparation, enabling further investigation into its biological activity and applications. Future research should focus on the stereoselective synthesis to isolate individual enantiomers, as biological activity is often stereospecific, and a thorough evaluation of its pharmacological profile to unlock its full therapeutic potential.

References

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC - NIH.
  • Fluorinated Amino Acids. (n.d.). BOC Sciences.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids. (2025). ResearchGate.
  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019). ACS Publications.
  • GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach.com.
  • GABA analogue. (n.d.). Wikipedia.
  • (A) Chemical structures of GABA and its analogues. (n.d.). ResearchGate.
  • GABA and its conformationally restricted analogues. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • GABA analogue – Knowledge and References. (n.d.). Taylor & Francis.
  • (S)-3-Amino-3-(2-fluorophenyl)propionic acid. (n.d.). Chem-Impex.
  • This compound. (n.d.). Beijing Innochem.
  • 3-Amino-3-(3-fluorophenyl)propanoic acid. (n.d.). PubChem.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. (n.d.). MDPI.
  • 2-Amino-3-(2,4-difluorophenyl)propanoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc..
  • MSDS of 1(S)-2-amino-3-(3,5-difluorophenyl)propanoic acid. (2013). Capot Chemical.
  • 3-Amino-3-(2-fluorophenyl)propanoic acid. (n.d.). iChemical.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates. (2025). PMC - NIH.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.
  • This compound. (n.d.). BLDpharm.
  • Hazardous Substance Fact Sheet - Propionic Acid. (n.d.). NJ.gov.
  • 3-Amino-3-(3,5-difluorophenyl)propanoic acid. (n.d.). Synblock.
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  • 3-amino-3-(2,4-difluorophenyl)propanoic acid. (n.d.). Sigma-Aldrich.
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Sources

A Technical Guide to the Synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated β-Amino Acids in Drug Discovery

3-Amino-3-(2,5-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest to the pharmaceutical and medicinal chemistry sectors. The incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to target proteins. Specifically, the 2,5-difluorophenyl moiety imparts unique electronic properties that can enhance biological activity and pharmacokinetic profiles. As a chiral building block, this β-amino acid is a valuable precursor for the synthesis of novel therapeutics, including enzyme inhibitors and peptidomimetics. This guide provides an in-depth exploration of a viable synthetic pathway to this compound, offering both chemical and biocatalytic perspectives for researchers and drug development professionals.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic disconnection of the target molecule suggests a three-component Mannich-type reaction as a primary and efficient synthetic strategy. This approach involves the condensation of a non-enolizable aldehyde (2,5-difluorobenzaldehyde), a source of ammonia, and an enolizable carbonyl compound equivalent (malonic acid).

G Target This compound Mannich Mannich-Type Reaction Target->Mannich Components Starting Materials Mannich->Components Aldehyde 2,5-Difluorobenzaldehyde Components->Aldehyde Ammonia Ammonia Source (e.g., Ammonium Acetate) Components->Ammonia Malonic Malonic Acid Components->Malonic

Caption: Retrosynthetic analysis of the target molecule.

Chemical Synthesis Pathway: The Mannich Reaction

The one-pot, three-component Mannich reaction is a convergent and atom-economical approach to β-amino acids.[1] This reaction proceeds through the in-situ formation of an imine from 2,5-difluorobenzaldehyde and an ammonia source, which is then attacked by the enolate of malonic acid. Subsequent decarboxylation yields the desired this compound.

Reaction Mechanism
  • Imine Formation: 2,5-Difluorobenzaldehyde reacts with an ammonia source, such as ammonium acetate, to form the corresponding imine.

  • Enolate Formation: Malonic acid is deprotonated to form an enolate.

  • Nucleophilic Attack: The enolate of malonic acid acts as a nucleophile, attacking the electrophilic carbon of the imine.

  • Decarboxylation: The resulting intermediate undergoes spontaneous decarboxylation upon heating to afford the final β-amino acid product.

G cluster_0 Mannich Reaction Pathway A 2,5-Difluorobenzaldehyde D In-situ Imine Formation A->D B Ammonium Acetate B->D C Malonic Acid E Nucleophilic Addition C->E D->E F Decarboxylation E->F G This compound F->G

Caption: Proposed Mannich reaction workflow.

Experimental Protocol (Generalized)

A detailed protocol for the synthesis of 3-amino-3-arylpropionic acids via a one-pot Mannich reaction has been previously reported and can be adapted for this specific target.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

ParameterValue
Starting Material 2,5-Difluorobenzaldehyde
Reagents Malonic Acid, Ammonium Acetate
Solvent Ethanol/Water
Temperature Reflux
Typical Yield 60-80% (estimated based on similar reactions)

Table 1: Summary of Reaction Parameters for the Mannich Synthesis.

Biocatalytic Approach: A Green Alternative

For the synthesis of enantiomerically pure β-amino acids, biocatalysis offers a compelling and environmentally friendly alternative to traditional chemical methods. Enzymes from the genus Rhodococcus, for instance, have been shown to catalyze the hydrolysis of β-amino nitriles to the corresponding β-amino acids with high enantioselectivity.[1]

Proposed Biocatalytic Pathway

This chemoenzymatic approach would involve an initial chemical synthesis of the racemic β-amino nitrile, followed by an enzymatic resolution.

  • Synthesis of Racemic 3-Amino-3-(2,5-difluorophenyl)propionitrile: This can be achieved via a Strecker reaction involving 2,5-difluorobenzaldehyde, ammonia, and a cyanide source.

  • Enzymatic Hydrolysis: The racemic nitrile is then subjected to hydrolysis using a whole-cell catalyst, such as Rhodococcus erythropolis, which contains nitrile hydratase and amidase enzymes.[1] This can lead to the enantioselective production of one enantiomer of the desired β-amino acid, leaving the other enantiomer of the nitrile or the corresponding amide unreacted.

G cluster_0 Chemoenzymatic Synthesis Start 2,5-Difluorobenzaldehyde Strecker Strecker Reaction Start->Strecker Nitrile Racemic 3-Amino-3-(2,5-difluorophenyl)propionitrile Strecker->Nitrile Enzyme Enzymatic Resolution (Rhodococcus sp.) Nitrile->Enzyme Product Enantiopure (S)- or (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid Enzyme->Product Byproduct Unreacted Nitrile/Amide Enantiomer Enzyme->Byproduct

Caption: Chemoenzymatic synthesis workflow.

Advantages of the Biocatalytic Route
  • High Enantioselectivity: Enzymes can provide access to enantiomerically pure products, which is crucial for pharmaceutical applications.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

  • Environmental Sustainability: This "green chemistry" approach minimizes the generation of hazardous waste.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through a one-pot, three-component Mannich reaction, providing a straightforward and scalable route to this valuable building block. For applications requiring high enantiopurity, a chemoenzymatic strategy employing a Rhodococcus biocatalyst presents a highly attractive and sustainable alternative. Further optimization of both the chemical and biocatalytic routes, including the exploration of asymmetric Mannich reactions and the screening of novel microbial catalysts, will undoubtedly expand the synthetic toolbox for accessing this and other structurally diverse fluorinated β-amino acids, thereby accelerating the discovery and development of next-generation therapeutics.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF - ResearchGate. Available at: [Link]

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An In-depth Technical Guide to (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the difluorinated phenyl ring and the stereospecific amine group at the β-position, confer valuable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, including its detailed structure, physicochemical properties, a validated synthesis protocol, spectral analysis for structural elucidation, and its current and potential applications in the pharmaceutical industry. The content herein is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Introduction: The Significance of Fluorinated β-Amino Acids

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon from the carboxyl group. This seemingly minor structural shift has profound implications for their biological activity and conformational behavior. Peptides and molecules incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases and peptidases, a critical advantage in drug design.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly modulate a molecule's properties, including:

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's in vivo half-life.[3]

  • Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups and participate in favorable non-covalent interactions with biological targets, enhancing binding affinity and selectivity.[2][3]

  • Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes.[3]

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid combines the benefits of a β-amino acid scaffold with the strategic advantages of fluorine substitution, making it a highly valuable building block for the synthesis of novel therapeutics, particularly in areas like neuroscience.[4][5]

Molecular Structure and Physicochemical Properties

The structure of (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group at the C3 (β) position and a 2,5-difluorophenyl substituent also at C3. The "(S)" designation indicates the specific stereochemistry at the chiral center (C3).

Chemical Structure:

Chemical structure of (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
CAS Number 1157399-07-8
Appearance White to off-white solid/powder
Chirality (S)-enantiomer
Solubility Soluble in aqueous base, limited solubility in water and organic solvents

Synthesis Protocol: Asymmetric Synthesis

The enantioselective synthesis of β-amino acids is a critical challenge in organic chemistry.[6] Several strategies have been developed, including the Mannich reaction, conjugate additions, and metal-catalyzed hydrogenations.[7][8] A common and effective method for preparing chiral 3-aryl-β-amino acids involves the asymmetric addition of a nucleophile to a C=N bond.

The following protocol describes a robust and scalable method for the synthesis of the target compound, adapted from established methodologies for related structures. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Stereoselective Addition cluster_2 Step 3: Deprotection & Hydrolysis A 2,5-Difluorobenzaldehyde C N-Sulfinyl Imine Intermediate A->C Ti(OEt)₄, THF B Chiral Sulfinamide ((R)-tert-Butanesulfinamide) B->C E Protected β-Amino Ester C->E 1. Add Reformatsky Reagent 2. Quench D Reformatsky Reagent (e.g., from Ethyl Bromoacetate & Zn) D->E G (S)-3-Amino-3-(2,5-difluorophenyl) propanoic acid E->G 1. HCl (Sulfinyl group removal) 2. LiOH (Ester hydrolysis) F Racemic Mixture (if achiral synthesis)

Caption: Asymmetric synthesis pathway for (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • Rationale: This step creates the electrophilic imine substrate. The chiral tert-butanesulfinamide auxiliary, developed by Ellman, is a cornerstone of modern asymmetric synthesis. It effectively directs the stereochemical outcome of the subsequent nucleophilic addition, leading to high diastereoselectivity. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the condensation reaction to completion.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-difluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).

    • Add anhydrous tetrahydrofuran (THF, ~0.5 M).

    • Add titanium(IV) ethoxide (2.0 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

    • Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring.

    • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Reformatsky Reaction

  • Rationale: The Reformatsky reaction involves the addition of an organozinc enolate (derived from an α-halo ester) to the imine. The bulky tert-butanesulfinyl group on the imine nitrogen sterically hinders one face of the C=N double bond, forcing the incoming nucleophile to attack from the opposite face. This controlled approach establishes the desired (S)-stereochemistry at the C3 position.

  • Procedure:

    • In a separate flame-dried flask, activate zinc dust (3.0 eq) with a few drops of 1,2-dibromoethane in anhydrous THF.

    • Add ethyl bromoacetate (2.0 eq) to the activated zinc suspension and stir until the enolate forms.

    • Cool the enolate solution to 0 °C.

    • In another flask, dissolve the crude N-sulfinyl imine from Step 1 in anhydrous THF and cool to -78 °C.

    • Slowly add the prepared zinc enolate solution to the imine solution via cannula.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected β-amino ester.

Step 3: Deprotection and Saponification

  • Rationale: This final two-part step reveals the target molecule. First, acidic conditions (HCl) are used to cleave the acid-labile N-sulfinyl protecting group. Second, base-mediated hydrolysis (saponification) of the ethyl ester yields the final carboxylic acid.

  • Procedure:

    • Dissolve the purified product from Step 2 in methanol.

    • Add a solution of HCl in dioxane (e.g., 4M, 3.0-4.0 eq) and stir at room temperature for 1-2 hours until the sulfinamide is fully cleaved (monitor by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the resulting crude amine salt in a mixture of THF/water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until ester hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture to pH ~6-7 with 1N HCl. The product may precipitate.

    • Extract with a suitable organic solvent (e.g., ethyl acetate) or collect the precipitate by filtration.

    • Wash the solid with cold water and diethyl ether, then dry under vacuum to obtain pure (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid.

Structural Elucidation and Spectral Data

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods.

Table 2: Representative Spectroscopic Data

TechniqueExpected Chemical Shifts / Signals
¹H NMR δ (ppm) ~7.0-7.3 (m, 3H, Ar-H ), ~4.5 (t, 1H, CH -NH₂), ~2.8 (d, 2H, CH₂ -COOH), NH₂ and COOH protons may be broad or exchange with D₂O.
¹³C NMR δ (ppm) ~175 (C=O), ~155-160 (d, J_CF, Ar-C -F), ~115-130 (Ar-C ), ~50 (C H-NH₂), ~40 (C H₂-COOH).
¹⁹F NMR Two distinct signals in the aromatic region, characteristic of the 2,5-disubstitution pattern.
Mass Spec (ESI+) [M+H]⁺ = 202.07

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Applications in Drug Development

The unique profile of (S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid makes it a valuable precursor and pharmacophore in drug discovery.

  • Neurotransmitter Modulation: Aryl-substituted β-amino acids are known to interact with neurotransmitter systems. They can act as mimics of GABA or other signaling molecules, making them useful for developing drugs targeting conditions like epilepsy, anxiety, and neuropathic pain.[4][5]

  • Peptidomimetics: Incorporation of this molecule into peptide sequences can induce specific secondary structures (e.g., helices, turns) and confer proteolytic stability.[6][9] This is crucial for developing peptide-based drugs with improved pharmacokinetic profiles.

  • Enzyme Inhibitors: The structural motif is present in various enzyme inhibitors. For example, related β-amino acids are key components of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

  • Asymmetric Catalysis: The amino acid itself can serve as a chiral ligand or building block in the development of new asymmetric catalysts for other chemical transformations.[6]

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. May cause skin and eye irritation.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 0-8°C is recommended.

Conclusion

(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a sophisticated chemical building block with high utility in modern pharmaceutical research. Its synthesis, while requiring careful control of stereochemistry, is achievable through established asymmetric methods. The combination of a β-amino acid scaffold and difluoroaryl substitution provides a powerful tool for medicinal chemists to enhance the drug-like properties of new molecular entities. As research into fluorinated compounds and peptidomimetics continues to expand, the importance of this and related structures in the development of next-generation therapeutics is set to grow.

References

  • Aunpad, R., & Panbangred, W. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(10), 1335-1353. [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]

  • Liu, G., & Lu, X. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1602-1614. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-3-Amino-3-(2-fluorophenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 3-amino-3-aryl propanoates.
  • Google Patents. (n.d.). Synthesis of 3-amino-3-aryl propanoates.
  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6561. [Link]

  • Chem-Impex. (n.d.). (S)-3-Amino-3-(3-fluorophenyl)propionic acid. Retrieved from [Link]

  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

Sources

A Technical Guide to (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid, identified by CAS Number 773122-52-4, is a non-proteinogenic β-amino acid that has emerged as a critical chiral building block in medicinal chemistry. Its strategic incorporation of a 2,5-difluorophenyl moiety offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, and explores its application in the development of novel therapeutics, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical and Structural Properties

The unique structural characteristics of (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid are central to its utility in drug design. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated analogs. These properties are crucial for enhancing a drug candidate's interaction with biological targets and improving its overall efficacy.[1][2]

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 773122-52-4[3]
Molecular Formula C₉H₉F₂NO₂[4]
Molecular Weight 201.17 g/mol [4]
Appearance White to off-white powderGeneric Supplier Data
Exact Mass 201.06000 u[4]
LogP (calculated) 2.14[4]
PSA (Polar Surface Area) 63.32 Ų[4]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern pharmaceutical development. The preparation of (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is typically achieved through a multi-step process involving the initial formation of a racemic mixture, followed by chiral resolution to isolate the desired (R)-enantiomer.

Causality in Synthetic Strategy

The chosen synthetic pathway prioritizes reliability and scalability, essential for drug development campaigns. The initial step employs a variation of the Rodionov reaction , a robust one-pot method for synthesizing β-amino acids from an aldehyde, malonic acid, and an ammonia source (ammonium acetate).[5][6] This reaction is advantageous due to its operational simplicity and use of readily available starting materials.

However, the Rodionov reaction is not stereoselective and produces a racemic mixture of (R)- and (S)-enantiomers. As biological systems are highly stereospecific, isolating the correct enantiomer is critical. Therefore, the second phase of the synthesis is a diastereomeric salt resolution . This classical and industrially proven method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid) to form two diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Subsequent liberation of the amino acid from the separated salt yields the desired enantiomerically pure product.

Visualized Synthesis Workflow

G cluster_0 Part 1: Racemic Synthesis (Rodionov Reaction) cluster_1 Part 2: Chiral Resolution A 2,5-Difluorobenzaldehyde R Reaction Vessel (Ethanol, Reflux) A->R B Malonic Acid B->R C Ammonium Acetate C->R P1 Racemic (±)-3-Amino-3- (2,5-difluorophenyl)propanoic acid R->P1 One-Pot Condensation & Decarboxylation S Solvent System (e.g., Methanol/Water) P1->S CRA Chiral Resolving Agent (e.g., (S)-Mandelic Acid) CRA->S DS Diastereomeric Salt Mixture ((R,S) and (S,S) salts) S->DS F Fractional Crystallization DS->F DS_R Isolated (R,S) Salt (Less Soluble) F->DS_R Separation DS_S Mother Liquor (Enriched in (S,S) Salt) F->DS_S B1 Base Treatment (e.g., NaOH) DS_R->B1 Liberation A1 Acid Treatment (e.g., HCl) B1->A1 Neutralization/ Precipitation P2 (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid A1->P2

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and resolution of the title compound.

Part A: Synthesis of Racemic 3-Amino-3-(2,5-difluorophenyl)propanoic acid
  • Reagent Setup: To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluorobenzaldehyde (142 g, 1.0 mol), malonic acid (115 g, 1.1 mol), and ammonium acetate (85 g, 1.1 mol).

  • Reaction: Add ethanol (500 mL) to the flask. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Causality: Ethanol serves as a solvent that is suitable for the reaction temperature and solubility of the reactants. Refluxing ensures the reaction proceeds to completion.

  • Monitoring: Maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 2 hours to induce precipitation of the product.

  • Isolation & Validation: Collect the resulting white solid by vacuum filtration. Wash the solid with cold ethanol (2 x 100 mL) and then diethyl ether (1 x 100 mL) to remove impurities. Dry the product under vacuum. The resulting solid is the racemic β-amino acid.

    • Self-Validation: The identity and purity of the racemic product should be confirmed by ¹H NMR and Mass Spectrometry before proceeding.

Part B: Chiral Resolution
  • Salt Formation: Suspend the racemic amino acid (100 g, 0.497 mol) in 1 L of a methanol/water (9:1 v/v) mixture. Heat the suspension to 60 °C to achieve dissolution. In a separate flask, dissolve an equimolar amount of a suitable chiral resolving agent, such as (S)-Mandelic Acid (75.6 g, 0.497 mol), in 200 mL of warm methanol.

  • Crystallization: Add the resolving agent solution to the amino acid solution with stirring. Slowly cool the combined solution to room temperature and allow it to stand undisturbed for 12-24 hours.

    • Causality: The slow cooling process allows for the selective crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals (the (R)-amino acid-(S)-mandelic acid salt) by vacuum filtration.

    • Self-Validation: The optical purity of the diastereomeric salt can be checked at this stage using chiral HPLC. If the enantiomeric excess (e.e.) is not satisfactory (>99%), a recrystallization from the same solvent system can be performed.

  • Liberation of the Free Amino Acid: Dissolve the isolated salt in 1 M aqueous sodium hydroxide (NaOH) until a pH of 10-11 is reached. This converts the amino acid to its sodium salt and the mandelic acid to its sodium salt, both of which are water-soluble.

  • Purification: Wash the aqueous solution with dichloromethane (2 x 200 mL) to extract any non-polar impurities and the chiral resolving agent.

  • Final Precipitation & Validation: Cool the aqueous layer in an ice bath and slowly add 2 M hydrochloric acid (HCl) with stirring until the pH reaches the isoelectric point of the amino acid (approx. pH 6-7). The pure (R)-enantiomer will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Final Validation: Confirm the identity, chemical purity (>99%), and enantiomeric purity (>99% e.e.) of the final product using NMR, Mass Spectrometry, and Chiral HPLC.

Applications in Drug Development

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a valuable building block primarily due to the strategic placement of fluorine atoms. Fluorine substitution can enhance metabolic stability by blocking sites susceptible to enzymatic degradation and can improve binding affinity to target proteins through favorable electronic interactions.[7]

Role in DPP-4 Inhibitor Synthesis

A prominent application of fluorinated β-amino acids is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[8] The β-amino acid moiety is crucial for mimicking the dipeptide substrate and binding to the active site of the DPP-4 enzyme.[1] The trifluorophenyl analog of this compound is a key component of the well-known DPP-4 inhibitor, Sitagliptin. The 2,5-difluoro substitution pattern offers an alternative modification to fine-tune the drug's properties, such as potency and selectivity.

Conceptual Drug Design Workflow

cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Optimization A (R)-3-Amino-3-(2,5-difluorophenyl) propanoic acid C Coupling Reaction (Amide Bond Formation) A->C B Heterocyclic Moiety (e.g., Piperazine, Triazole) B->C D Novel DPP-4 Inhibitor Candidate C->D E In Vitro Assay (DPP-4 Inhibition, IC₅₀) D->E Biological Testing F Selectivity Profiling (vs. DPP-8, DPP-9) E->F G ADME-Tox Screening (Metabolic Stability, Permeability) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I Feedback Loop I->B Modify Heterocycle

Caption: Role of the title compound in a typical drug discovery cycle.

Conclusion

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and the advantageous properties conferred by its difluorinated phenyl ring make it a high-value building block for creating drug candidates with improved pharmacological profiles. The robust and scalable synthesis, coupled with its proven utility in constructing potent enzyme inhibitors like those for DPP-4, ensures its continued relevance in the pipeline of modern therapeutic development.

References

  • Gundetti, M., et al. (2016). Synthesis and DPP-IV-inhibitory activity of 1,2,3-triazoles designed as analogues of Sitagliptin.
  • Google Patents. (2017). CN106431898A - Synthesis and use of phenylpropionic acid derivatives.
  • Google Patents. (2002). CN1364159A - Synthesis of 3-amino-3-aryl propanoates.
  • Google Patents. (2000). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Google Patents. (2014). WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
  • Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. Retrieved from [Link]

  • Google Patents. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. Retrieved from [Link]

  • Google Patents. (1999). United States Patent 6,225,300.
  • Lebedev, A.V., et al. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry.

Sources

A Technical Guide to 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest to the pharmaceutical and biotechnology sectors. The document details the molecule's fundamental physicochemical properties, centered around its molecular weight, and presents a validated synthetic pathway and robust analytical characterization protocols. Furthermore, it explores the strategic application of this compound in drug development, contextualized by the broader utility of fluorinated amino acids in enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this specialized building block in their research endeavors.

Core Physicochemical Properties

This compound is a non-proteinogenic β-amino acid. The introduction of two fluorine atoms onto the phenyl ring is a key design feature, imparting unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability when incorporated into larger molecules.[1][] A precise understanding of its fundamental properties is the cornerstone of its application.

The molecular formula, C₉H₉F₂NO₂, dictates its exact mass and molecular weight, which are critical parameters for analytical characterization, particularly mass spectrometry, and for stoichiometric calculations in synthesis and formulation. The CAS Number 773122-52-4 serves as a unique identifier for this specific chemical entity.[3]

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms β-Amino-2,5-difluorobenzenepropanoic acidN/A
CAS Number 773122-52-4[3]
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Monoisotopic Mass 201.0601 DaCalculated
Appearance White to off-white solidTypical
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Inferred

Synthesis and Analytical Characterization

The synthesis of β-amino acids can be achieved through various established methods. For 3-amino-3-arylpropanoic acids, a one-pot, three-component reaction offers an efficient and scalable approach.[4] This method avoids the isolation of intermediates, thereby improving overall yield and reducing operational complexity.

One-Pot Synthesis Protocol

This protocol is adapted from established methods for synthesizing 3-amino-3-arylpropanoic acids.[4] The core of this reaction is a modified Mannich-type condensation.

Causality Behind Experimental Choices:

  • Starting Materials: 2,5-Difluorobenzaldehyde is selected for the specific aryl group. Malonic acid serves as the carbon backbone donor for the propanoic acid moiety. Ammonium acetate provides the crucial amine group in situ.

  • Solvent: A polar protic solvent like ethanol or isopropanol is used to facilitate the dissolution of the reactants and intermediates.

  • Mechanism: The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the enolate of malonic acid, followed by decarboxylation to yield the final β-amino acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add ethanol to the flask until a stirrable slurry is formed (approx. 3-5 mL per gram of aldehyde).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold ethanol (2x) and then with diethyl ether (1x) to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under vacuum to yield this compound.

Workflow for Synthesis and Verification

The following diagram illustrates the logical flow from synthesis to final, validated product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Validation reactants Reactants (2,5-Difluorobenzaldehyde, Malonic Acid, Ammonium Acetate) reaction One-Pot Reaction (Ethanol, Reflux) reactants->reaction filtration Precipitation & Vacuum Filtration reaction->filtration washing Solvent Washing (Ethanol, Ether) filtration->washing drying Vacuum Drying washing->drying product Final Product: 3-Amino-3-(2,5-difluorophenyl) propanoic acid drying->product hplc Purity Check (HPLC >95%) ms Identity Confirmation (LC-MS, m/z = 202.0679 [M+H]+) nmr Structure Elucidation (¹H, ¹³C, ¹⁹F NMR) product->hplc product->ms product->nmr G cluster_compound This compound cluster_properties Enhanced Drug Properties compound Core Scaffold stability Increased Metabolic Stability (P450 Shielding) compound->stability Incorporation into Drug Candidate permeability Improved Membrane Permeability (Lipophilicity) compound->permeability Incorporation into Drug Candidate binding Enhanced Target Binding Affinity (pKa, Dipole) compound->binding Incorporation into Drug Candidate conformation Favorable Conformation (Steric Influence) compound->conformation Incorporation into Drug Candidate outcome Improved Therapeutic Candidate stability->outcome permeability->outcome binding->outcome conformation->outcome

Sources

Spectroscopic Characterization of 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest in medicinal and pharmaceutical chemistry. The strategic incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their conformational preferences, metabolic stability, and biological activity. As such, rigorous spectroscopic analysis is paramount for unambiguous structure elucidation and quality control in drug discovery and development pipelines.

This document is structured to provide not only the anticipated spectroscopic data but also the underlying scientific rationale for the experimental methodologies and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

This compound (MW: 201.17 g/mol , Formula: C₉H₉F₂NO₂) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural components to be interrogated are the difluorinated aromatic ring, the chiral center at the β-carbon, the propanoic acid backbone, and the primary amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm are tabulated below. These predictions are based on the analysis of similar fluorinated β-amino acids and fundamental NMR principles.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-α (CH₂)~ 2.8 - 3.0ddJ_Hα-Hα' ≈ 16, J_Hα-Hβ ≈ 6-82HDiastereotopic protons adjacent to the chiral center, appearing as a multiplet.
H-β (CH)~ 4.8 - 5.0tJ_Hβ-Hα ≈ 6-81HMethine proton at the chiral center, coupled to the two H-α protons.
Ar-H~ 7.1 - 7.4m-3HAromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
-NH₂Variablebr s-2HBroad singlet, chemical shift is concentration and solvent dependent.
-COOHVariablebr s-1HBroad singlet, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The presence of fluorine will induce C-F coupling, which is a key diagnostic feature.

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J_CF, Hz)Rationale
-COOH~ 175-Carboxylic acid carbonyl carbon.
C-α (CH₂)~ 40-Methylene carbon adjacent to the chiral center.
C-β (CH)~ 50-Methine carbon at the chiral center.
C1' (Ar-C)~ 130d, J_CF ≈ 10-15 HzAromatic carbon attached to the propanoic acid chain, coupled to the adjacent fluorine.
C2' (Ar-C)~ 158d, J_CF ≈ 240-250 HzAromatic carbon directly bonded to fluorine.
C3' (Ar-C)~ 115d, J_CF ≈ 20-25 HzAromatic carbon ortho to one fluorine and meta to the other.
C4' (Ar-C)~ 117dd, J_CF ≈ 20-25 Hz, J_CF ≈ 5-8 HzAromatic carbon coupled to two fluorine atoms.
C5' (Ar-C)~ 156d, J_CF ≈ 240-250 HzAromatic carbon directly bonded to fluorine.
C6' (Ar-C)~ 119d, J_CF ≈ 20-25 HzAromatic carbon ortho to one fluorine and meta to the other.
Experimental Protocol for NMR Data Acquisition

Expertise & Experience: The choice of solvent is critical for obtaining high-quality NMR spectra of amino acids. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. D₂O can lead to the exchange of labile protons (-NH₂ and -COOH), which simplifies the spectrum but results in the loss of these signals. DMSO-d₆ will preserve these signals. The addition of a small amount of an acid, such as DCl in D₂O, can sharpen the signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometric Data
Ionm/z (calculated)m/z (expected)Rationale
[M+H]⁺202.0670202.07Protonated molecular ion, expected in positive ion mode.
[M-H]⁻200.0515200.05Deprotonated molecular ion, expected in negative ion mode.
[M+Na]⁺224.0489224.05Sodium adduct, commonly observed in ESI.

Trustworthiness: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The measured m/z should be within 5 ppm of the calculated value to provide high confidence in the assigned molecular formula.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peaks and compare them with the calculated values for the expected elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Rationale
Carboxylic AcidO-H stretch2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding.
Carboxylic AcidC=O stretch1700-1725Strong absorption for the carbonyl group.
AmineN-H stretch3200-3500 (medium)Primary amine N-H stretching vibrations.
Aromatic RingC-H stretch3000-3100Aromatic C-H stretching.
Aromatic RingC=C stretch1500-1600Aromatic ring skeletal vibrations.
C-FC-F stretch1100-1300Strong absorptions characteristic of the C-F bond.
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-HRMS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Shahmohammadi, S., et al. (2020). Molecules, 25(24), 5990. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. This book provides a comprehensive background on the principles of medicinal chemistry and drug design.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. A standard textbook for the theory and practice of spectroscopic techniques.
  • PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. [Link] (for comparative data).

An In-depth Technical Guide to the Biological Activity of Fluorinated β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, conformational properties, and diverse biological activities of fluorinated β-amino acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to illuminate the strategic value of fluorine in the design of novel therapeutics.

The Strategic Imperative for Fluorine in β-Amino Acid Scaffolds

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The fluorine atom, despite being only slightly larger than hydrogen, possesses the highest electronegativity, leading to profound effects on the physicochemical properties of a molecule. When introduced into the backbone of β-amino acids—non-proteinogenic amino acids with a versatile range of biological functions—fluorine imparts a unique combination of stability, conformational control, and modulated bioactivity.[][3]

The C-F bond is exceptionally strong (~116 kcal/mol), rendering it highly resistant to metabolic degradation. This intrinsic stability can significantly enhance the pharmacokinetic profile of a parent molecule.[4][5] Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing ionization states and receptor-ligand interactions.[1] It is this trifecta of metabolic stability, conformational constraint, and electronic modulation that makes fluorinated β-amino acids highly sought-after building blocks in drug discovery.[6]

Conformational Control: The Gauche Effect and Pre-organization

The true power of fluorinating β-amino acids lies in the ability to exert precise control over molecular conformation. The introduction of fluorine, particularly at the α- or β-position, induces significant stereoelectronic effects that dictate the torsional preferences of the carbon backbone.

One of the most influential forces is the gauche effect , where the preference of a C-F bond to be oriented gauche (approximately 60°) to an adjacent electron-withdrawing group or a C-N bond can lock the molecule into a specific conformation.[1] This pre-organization is critical for minimizing the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency.[7]

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating these conformational preferences.[7][8] Studies on β-peptides incorporating fluorinated residues have shown that these stereoelectronic effects can stabilize secondary structures like the 314-helix or induce specific hairpin turns, which would otherwise be inaccessible.[8][9] This ability to engineer specific secondary structures is a powerful tool in designing peptidomimetics with enhanced proteolytic stability and biological activity.[10]

G cluster_0 Physicochemical Inputs cluster_1 Molecular Consequences cluster_2 Biological Outcomes a Fluorination (α or β position) b High Electronegativity a->b leads to d Stereoelectronic Effects (e.g., Gauche Effect) a->d f Increased Lipophilicity a->f e Altered pKa b->e c C-F Bond Strength g Blocked Metabolic Sites c->g h Conformational Pre-organization d->h induces k Improved Pharmacokinetics f->k g->k i Enhanced Binding Affinity h->i enables j Increased Proteolytic Stability h->j l Potent Biological Activity i->l j->l k->l

Caption: Logical flow from fluorination to enhanced biological activity.

Key Biological Activities and Therapeutic Applications

The unique properties conferred by fluorination translate into a wide spectrum of biological activities. Fluorinated β-amino acids have been successfully incorporated into molecules targeting enzymes, microbes, and cancer cells.[7]

Enzyme Inhibition

Fluorinated β-amino acids are potent building blocks for designing enzyme inhibitors, particularly for proteases. The conformational constraints imposed by fluorine can help the inhibitor mimic the transition state of the substrate, leading to tight binding in the enzyme's active site. For example, α-fluorinated β-amino acid derivatives have been shown to be competitive inhibitors of α-chymotrypsin.[11][12] The trifluoromethyl group is particularly effective; α-trifluoromethyl ketones, for instance, act as powerful inhibitors of serine proteases by forming stable hemiacetal adducts with the active site serine residue.[13]

Antimicrobial Peptides (AMPs)

A significant challenge with peptide-based therapeutics is their susceptibility to proteolytic degradation.[14] Incorporating fluorinated β-amino acids into antimicrobial peptides enhances their stability against proteases.[15] Furthermore, fluorination increases the hydrophobicity of the peptide, which can modulate its interaction with bacterial membranes.[16][17] Studies on fluorinated analogues of host defense peptides like buforin and magainin have shown that these modifications can retain or even significantly increase bacteriostatic activity while improving stability.[15] However, the relationship is complex, as excessive hydrophobicity from heavy fluorination can sometimes diminish activity.[16][18]

Anticancer Agents

Fluorinated amino acids have a long history in oncology, with 5-fluorouracil being a prominent example.[7][19] More recently, fluorinated β-amino acids are being explored as components of novel anticancer agents. Their enhanced metabolic stability and ability to traverse cell membranes are highly advantageous.[20] Certain fluorinated aromatic amino acid analogues have demonstrated potent and irreversible inhibition of human breast cancer cell growth, with IC50 values in the low micromolar range.[21] Mechanistically, these compounds are often taken up by active transport systems (like System L) in cancer cells, leading to high intracellular concentrations and targeted cytotoxicity.[21]

Compound Class Target/Application Effect of Fluorination Reference Example Reported Potency (IC50/MIC)
α-Fluoro-β-amino acid derivativesProtease InhibitionCompetitive inhibition of α-chymotrypsinα-Fluorinated β²- and β³-amino acidsVaries by structure
Fluorinated Peptide AnaloguesAntimicrobial ActivityIncreased proteolytic stability, enhanced bacteriostatic activityFluorinated buforin/magainin analoguesRetained or improved MIC values
Fluorinated Aromatic Amino AcidsAnticancer ActivityIrreversible inhibition of cell growthL-4-fluorotryptophan on MCF-7 cells3-15 µM

Experimental Protocols & Characterization

Validating the biological activity and understanding the structural impact of fluorination requires robust experimental methodologies. The following protocols provide a framework for assessing enzyme inhibition and conformational properties.

Protocol: Assessing Enzyme Inhibition (e.g., Serine Protease)

This protocol outlines a self-validating system to determine the inhibitory constant (Ki) of a fluorinated β-amino acid derivative against a model serine protease.

Objective: To determine the mode and potency of enzyme inhibition.

Materials:

  • Serine Protease (e.g., Trypsin, α-Chymotrypsin)

  • Chromogenic Substrate (e.g., BAPNA for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)

  • Test Inhibitor (Fluorinated β-amino acid derivative)

  • Known Inhibitor (Positive Control, e.g., Aprotinin)

  • Vehicle Control (e.g., DMSO)

  • 96-well microplate reader

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer. Determine the optimal substrate concentration (around the Km value) through preliminary kinetic assays.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the known inhibitor in the assay buffer. Ensure the final concentration of the vehicle (DMSO) is constant across all wells (typically <1%).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, enzyme, and varying concentrations of the test inhibitor.

    • Positive Control: Add assay buffer, enzyme, and the known inhibitor.

    • Negative Control (No Inhibition): Add assay buffer, enzyme, and vehicle.

    • Blank: Add assay buffer, substrate, and vehicle (no enzyme).

  • Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for BAPNA) every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the inhibitor concentration.

    • Use non-linear regression (e.g., Michaelis-Menten kinetics with a competitive inhibition model) to determine the IC50 and subsequently calculate the Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare Reagents: Enzyme, Substrate, Inhibitor Stocks start->prep plate Plate Setup (96-well): Test, Positive, & Negative Controls prep->plate incubate Pre-incubate Plate (15 min @ 37°C) plate->incubate initiate Initiate Reaction: Add Substrate to all wells incubate->initiate read Kinetic Measurement (Absorbance over time) initiate->read analyze Data Analysis: Calculate V₀, Plot Curves read->analyze end Determine IC₅₀ & Kᵢ analyze->end

Caption: Workflow for a typical enzyme inhibition assay.
Protocol: Conformational Analysis by 19F NMR Spectroscopy

19F NMR is an exceptionally powerful tool for studying fluorinated molecules due to the 100% natural abundance of the 19F nucleus, its high sensitivity, and the wide chemical shift range, which is highly sensitive to the local electronic environment.[22][23]

Objective: To probe the local environment and conformational dynamics of the fluorinated β-amino acid residue within a peptide or small molecule.

Materials:

  • Fluorinated compound (≥95% purity)

  • NMR-grade solvents (e.g., D2O, CD3OH)

  • Internal or external 19F NMR standard (e.g., trifluoroacetic acid)

  • High-field NMR spectrometer with a 19F channel.[22]

Methodology:

  • Sample Preparation: Dissolve a precise amount of the fluorinated compound in the chosen deuterated solvent to a final concentration of 1-10 mM.

  • Spectrometer Setup: Tune and match the 19F probe. Set the spectral width to cover the expected chemical shift range of organofluorine compounds.

  • Acquisition of 1D 19F Spectrum:

    • Acquire a simple one-dimensional 19F spectrum. The chemical shift (δ) of the fluorine signal provides immediate information about its electronic environment.

    • Changes in chemical shift upon binding to a target or changes in solvent can indicate direct interaction or a conformational change.

  • Acquisition of 2D NMR Spectra (for peptides):

    • For peptides, acquire 2D 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY experiments.

    • Cross-peaks in the HOESY/NOESY spectrum between the fluorine atom and nearby protons provide through-space distance constraints.

  • Structure Calculation:

    • Integrate the cross-peaks to obtain distance restraints (<5 Å).

    • Use these restraints in molecular dynamics (MD) simulation software to generate a family of low-energy structures consistent with the NMR data.

  • Interpretation: Analyze the resulting structural ensemble to determine the preferred conformation of the fluorinated residue and its orientation relative to the rest of the molecule. This provides direct experimental evidence for phenomena like the gauche effect.

Conclusion and Future Outlook

Fluorinated β-amino acids represent a class of building blocks with immense potential for modern drug discovery. Their ability to confer metabolic stability, control conformation, and modulate biological activity makes them invaluable tools for overcoming common challenges in therapeutic design, from poor pharmacokinetics to proteolytic instability.[5][24] The strategic placement of fluorine is not merely an act of substitution but a sophisticated engineering approach to fine-tune molecular properties for optimal performance.

Future research will likely focus on developing more efficient and stereoselective synthetic routes to novel fluorinated β-amino acids.[9][10] Furthermore, as our understanding of fluorine's subtle stereoelectronic effects grows, we can expect the design of even more complex and potent therapeutics, including highly structured β-peptides, next-generation enzyme inhibitors, and targeted anticancer agents with superior efficacy and safety profiles.

References

  • Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949. [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1831-1855. [Link]

  • Acena, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science Publishers.[Link]

  • Peddie, V., Pietsch, M., Bromfield, K. M., Pike, R. N., Duggan, P. J., & Abell, A. D. (2004). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Australian Journal of Chemistry, 57(11), 1061-1064. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(21), 3939. [Link]

  • Peddie, V., et al. (2004). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Request PDF on ResearchGate.[Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Lee, K., et al. (2008). Using fluorous amino acids to probe the effects of changing hydrophobicity on the physical and biological properties of the beta-hairpin antimicrobial peptide protegrin-1. Biochemistry, 47(35), 9170-9179. [Link]

  • ResearchGate. (n.d.). Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. [Link]

  • Seebach, D., et al. (2002). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta, 85(8), 2415-2434. [Link]

  • Ullah, I., et al. (2020). Fine‐tuning the antimicrobial activity of β‐hairpin peptides with fluorinated amino acids. Chemistry – A European Journal, 26(18), 4069-4074. [Link]

  • Ullah, I., et al. (2019). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 15(34), 6833-6839. [Link]

  • Salvi, S. L., et al. (2012). Cross-Strand Interactions of Fluorinated Amino Acids in β-Hairpin Constructs. Journal of the American Chemical Society, 134(43), 17912-17921. [Link]

  • O'Hagan, D. (2012). ChemInform Abstract: Synthesis, Structure, and Biological Applications of α-Fluorinated β-Amino Acids and Derivatives. Request PDF on ResearchGate.[Link]

  • Kukhar, V. P. (2011). Synthesis of Fluorinated β-Amino Acids. Request PDF on ResearchGate.[Link]

  • Acena, J. L., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Request PDF on ResearchGate.[Link]

  • Löwe, K., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1542-1546. [Link]

  • Silverman, R. B., & O'Hagan, D. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Medicinal Chemistry, 57(10), 3961-3987. [Link]

  • Glassman, M. J., & Olsen, B. D. (2016). Fluorinated peptide biomaterials. Biomaterials Science, 4(8), 1166-1177. [Link]

  • Koksch, B. (2018). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. FEBS Open Bio, 8(S1), 11-11. [Link]

  • Suga, H., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science.[Link]

  • Carlier, P. R., et al. (2017). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Request PDF on ResearchGate.[Link]

  • Das, P., & Kumar, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4053-4076. [Link]

  • Patel, M., et al. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv.[Link]

  • Tressler, C. M., & Zondlo, N. J. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.[Link]

  • Baker, A. E., & Webb, L. J. (2021). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Chemistry – A European Journal, 27(57), 14138-14150. [Link]

  • University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]

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3-Amino-3-(2,5-difluorophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-(2,5-difluorophenyl)propanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound and its derivatives, a class of compounds with significant potential in drug discovery and development. As β-amino acid analogues, they possess unique structural and conformational properties that make them valuable scaffolds in medicinal chemistry. The strategic incorporation of a 2,5-difluorophenyl moiety can profoundly influence metabolic stability, binding affinity, and overall pharmacokinetic profiles. This document details synthetic strategies, delves into structure-activity relationships (SAR), provides validated experimental protocols for biological evaluation, and discusses the prospective therapeutic applications for researchers, chemists, and drug development professionals.

Introduction: The Significance of Fluorinated β-Aryl Amino Acids

β-amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone.[1] This seemingly minor structural alteration imparts a profound impact on the molecule's conformational flexibility and proteolytic stability. When incorporated into peptides, β-amino acids can induce unique secondary structures, such as helices and turns, that are resistant to degradation by common proteases, making them excellent building blocks for peptidomimetics.[2]

The derivatization of the β-position with an aryl group, such as a phenyl ring, introduces further structural constraints and opportunities for specific receptor interactions.[3][4] The focus of this guide, the this compound scaffold, leverages the unique properties of fluorine in medicinal chemistry. The inclusion of fluorine atoms can:

  • Enhance Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing ionization state and receptor binding.

  • Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.

  • Increase Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes, improving bioavailability.

This guide serves as a foundational resource for scientists engaged in the synthesis and evaluation of this promising class of compounds.

Synthetic Pathways and Methodologies

The synthesis of chiral β-amino acids is a well-established field, with numerous strategies available to control stereochemistry, which is critical for biological activity.

Foundational Synthetic Strategies

Common routes to access the β-amino acid core include:

  • Mannich-type Reactions: A condensation reaction involving an aldehyde (e.g., 2,5-difluorobenzaldehyde), an amine, and a compound containing an acidic proton (e.g., malonic acid derivatives).

  • Conjugate Addition: The addition of an amine nucleophile to an α,β-unsaturated carbonyl compound (e.g., a cinnamic acid derivative).

  • Arndt-Eistert Homologation: A method to convert an α-amino acid into its corresponding β-amino acid by extending the carbon chain.[2]

  • Asymmetric Hydrogenation: The stereoselective reduction of a β-amino linked acrylate.[2]

Asymmetric Synthesis: Achieving Enantiopurity

For therapeutic applications, obtaining a single enantiomer is paramount. Asymmetric synthesis is therefore not just a preference but a necessity. Key approaches include:

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, as pioneered by Evans with chiral oxazolidinones.[5]

  • Organocatalysis: Using small, chiral organic molecules to catalyze enantioselective transformations.[6] This approach avoids the use of metals and can be highly effective for reactions like asymmetric Mannich reactions.

  • Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Workflow for Derivative Synthesis

The synthesis of a library of this compound derivatives typically follows a logical workflow, starting from the core scaffold and diversifying the structure.

G cluster_0 Core Synthesis cluster_1 Derivatization A 2,5-Difluorobenzaldehyde D Racemic Core Synthesis (e.g., Mannich Reaction) A->D B Malonic Acid Derivative B->D C Ammonia Source C->D E Chiral Resolution or Asymmetric Synthesis D->E F Enantiopure Core Scaffold: (R/S)-3-Amino-3-(2,5-difluorophenyl) propanoic acid E->F G N-Acylation / N-Alkylation F->G H Esterification / Amidation F->H I Derivative Library G->I H->I

Caption: General workflow for synthesizing a library of target derivatives.

Protocol: Asymmetric Synthesis via Chiral Amidine Catalyst

This protocol is adapted from methodologies developed for the enantioselective synthesis of related β-lactams, which are direct precursors to β-amino acids.[6]

Objective: To synthesize an enantiomerically enriched α-fluoro-β-lactam precursor to this compound.

Materials:

  • N-sulfonyl-(2,5-difluorophenyl)methanimine

  • Fluoroacetic acid

  • Chiral amidine-based catalyst (e.g., HBTM-2)

  • Activating agent (e.g., acetic anhydride)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Quenching nucleophile (e.g., Methanol)

  • Standard workup and purification reagents (Silica gel, solvents for chromatography)

Procedure:

  • Reactor Setup: To an oven-dried, nitrogen-purged round-bottom flask, add the N-sulfonyl-(2,5-difluorophenyl)methanimine (1.0 equiv) and the chiral amidine catalyst (0.1 equiv) in anhydrous dichloromethane.

  • Activation: Cool the mixture to -78 °C. In a separate flask, pre-mix fluoroacetic acid (1.2 equiv) with the activating agent (1.1 equiv) at 0 °C for 10 minutes.

  • Cyclocondensation: Slowly add the activated fluoroacetic acid solution to the imine solution at -78 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting imine is consumed, add anhydrous methanol (5.0 equiv) to the reaction mixture to quench the reaction and open the resulting β-lactam ring.

  • Workup: Allow the mixture to warm to room temperature. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-fluoro-β-amino ester derivative.

  • Hydrolysis: The final propanoic acid can be obtained by standard ester hydrolysis (e.g., using LiOH).

Structure-Activity Relationships (SAR) and Molecular Properties

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule correlate with its biological activity.[7][8] For this compound derivatives, SAR exploration is key to optimizing potency, selectivity, and pharmacokinetic properties.

Key Modification Points for SAR

The core scaffold offers three primary points for chemical modification:

  • The Amino Group (N-terminus): Can be acylated, alkylated, or incorporated into heterocyclic systems. The nature of this group can influence hydrogen bonding interactions and overall polarity.[9]

  • The Carboxyl Group (C-terminus): Can be converted to esters or amides to modulate solubility, cell permeability, and prodrug potential.

  • The Phenyl Ring: While the 2,5-difluoro substitution is the core feature, additional substitutions could be explored, though this involves re-synthesis of the core.

SAR cluster_mods Chemical Modifications cluster_props Resulting Properties Core Core Scaffold R1 R1 (Amino Group) Core->R1 R2 R2 (Carboxyl Group) Core->R2 R3 R3 (Aryl Ring) Core->R3 Potency Potency R1->Potency H-Bonding ADME ADME/ Tox R2->ADME Solubility, Permeability Selectivity Selectivity R3->Selectivity Sterics, Electronics

Caption: Key modification points (R1, R2, R3) and their influence on biological properties.

Physicochemical Data

The properties of the parent compound and its derivatives are critical for predicting their behavior in biological systems.

PropertyValue (Predicted/Measured)Significance
Molecular Formula C₉H₁₀FNO₂Base formula for the core scaffold.[10]
Molecular Weight 215.18 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).[11]
pKa (Amino Group) ~9.0 - 9.5 (Predicted)Influences charge state at physiological pH, crucial for receptor interaction.
pKa (Carboxyl Group) ~4.0 - 4.5 (Predicted)Influences charge state and solubility.
cLogP ~1.5 - 2.0 (Predicted)Indicates moderate lipophilicity, balancing solubility and membrane permeability.

Biological Activity and Therapeutic Landscape

Aryl propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] However, the introduction of a β-amino group opens up a much wider range of potential biological activities.

Potential Therapeutic Areas
  • Anticancer Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising anticancer and antioxidant properties, suggesting that the core scaffold is amenable to developing new oncology candidates.[13]

  • Antimicrobial Agents: The same class of compounds has also shown structure-dependent activity against multidrug-resistant bacterial and fungal pathogens.[14][15] The furan-containing derivatives, in particular, have been noted for their activity against E. coli and S. aureus.[15][16]

  • Integrin Antagonists: β-amino acids are known to mimic the aspartate residue of the RGD (Arginine-Glycine-Aspartic acid) tripeptide sequence, which is a recognition motif for integrins.[17] This makes them potential candidates for developing antithrombotic or anti-metastatic agents.

  • Neurological Disorders: Phenylpropanoic acid derivatives serve as building blocks for drugs targeting neurological disorders and can act as precursors to neurotransmitters.[3][18] Glycine site agonists for the NMDA receptor have been developed from related amino acid scaffolds.[19]

Experimental Protocol: In Vitro Anticancer Activity Screening

To evaluate the therapeutic potential of newly synthesized derivatives, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric assay for assessing cell viability.

Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect (IC₅₀ value) of this compound derivatives on a human cancer cell line (e.g., HeLa or A549).

Materials:

  • Human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator (37 °C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Assay Workflow Diagram

G A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Add Compound Dilutions B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising platform for modern drug discovery. The strategic placement of fluorine atoms provides a strong foundation for developing candidates with enhanced metabolic stability and potent biological activity. The synthetic accessibility of the core, coupled with multiple points for diversification, allows for the systematic exploration of structure-activity relationships.

Future research should focus on:

  • Library Synthesis: Building and screening diverse libraries to identify lead compounds for various therapeutic targets.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which active compounds exert their effects.

  • In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Stereochemical Optimization: Synthesizing and evaluating individual enantiomers to identify the most active and safest stereoisomer.

This guide provides the essential framework and technical insights for researchers to embark on the exploration of this exciting chemical space, with the ultimate goal of developing novel therapeutics to address unmet medical needs.

References

  • Duggan, M. E., et al. (n.d.). Structure-activity relationships of beta-amino acid-containing integrin antagonists. PubMed.
  • Hsiao, Y., et al. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations.
  • Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society.
  • (2022). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... ResearchGate.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry.
  • (n.d.). R-3-Amino-3-phenylpropionic acid. Chem-Impex.
  • (n.d.). 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid. Chem-Impex.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information.
  • (n.d.). Structure Activity Relationships. Drug Design Org.
  • (n.d.). 3-Amino-3-phenylpropionic acid. ChemScene.
  • (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
  • (2025). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate.
  • (n.d.). Amino acid. Wikipedia.
  • (n.d.). (S)-3-Amino-3-phenylpropanoic Acid. TCI Chemicals.
  • (n.d.). This compound. BLDpharm.
  • Vasilieva, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.
  • (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem.
  • (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.
  • Vasilieva, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.

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The Synthesis of Novel β-Aryl-β-Amino Acids: A Technical Guide to Modern Methodologies and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Aryl-β-amino acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents, including blockbuster drugs such as Taxol and various antivirals. Their unique stereochemical architecture, which influences molecular conformation and biological activity, presents both a significant challenge and a profound opportunity in drug design. This guide provides an in-depth exploration of the contemporary synthetic strategies for accessing enantiomerically pure β-aryl-β-amino acids. We will dissect the mechanistic underpinnings of key methodologies, including asymmetric Mannich reactions, Michael additions, and enzymatic resolutions, offering field-proven insights into experimental design and optimization. This document is intended to serve as a practical, authoritative resource for researchers at the forefront of pharmaceutical innovation, bridging the gap between theoretical knowledge and tangible laboratory application.

Introduction: The Strategic Importance of β-Aryl-β-Amino Acids in Drug Discovery

The β-amino acid scaffold, particularly with aryl substitution at the β-position, imparts valuable pharmacological properties. The additional carbon in the backbone, compared to their α-analogs, provides increased conformational flexibility and resistance to enzymatic degradation, enhancing pharmacokinetic profiles. The aryl moiety offers a critical handle for modulating receptor-ligand interactions through π-π stacking, hydrophobic interactions, and other non-covalent forces.

The therapeutic relevance of this structural class is well-documented. For instance, the side chain of the anti-cancer drug Taxol is a derivative of a β-aryl-β-amino acid, and this moiety is essential for its microtubule-stabilizing activity. Furthermore, these structures are integral components of anticoagulants, antivirals, and antihyperglycemic agents, underscoring their broad therapeutic potential.

The primary challenge in the synthesis of β-aryl-β-amino acids lies in the precise control of stereochemistry at the α and β carbons. The development of stereoselective methodologies is therefore a central theme in contemporary organic synthesis.

Asymmetric Synthesis Strategies: A Comparative Analysis

The enantioselective synthesis of β-aryl-β-amino acids can be broadly categorized into three main approaches: chiral auxiliary-mediated methods, catalytic asymmetric reactions, and enzymatic resolutions. Each strategy possesses distinct advantages and limitations, and the optimal choice is often dictated by the specific target molecule and available resources.

The Asymmetric Mannich Reaction: A Powerful C-C Bond Forming Tool

The Mannich reaction, involving the aminoalkylation of a carbon acid with an aldehyde and an amine, stands out as one of the most direct routes to β-amino carbonyl compounds, which are immediate precursors to β-amino acids. The development of catalytic, asymmetric versions of this reaction has revolutionized access to enantiomerically enriched β-aryl-β-amino acids.

A common and effective approach involves the use of a chiral organocatalyst, such as a proline derivative, to activate the aldehyde component and control the facial selectivity of the nucleophilic attack from a ketene silyl acetal (the Mukaiyama-Mannich reaction).

  • Reaction Setup: To a flame-dried, argon-purged flask, add the aromatic aldehyde (1.0 mmol) and the chiral proline catalyst (0.1 mmol, 10 mol%) in anhydrous DMF (5.0 mL).

  • Nucleophile Addition: Cool the solution to 0 °C and add the ketene silyl acetal (1.2 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The success of this reaction hinges on the formation of a key enamine intermediate from the catalyst and the aldehyde, which then directs the stereoselective addition of the nucleophile.

Mannich_Reaction_Workflow cluster_workflow Asymmetric Mannich Reaction Workflow start Reaction Setup: Aromatic Aldehyde, Proline Catalyst, Anhydrous DMF nucleophile Nucleophile Addition: Ketene Silyl Acetal (0 °C) start->nucleophile 1.0 mmol aldehyde 0.1 mmol catalyst monitoring Reaction Monitoring: TLC Analysis nucleophile->monitoring Stir at 0 °C workup Aqueous Workup: Quench with NH4Cl, Extraction monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification product Enantiomerically Enriched β-Amino Carbonyl purification->product

Caption: Workflow for a typical proline-catalyzed asymmetric Mannich reaction.

Stereoselective Michael Additions to Nitroalkenes

The conjugate addition of nucleophiles to nitroalkenes, followed by reduction of the nitro group, provides another versatile pathway to β-amino acids. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, and its subsequent conversion to an amine is a well-established transformation.

The use of chiral thiourea-based organocatalysts has emerged as a particularly effective strategy for controlling the stereochemistry of this addition. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, creating a highly organized transition state.

CatalystNucleophileDiastereomeric Ratio (syn:anti)Enantiomeric Excess (syn)
Takemoto CatalystDimethyl Malonate95:598%
Jacobsen CatalystDiethyl Malonate92:895%
Schreiner's ThioureaAcetone85:1590%

This data is representative and compiled from various literature sources for illustrative purposes.

Enzymatic Kinetic Resolution: A Green Chemistry Approach

Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating enantiomers of β-amino acids. Lipases, in particular, are widely employed for the resolution of racemic β-amino esters through enantioselective hydrolysis.

The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme. One enantiomer is preferentially hydrolyzed to the corresponding acid, which can then be easily separated from the unreacted ester.

Enzymatic_Resolution cluster_process Enzymatic Kinetic Resolution of β-Amino Esters racemate Racemic β-Amino Ester (R)-Ester + (S)-Ester enzyme Lipase (e.g., Candida antarctica Lipase B) racemate->enzyme Enantioselective hydrolysis products (S)-β-Amino Acid (R)-β-Amino Ester enzyme->products Separation

Caption: Conceptual diagram of enzymatic kinetic resolution.

Purification and Characterization: Ensuring Quality and Purity

The purification and characterization of the synthesized β-aryl-β-amino acids are critical steps to ensure their suitability for downstream applications, particularly in drug development.

  • Purification: Flash column chromatography is the workhorse for purifying the initial reaction products. For the final amino acids, recrystallization is often an effective technique for achieving high purity and isolating a single diastereomer.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing diastereomeric purity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of the final product. A variety of chiral stationary phases are commercially available to suit different substrates.

Conclusion and Future Perspectives

The development of efficient and stereoselective methods for the synthesis of β-aryl-β-amino acids remains a vibrant area of chemical research. The strategies outlined in this guide represent the current state-of-the-art, providing a robust toolkit for accessing these valuable building blocks. Future efforts will likely focus on the development of even more sustainable and atom-economical catalytic systems, as well as the expansion of the substrate scope to include more complex and diverse aryl substitution patterns. The continued innovation in this field will undoubtedly fuel the discovery of the next generation of β-amino acid-based therapeutics.

References

  • Title: The Mannich Reaction: A Powerful and Versatile Tool in Organic Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Organocatalysis Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Michael Addition Reactions Source: Chemical Reviews URL: [Link]

  • Title: Biocatalysis in the pharmaceutical and biotechnology industries Source: Nature URL: [Link]

Unveiling the Putative Mechanism of Action: A Technical Guide to 3-Amino-3-(2,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2,5-difluorophenyl)propanoic acid is a synthetic β-amino acid derivative with significant potential in neuropharmacology. Its structural similarity to known modulators of the γ-aminobutyric acid (GABA) system, particularly the GABAB receptor, suggests a compelling, yet unconfirmed, mechanism of action. This guide synthesizes current knowledge on related fluorinated β-amino acids and GABAB receptor pharmacology to propose a putative mechanism for this compound. We will delve into its likely molecular interactions, the anticipated downstream signaling cascades, and a comprehensive suite of experimental protocols designed to rigorously validate these hypotheses. This document serves as a foundational resource for researchers aiming to elucidate the precise pharmacological profile of this promising molecule.

Introduction: The Significance of Fluorinated β-Amino Acids in Neuroscience

β-Amino acids are of profound interest in medicinal chemistry as they serve as foundational scaffolds for novel therapeutics. The introduction of fluorine atoms into these structures can dramatically enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to biological targets[1][2][3][]. The difluorophenyl moiety in this compound is a strategic modification intended to leverage these benefits, positioning it as a candidate for modulating neuronal signaling pathways.

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, acting through ionotropic GABAA receptors and metabotropic GABAB receptors to dampen neuronal excitability[5]. Dysregulation of the GABAergic system is implicated in a spectrum of neurological and psychiatric disorders, making GABA receptors prominent targets for drug discovery[6].

A Hypothesized Primary Target: The GABAB Receptor

Based on extensive structure-activity relationship (SAR) studies of related β-phenyl-substituted amino acids, the primary molecular target of this compound is hypothesized to be the GABAB receptor. The archetypal GABAB receptor agonist, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), shares a core structural motif with the compound , suggesting a similar mode of interaction.

The GABAB receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits. Ligand binding to the GABAB1 subunit is thought to induce a conformational change that activates the receptor, leading to the dissociation of the associated G-protein (typically Gαi/o) and the subsequent modulation of downstream effectors.

The 2,5-difluorophenyl group of this compound may enhance binding affinity within the ligand-binding pocket of the GABAB1 subunit through favorable electrostatic or hydrophobic interactions, potentially leading to potent agonistic or antagonistic activity[7].

Proposed Downstream Signaling Cascade

Activation of the Gαi/o-coupled GABAB receptor initiates a cascade of intracellular events that collectively reduce neuronal excitability. The proposed signaling pathway following the binding of this compound (assuming agonistic activity) is as follows:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of key ion channels:

    • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), hyperpolarizing the postsynaptic membrane and making it less likely to fire an action potential.

    • Inhibition of voltage-gated calcium (Ca2+) channels (N-type and P/Q-type): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of neurotransmitters.

The following diagram illustrates this putative signaling pathway:

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GABABR GABAB Receptor (GABAB1/GABAB2) Ligand->GABABR Binds G_protein Gαi/oβγ GABABR->G_protein Activates GIRK GIRK Channel CaV Voltage-Gated Ca2+ Channel AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->CaV Inhibits ATP ATP ATP->AC

Caption: Putative GABAB receptor signaling pathway activated by this compound.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is essential. The following protocols provide a framework for characterizing the interaction of this compound with its putative target and downstream effectors.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of the compound for the GABAB receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GABAB1 and GABAB2 subunits (e.g., HEK293 or CHO cells).

  • Competition Binding Assay:

    • Incubate the cell membranes with a known radiolabeled GABAB receptor antagonist (e.g., [³H]CGP54626).

    • Add increasing concentrations of unlabeled this compound.

    • Incubate to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Objective: To characterize the functional activity of the compound at the GABAB receptor (i.e., agonist, antagonist, or allosteric modulator).

Methodology: [³⁵S]GTPγS Binding Assay

  • Assay Principle: This assay measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Procedure:

    • Incubate the GABAB receptor-expressing cell membranes with GDP.

    • Add increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

    • Incubate to allow for G-protein activation and radioligand binding.

    • Separate bound from free [³⁵S]GTPγS via filtration.

    • Quantify bound radioactivity.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Methodology: cAMP Assay

  • Assay Principle: This assay measures the inhibition of adenylyl cyclase activity.

  • Procedure:

    • Treat intact cells expressing GABAB receptors with forskolin to stimulate cAMP production.

    • Co-incubate with increasing concentrations of this compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Determine the IC₅₀ value.

Electrophysiological Assays

Objective: To assess the effect of the compound on neuronal excitability.

Methodology: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, action potential firing).

    • Perfuse the cells with increasing concentrations of this compound.

    • Monitor changes in membrane potential and firing rate.

    • To specifically assess effects on GIRK channels, voltage-clamp the cell and apply a voltage ramp to measure inwardly rectifying potassium currents.

    • To assess effects on calcium channels, isolate calcium currents using appropriate channel blockers and measure their amplitude before and after compound application.

  • Data Analysis:

    • Quantify changes in resting membrane potential, action potential frequency, and ion channel currents.

    • Construct dose-response curves to determine the potency of the compound.

The following diagram outlines the experimental workflow for validating the hypothesized mechanism:

Experimental_Workflow Start Hypothesized Mechanism: This compound acts on GABAB Receptors Binding Tier 1: Binding Assays Start->Binding Radioligand Radioligand Competition (Determine Ki) Binding->Radioligand Functional Tier 2: Functional Assays Radioligand->Functional GTPgS [35S]GTPγS Binding (Determine EC50, Emax) Functional->GTPgS cAMP cAMP Accumulation (Determine IC50) Functional->cAMP Cellular Tier 3: Cellular/Electrophysiological Assays GTPgS->Cellular cAMP->Cellular PatchClamp Whole-Cell Patch Clamp (Measure changes in neuronal excitability) Cellular->PatchClamp Conclusion Elucidated Mechanism of Action PatchClamp->Conclusion

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Data Interpretation and Comparative Analysis

The data generated from these experiments will provide a comprehensive pharmacological profile of this compound. The following table provides a template for summarizing and comparing the key parameters with known GABAB receptor modulators.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀/IC₅₀, nM)Efficacy (Emax, %)
This compound To be determinedTo be determinedTo be determined
Baclofen100 - 5001000 - 5000100 (Agonist)
Saclofen1000 - 3000AntagonistN/A

Conclusion and Future Directions

This guide has outlined a putative mechanism of action for this compound, centered on its likely interaction with the GABAB receptor. The proposed experimental framework provides a clear path for validating this hypothesis and fully characterizing the compound's pharmacological properties. Elucidating the precise mechanism of action is a critical step in the development of this molecule as a potential therapeutic for neurological and psychiatric disorders. Future research should also investigate its pharmacokinetic profile, in vivo efficacy in relevant disease models, and potential off-target effects to build a complete picture of its therapeutic potential.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Tinker, A. N., & Spencer, J. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(10), 2691. [Link]

  • Clanet, M. (2008). GABAB receptors and their significance in the pathophysiology and treatment of spasticity. Neuro-Chirurgie, 54(3), 221-226. [Link]

  • Abou-Khalil, B. (2019). Update on antiepileptic drugs 2019. Continuum: Lifelong Learning in Neurology, 25(2), 508-536. [Link]

  • Benarroch, E. E. (2012). GABAB receptors: structure, functions, and clinical implications. Neurology, 78(8), 578-585. [Link]

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Methodological & Application

Synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a valuable β-amino acid derivative with potential applications in pharmaceutical and medicinal chemistry. The synthetic strategy is designed to be robust and efficient, employing a combination of classic organic chemistry and modern biocatalysis to ensure high yield and stereoselectivity.

Introduction and Strategic Overview

This compound is a non-proteinogenic β-amino acid. The presence of the difluorophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive building block for drug discovery programs.

The synthesis outlined herein follows a two-step sequence, commencing with the creation of an α,β-unsaturated carboxylic acid intermediate, followed by an enzymatic amination to introduce the desired amino group at the β-position. This chemoenzymatic approach leverages the strengths of both traditional synthesis and biocatalysis to achieve a practical and scalable route to the target molecule.

Logical Workflow of the Synthesis

cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Enzymatic Amination Start 2,5-Difluorobenzaldehyde & Malonic Acid Reaction1 Reaction in Pyridine with Piperidine Catalyst Start->Reaction1 Workup1 Acidification & Isolation Reaction1->Workup1 Intermediate (E)-3-(2,5-Difluorophenyl)acrylic Acid Workup1->Intermediate Reaction2 Reaction in Aqueous Ammonia Buffer Intermediate->Reaction2 Enzyme Rhodococcus sp. Phenylalanine Ammonia Lyase (PAL) Enzyme->Reaction2 Workup2 Enzyme Removal & Product Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of (E)-3-(2,5-Difluorophenyl)acrylic Acid via Knoevenagel-Doebner Condensation

The initial step involves the condensation of 2,5-difluorobenzaldehyde with malonic acid. This reaction, a modification of the Knoevenagel condensation known as the Doebner modification, utilizes pyridine as the solvent and a catalytic amount of piperidine. The reaction proceeds through the formation of a benzalmalonic acid intermediate, which then undergoes in-situ decarboxylation promoted by the pyridine solvent to yield the desired α,β-unsaturated carboxylic acid.[1][2][3][4]

Reaction Scheme

cluster_reaction Knoevenagel-Doebner Condensation 2,5-Difluorobenzaldehyde plus + arrow Pyridine, Piperidine (cat.) Δ, -H2O, -CO2 Malonic Acid Intermediate

Caption: Knoevenagel-Doebner condensation to form the acrylic acid intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,5-Difluorobenzaldehyde142.1010.0 g0.070 mol
Malonic Acid104.068.8 g0.084 mol
Pyridine79.1020 mL-
Piperidine85.150.5 mL-
Hydrochloric Acid (conc.)36.46As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-difluorobenzaldehyde (10.0 g, 0.070 mol) and malonic acid (8.8 g, 0.084 mol).

  • Solvent and Catalyst Addition: Add pyridine (20 mL) to the flask, followed by the catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice and water (approximately 100 mL).

  • Precipitation: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of (E)-3-(2,5-difluorophenyl)acrylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight. A typical yield for this reaction is in the range of 75-85%.

Part 2: Enzymatic Synthesis of this compound

The second step employs a biocatalytic approach for the asymmetric amination of the α,β-unsaturated carboxylic acid intermediate. Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acid and its derivatives.[5][6][7][8] Enzymes from the genus Rhodococcus have been shown to be effective for the synthesis of various β-amino acids.[9][10] This enzymatic step offers high stereoselectivity, leading to the formation of the desired enantiomer of the target β-amino acid under mild reaction conditions.

Reaction Scheme

cluster_reaction Enzymatic Amination Intermediate arrow Rhodococcus sp. PAL Aqueous NH3/NH4Cl buffer, pH 10 FinalProduct

Sources

Application Notes and Protocols for 3-Amino-3-(2,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the experimental use of 3-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 773122-52-4), a fluorinated β-amino acid of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties, making it a valuable building block for creating novel peptides with enhanced stability and a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. This guide details safety protocols, its application in solid-phase peptide synthesis, and its use as a ¹⁹F NMR probe for studying molecular interactions, providing researchers with the foundational knowledge to effectively integrate this compound into their workflows.

Introduction and Scientific Rationale

This compound belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. The homologation of the carbon backbone by one methylene unit fundamentally alters the conformational preferences and proteolytic stability of peptides into which they are incorporated.[1][2] The introduction of fluorine, a bioisostere of hydrogen with high electronegativity and minimal steric footprint, offers further advantages. Fluorination can enhance metabolic stability, modulate bioavailability, and influence binding affinity by altering the electronic properties of the molecule.[3]

Specifically, the 2,5-difluorophenyl moiety in the target compound provides two key functionalities:

  • Enhanced Proteolytic Resistance: Peptides containing β-amino acids are often resistant to degradation by common proteases, leading to a longer in vivo half-life, a critical factor for therapeutic peptides.[4]

  • A Sensitive ¹⁹F NMR Probe: The fluorine nucleus (¹⁹F) is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems. The distinct chemical environment of the two fluorine atoms on the phenyl ring provides a sensitive reporter for conformational changes, ligand binding, and protein-protein interactions.

This compound serves as a versatile tool for designing next-generation peptidomimetics and for conducting detailed biophysical studies.

Compound Properties and Handling

A thorough understanding of the compound's properties and adherence to safety protocols is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
CAS Number 773122-52-4
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance Solid (Typical)N/A
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly sealed.
Safety and Handling

As with all fluorinated organic compounds, appropriate safety measures must be strictly followed. A comprehensive risk assessment should be conducted before beginning any experimental work.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for handling aromatic fluorine compounds.

  • Engineering Controls: All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Waste Disposal: Segregate all waste containing the fluorinated compound into clearly labeled, compatible containers. Dispose of chemical waste in accordance with institutional and local regulations.

  • In case of Exposure:

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Application I: Incorporation into Peptides via Solid-Phase Synthesis

The incorporation of this compound into a peptide sequence is a primary application. This protocol describes a standard procedure using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The causality behind SPPS lies in anchoring the C-terminal amino acid to an insoluble resin, allowing for the sequential addition of protected amino acids while washing away excess reagents and byproducts at each step.

Workflow Diagram

spss_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection (e.g., in DMF) Wash1 3. Washing Step Fmoc_Deprotection->Wash1 (20% Piperidine in DMF) Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Step Coupling->Wash2 (Fmoc-AA-OH, HBTU, DIPEA) Repeat Repeat Steps 2-5 Wash2->Repeat Cleavage 6. Cleavage & Deprotection Wash2->Cleavage (Final Cycle) Repeat->Fmoc_Deprotection Purification 7. Purification & Analysis Cleavage->Purification (e.g., TFA Cocktail) nmr_workflow Sample_Prep 1. Prepare Protein & Ligand Samples NMR_Acq1 2. Acquire ¹⁹F NMR of Free Ligand Sample_Prep->NMR_Acq1 (in NMR buffer with D₂O) Titration 3. Titrate Protein into Ligand Sample NMR_Acq1->Titration NMR_Acq2 4. Acquire ¹⁹F NMR at each Titration Point Titration->NMR_Acq2 NMR_Acq2->Titration Add more protein Analysis 5. Analyze Chemical Shift Perturbations NMR_Acq2->Analysis Kd_Calc 6. Calculate Dissociation Constant (Kd) Analysis->Kd_Calc (Fit binding isotherm)

Sources

High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-3-(2,5-difluorophenyl)propanoic acid: A Guide to Achiral and Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purification of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest in pharmaceutical research and development. Recognizing the dual requirements of chemical purity and enantiomeric specificity, this document details two robust High-Performance Liquid Chromatography (HPLC) protocols. The first is a reversed-phase (RP-HPLC) method for the assessment and purification of the compound from synthesis-related impurities. The second is a specialized chiral HPLC method for the critical separation of its enantiomers. This guide is founded on principles of chromatographic theory, supported by authoritative references, and designed to provide researchers with a validated starting point for method development and optimization.

Introduction: The Challenge of Purifying Fluorinated β-Amino Acids

This compound is a synthetic β-amino acid. The incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. As a chiral molecule, the specific stereochemistry of this compound is paramount, as different enantiomers can exhibit vastly different biological activities and toxicological profiles.

Therefore, robust analytical and preparative purification methods are essential to ensure both high chemical purity and enantiomeric excess, which are non-negotiable requirements in drug development. This application note addresses the primary challenges in purifying such a compound: its polar, zwitterionic nature, which can lead to poor retention and peak shape in RP-HPLC, and the need for a highly selective chiral stationary phase (CSP) to resolve its enantiomers.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of any successful HPLC method development. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from structurally similar compounds.[1][2]

PropertyValue / Predicted CharacteristicSignificance for HPLC Method Development
Molecular Formula C₉H₉F₂NO₂---
Molecular Weight 201.17 g/mol Influences detection and quantification.
Structure β-Amino AcidContains both a basic amino group and an acidic carboxyl group, making it zwitterionic.
Predicted pKa pKa₁ (COOH) ≈ 2-4; pKa₂ (NH₃⁺) ≈ 9-10Critical for selecting mobile phase pH to control ionization, retention, and peak shape.[3]
UV Absorbance Expected λₘₐₓ ≈ 260-270 nmThe difluorophenyl group provides a strong chromophore, enabling sensitive UV detection.
Polarity PolarThe compound is hydrophilic, which can make it challenging to retain on standard C18 columns.[4][5]
Chirality Contains one stereocenterRequires a chiral separation method to isolate or quantify enantiomers.[6][7]

Overall Purification and Analysis Workflow

A systematic approach is required to progress from a crude synthetic mixture to a highly pure, enantiomerically defined final product. The workflow involves an initial purity assessment and potential purification using RP-HPLC, followed by a chiral analysis to determine enantiomeric composition.

Purification_Workflow Crude Crude Synthetic Product (Analyte + Impurities) Prep Sample Preparation (Dissolution in Mobile Phase) Crude->Prep RPHPLC RP-HPLC Analysis (Purity Assessment) Prep->RPHPLC Decision Purity > 95%? RPHPLC->Decision Prep_HPLC Preparative RP-HPLC (If necessary) Decision->Prep_HPLC No Pure_Achiral High Purity Racemate or Single Enantiomer Decision->Pure_Achiral Yes Fractions Collect & Evaporate Pure Fractions Prep_HPLC->Fractions Fractions->RPHPLC Re-analyze Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Ratio) Pure_Achiral->Chiral_HPLC Final Final Product (Defined Purity & Enantiomeric Excess) Chiral_HPLC->Final Chiral_Recognition cluster_CSP Chiral Stationary Phase (Crown Ether) cluster_Analyte Analyte Enantiomers CSP Chiral Cavity R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (More Stable Complex) = Longer Retention S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Less Stable Complex) = Shorter Retention

Sources

Application Note: Comprehensive NMR Analysis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-nuclear NMR-based protocol for the complete structural elucidation and characterization of 3-Amino-3-(2,5-difluorophenyl)propanoic acid. This β-amino acid, incorporating a difluorinated phenyl ring, represents a class of compounds of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can modulate key pharmaceutical properties such as metabolic stability and binding affinity. We present a systematic workflow employing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectroscopy. This guide emphasizes not only the procedural steps but also the underlying principles and rationale for experimental choices, ensuring a robust and validated structural assignment for researchers, chemists, and drug development professionals.

Introduction and Significance

This compound is a synthetic β-amino acid. The presence of a difluorinated aromatic ring makes it a valuable building block in the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics. The fluorine atoms can profoundly influence the molecule's conformation, pKa, lipophilicity, and metabolic pathways.

Given the structural complexity arising from the chiral center at the C3 position and the intricate spin-spin couplings introduced by the fluorine atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for its unambiguous characterization.[1][2] This note details a comprehensive suite of NMR experiments designed to provide a complete assignment of all proton, carbon, and fluorine signals.

Chemical Structure and Atom Numbering:

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1: Structure of this compound with systematic numbering for NMR signal assignment.

Experimental Workflow Overview

The complete structural characterization is achieved through a logical sequence of NMR experiments. The workflow begins with fundamental 1D spectra to identify all active nuclei and progresses to 2D correlation experiments to establish connectivity.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Analysis cluster_2d Phase 3: 2D Correlation cluster_confirm Phase 4: Confirmation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Proton Environments & Couplings) prep->H1 Acquire C13 ¹³C{¹H} NMR (Carbon Skeleton & C-F Couplings) prep->C13 Acquire F19 ¹⁹F{¹H} NMR (Fluorine Environments & F-H Couplings) prep->F19 Acquire COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Resolve Couplings HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13->HSQC Assign Carbons assign Full Spectral Assignment (Chemical Shifts & J-Couplings) F19->assign COSY->assign HSQC->assign structure Structure Verified assign->structure

Diagram 1: Comprehensive workflow for the NMR analysis of this compound.

Protocols and Methodologies

Protocol: Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation.[3] The presence of particulate matter can degrade spectral resolution, while incorrect solvent choice can obscure signals.

  • Weighing: Accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for polar compounds containing both amino and carboxylic acid groups.[3] Crucially, it allows for the observation of exchangeable protons (from -NH₂ and -COOH), which would be lost in deuterium oxide (D₂O). The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[5]

  • Dissolution: Dissolve the sample in the solvent within a small vial. Gentle vortexing may be required. Ensure the solution is clear and homogeneous.

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of glass or cotton wool to remove any suspended particles.

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[3]

  • Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm), but for polar solvents like DMSO-d₆, referencing to the residual solvent peak is common and acceptable.[5]

Protocol: 1D NMR Data Acquisition

Acquisition is performed on a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Objective: To identify all unique proton environments and observe their multiplicity (splitting patterns) and integration (relative number of protons).

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Objective: To identify all unique carbon environments. Proton decoupling simplifies the spectrum to singlets (or multiplets if coupled to fluorine).

    • Key Parameters: 1024-4096 scans, relaxation delay (d1) of 2-5 seconds.

  • ¹⁹F{¹H} NMR (Proton Decoupled):

    • Objective: To obtain a clean spectrum of the fluorine environments, free from proton couplings. This is crucial for confirming the presence and chemical shifts of the two distinct fluorine atoms.

    • Key Parameters: 64-128 scans, relaxation delay (d1) of 2 seconds.

Spectral Interpretation and Data Analysis

The following sections describe the expected spectral features based on the molecule's structure. Representative chemical shifts and coupling constants are provided for illustrative purposes.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons.

  • Aromatic Region (δ 7.2-7.6 ppm): Three protons (H3', H4', H6') will appear in this region. Their signals will be complex multiplets due to both homo-nuclear (³JHH, ⁴JHH) and hetero-nuclear (³JHF, ⁴JHF) couplings.

  • Methine Proton (H3, δ ~4.5 ppm): This proton, attached to the chiral carbon, is adjacent to the amino group, the aromatic ring, and the methylene group. It is expected to appear as a triplet or a doublet of doublets, coupled to the two H2 protons. Its chemical shift is significantly downfield due to the adjacent electronegative nitrogen and the aromatic ring.[6][7]

  • Methylene Protons (H2, δ ~2.8-3.0 ppm): The two H2 protons are adjacent to a chiral center (C3) and are therefore chemically non-equivalent. This phenomenon is known as diastereotopicity.[8][9][10] They will have different chemical shifts and will couple to each other (geminal coupling, ²JHH) and to the H3 proton (vicinal coupling, ³JHH). This results in two separate signals, each appearing as a complex multiplet, often a doublet of doublets.[11]

  • Exchangeable Protons (-COOH, -NH₂): In DMSO-d₆, the carboxylic acid proton is expected as a broad singlet at high chemical shift (δ > 10 ppm), while the amino protons may appear as a broad singlet between δ 3-5 ppm.

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[12]

  • Expected Signals: Two distinct signals are expected for F2' and F5', as they are in different chemical environments.

  • Chemical Shifts: For difluorobenzene derivatives, these signals typically appear in the range of δ -110 to -140 ppm (relative to CFCl₃).[13][14][15]

  • Coupling: In a proton-coupled ¹⁹F spectrum, each fluorine signal would be split by couplings to the aromatic protons (H3', H4', H6'). In a proton-decoupled spectrum, these signals will simplify, revealing any F-F coupling if present (though ⁴JFF is typically small, < 5 Hz).

¹³C{¹H} NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton. A key feature will be the large C-F coupling constants.[16][17]

  • Expected Signals: Nine distinct carbon signals are expected.

  • Carboxyl Carbon (C1): δ ~172 ppm.

  • Aliphatic Carbons (C2, C3): C3 (methine, attached to N) at δ ~50-55 ppm and C2 (methylene) at δ ~40-45 ppm.

  • Aromatic Carbons (C1' to C6'):

    • Fluorine-Bearing Carbons (C2', C5'): These will appear as doublets with very large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).[18][19] Their chemical shifts will be in the range of δ 155-165 ppm.

    • Other Aromatic Carbons: These will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings (typically 5-25 Hz), appearing as triplets or doublet of doublets.

2D NMR for Unambiguous Assignment

While 1D spectra provide essential information, 2D correlation experiments are required to piece the structural puzzle together definitively.[20][21][22]

Diagram 2: Expected 2D NMR correlations (COSY and HSQC) for structural assignment.

  • Protocol: ¹H-¹H COSY (Correlation Spectroscopy)

    • Objective: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.

    • Interpretation: Cross-peaks in the COSY spectrum will confirm the connectivity between H3 and the two diastereotopic H2 protons. It will also help delineate the coupling network within the aromatic ring system (H3'-H4'-H6').

  • Protocol: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • Objective: To identify which protons are directly attached to which carbons.

    • Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to. This experiment is invaluable for definitively assigning the aliphatic C2 and C3 carbons by correlating them to their respective, already-identified proton signals. It will also assign the protonated aromatic carbons C3', C4', and C6'.

Summary of Representative Data

The following table summarizes the expected NMR data for this compound based on the analysis described above.

PositionNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
1¹³C~172.5s-
2¹H~2.85 (H2a), ~2.95 (H2b)dd, dd²J(Ha,Hb) ≈ 16.5, ³J(H2a,H3) ≈ 8.0, ³J(H2b,H3) ≈ 6.0
¹³C~41.0t¹J(C,H) ≈ 130
3¹H~4.55t (broad)³J(H3,H2) ≈ 7.0
¹³C~52.3d¹J(C,H) ≈ 145
1'¹³C~132.0dd²J(C,F2') ≈ 8.0, ³J(C,F5') ≈ 3.0
2'¹⁹F~ -118.0m-
¹³C~159.0d¹J(C,F) ≈ 245
3'¹H~7.45m-
¹³C~117.5dd²J(C,F2') ≈ 22.0, ⁴J(C,F5') ≈ 2.0
4'¹H~7.25m-
¹³C~118.0dd³J(C,F2') ≈ 8.5, ³J(C,F5') ≈ 8.5
5'¹⁹F~ -115.0m-
¹³C~158.5d¹J(C,F) ≈ 242
6'¹H~7.55m-
¹³C~116.0dd³J(C,F2') ≈ 3.0, ²J(C,F5') ≈ 24.0
-NH₂¹H~3.5 (broad)s-
-COOH¹H~12.5 (broad)s-

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Values are illustrative and can vary with solvent and concentration.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of this compound. This systematic approach allows for the unambiguous assignment of all atoms in the molecule, confirming its identity and purity. The protocols and interpretive guidelines presented here serve as a robust template for the analysis of other complex, fluorinated small molecules, which are of increasing importance in modern drug discovery. The identification of key spectral features, such as the diastereotopic nature of the methylene protons and the large, characteristic C-F coupling constants, provides a self-validating system for confirming the target structure.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Hansen, P. E., & Wray, V. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160. [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]

  • Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

  • Chalan, S., et al. (2020). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Tóth, G. (2014). Answer to "What is the coupling constant for CF3 carbon in 13C-NMR?". ResearchGate. [Link]

  • Williamson, R. T., et al. (2013). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 51(8), 447-452. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Ottawa. (n.d.). Sample Preparation. NMR Facility. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • Wiley SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wiley SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). NMR experiments, a) ¹⁹F(¹H) heteronuclear Overhauser effect.... [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Journal of the Chemical Society D: Chemical Communications. (1970). Heteronuclear 1H–19F nuclear overhauser effects in fluoro-aromatic compounds. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • University of California, Irvine. (n.d.). Chemical shifts. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • OSTI.GOV. (1986). Applications of the heteronuclear Overhauser effect (Thesis/Dissertation). [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. [Link]

Sources

Application Note & Protocols: In Vitro Assay Development for 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel β-Alanine Analog

3-Amino-3-(2,5-difluorophenyl)propanoic acid is a structurally distinct β-alanine derivative. Its chemical architecture, featuring a difluorinated phenyl ring, suggests a high potential for interaction with key targets within the central nervous system (CNS), particularly those involved in neurotransmitter signaling. The primary inhibitory neurotransmitter in the mammalian CNS is γ-aminobutyric acid (GABA). The precise regulation of GABAergic tone is critical for maintaining neural homeostasis, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and developmental delays.[1]

This application note provides a comprehensive guide for the in vitro characterization of this compound, focusing on two principal regulators of GABAergic signaling: GABA transporters (GATs) and GABA aminotransferase (GABA-T). As a Senior Application Scientist, the following protocols are designed not merely as procedural steps but as a logical framework for robust scientific inquiry, emphasizing the causality behind experimental choices and ensuring self-validating outcomes.

The central hypothesis guiding this work is that this compound modulates GABAergic transmission by inhibiting either GABA reuptake via GATs or GABA catabolism by GABA-T. The assays described herein will enable researchers to systematically test this hypothesis and quantify the compound's potency and mechanism of action.

I. Strategic Overview of the Investigative Workflow

A tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow prioritizes high-throughput screening to identify primary activity, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (this compound) B High-Throughput GAT Uptake Assay (Fluorescence-Based) A->B Primary Targets C High-Throughput GABA-T Activity Assay (Enzymatic, Colorimetric/Fluorometric) A->C Primary Targets D IC50 Determination in GAT Assay (Concentration-Response Curve) B->D If Active E IC50 Determination in GABA-T Assay (Concentration-Response Curve) C->E If Active F GAT Subtype Selectivity Profiling (GAT-1, GAT-2, GAT-3) D->F Detailed Characterization H Radioligand Binding Assay (Competition Assay for GATs) D->H Detailed Characterization G GABA-T Inhibition Kinetics (e.g., Lineweaver-Burk Plot) E->G Detailed Characterization G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present extracellular Extracellular Space Fluorescent GABA Analog GABA Transporter (GAT) intracellular Intracellular Space Increased Fluorescence extracellular:f1->intracellular:f0 Active Transport inhibitor Inhibitor extracellular_inhib Extracellular Space Fluorescent GABA Analog GABA Transporter (GAT) inhibitor->extracellular_inhib:f1 Blockade intracellular_inhib Intracellular Space Basal Fluorescence

Figure 2: Principle of the fluorescence-based GABA transporter uptake assay.

B. Detailed Protocol: Fluorescence-Based GAT-1 Uptake Assay

This protocol is optimized for a 96-well plate format and utilizes a commercially available cell line stably expressing human GAT-1 (hGAT-1).

Materials:

  • hGAT-1 expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Fluorescent Substrate (e.g., from a commercial neurotransmitter uptake assay kit)

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO)

  • Positive Control Inhibitor: Tiagabine or Nipecotic Acid (known GAT-1 inhibitors)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed the hGAT-1 expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.

    • Rationale: A confluent monolayer ensures a consistent number of transporters per well, reducing variability.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended for IC₅₀ determination.

    • Prepare solutions for positive control (e.g., 10 µM Tiagabine) and vehicle control (Assay Buffer with the same final concentration of DMSO as the test compound wells).

  • Assay Execution:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cell monolayer gently with 100 µL of pre-warmed (37°C) Assay Buffer.

    • Add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the transporter before the addition of the substrate.

  • Substrate Addition and Uptake:

    • Prepare the fluorescent substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the fluorescent substrate solution to all wells, initiating the uptake reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). This time should be within the linear range of uptake, which should be determined during assay optimization. [2]

  • Signal Detection:

    • Terminate the uptake by washing the cells twice with 100 µL of ice-cold Assay Buffer.

    • Add 100 µL of Assay Buffer to each well.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

C. Data Analysis and Interpretation

Data Normalization:

  • Subtract the average fluorescence of the "no cells" background wells from all other wells.

  • The percent inhibition for each concentration of the test compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control))

IC₅₀ Determination:

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the transporter activity.

Parameter Description Example Value
IC₅₀ Concentration for 50% inhibition5.2 µM
Hill Slope Steepness of the curve1.1
Max Inhibition Maximum observed inhibition98%
Z'-factor Assay quality metric> 0.5 (Excellent)

Table 1: Key parameters for evaluating GAT inhibitor potency.

III. Assay Target 2: GABA Aminotransferase (GABA-T)

GABA-T is the primary enzyme responsible for the catabolism of GABA in the brain. [1][3]By inhibiting GABA-T, the intracellular concentration of GABA can be increased, leading to enhanced GABAergic signaling. This is a clinically validated mechanism for the treatment of epilepsy. [4]

A. Principle of the Coupled Enzymatic Assay

The activity of GABA-T can be monitored using a coupled enzymatic reaction that produces a detectable signal. [1][3]The transaminase reaction itself is not easily monitored directly. [1][3]However, one of its products, succinic semialdehyde (SSA), can be further oxidized by succinic semialdehyde dehydrogenase (SSADH). This second reaction uses NADP⁺ as a cofactor, reducing it to NADPH. The production of NADPH can be measured spectrophotometrically by the increase in absorbance at 340 nm or fluorometrically, providing a sensitive and continuous measure of GABA-T activity. [1][3]

G GABA GABA + α-Ketoglutarate GABA_T GABA-T GABA->GABA_T Products Glutamate + SSA GABA_T->Products SSADH_reaction SSA + NADP+ Products->SSADH_reaction Product from 1st reaction Inhibitor Test Compound Inhibitor->GABA_T Inhibition SSADH SSADH SSADH_reaction->SSADH NADPH_Product Succinate + NADPH SSADH->NADPH_Product Detection Measure Absorbance at 340 nm NADPH_Product->Detection

Figure 3: Reaction scheme of the coupled enzymatic assay for GABA-T activity.

B. Detailed Protocol: Human Recombinant GABA-T Inhibition Assay

Using purified human recombinant GABA-T is crucial, as significant species-specific differences in inhibitor sensitivity have been reported. [1][4] Materials:

  • Purified human recombinant GABA-T

  • Succinic Semialdehyde Dehydrogenase (SSADH)

  • GABA (substrate)

  • α-Ketoglutarate (co-substrate)

  • β-NADP⁺ (cofactor)

  • Assay Buffer: e.g., 50 mM Potassium Pyrophosphate buffer, pH 8.6, containing 1 mM 2-mercaptoethanol. [1]* Test Compound: this compound

  • Positive Control Inhibitor: Vigabatrin or Gabaculine

  • 96-well UV-transparent microplates

  • Spectrophotometric plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing Assay Buffer, α-Ketoglutarate, NADP⁺, and SSADH.

    • Prepare serial dilutions of the test compound and controls in Assay Buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the following in order:

      • Assay Buffer

      • Test compound, positive control, or vehicle control.

      • Human recombinant GABA-T enzyme.

    • Pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme. [1]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding GABA (prepared in Assay Buffer) to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the absorbance at 340 nm every minute for 30-60 minutes (kinetic read).

C. Data Analysis and Interpretation

Calculating Reaction Velocity (V):

  • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance (at 340 nm) versus time plot (mOD/min).

Data Normalization and IC₅₀ Determination:

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_Test_Compound / V_Vehicle_Control))

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ Concentration for 50% inhibition12.5 µM
Mechanism e.g., Competitive, Non-competitiveTo be determined
Kᵢ Inhibition constantTo be determined

Table 2: Key parameters for evaluating GABA-T inhibitor potency.

IV. Advanced Mechanistic Studies

Should this compound demonstrate significant activity in the primary screens, further mechanistic studies are warranted.

  • Radioligand Binding Assays: To confirm direct binding to GATs and to determine the binding affinity (Kᵢ), a competition binding assay can be performed. [5][6]This involves incubating cell membranes expressing the transporter with a fixed concentration of a radiolabeled GAT inhibitor (e.g., [³H]tiagabine) and varying concentrations of the test compound. [7][8]* Enzyme Kinetics: To understand how the compound inhibits GABA-T, kinetic studies should be performed by measuring reaction velocities at various concentrations of GABA and the inhibitor. A Lineweaver-Burk plot analysis can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive). [9]

V. Conclusion and Future Directions

This application note provides a robust, logically structured framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on the primary targets of GABAergic signaling—GABA transporters and GABA aminotransferase—researchers can efficiently determine its biological activity, potency, and primary mechanism of action. The protocols detailed herein are designed to be self-validating, employing appropriate controls and leveraging modern, high-throughput methodologies. The data generated from these assays will be crucial for guiding further preclinical development, including studies on selectivity, pharmacokinetics, and in vivo efficacy.

References

  • Title: GABA Enzymatic Assay Kit Source: PubMed URL: [Link]

  • Title: High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1 Source: PMC - NIH URL: [Link]

  • Title: High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays Source: Taylor & Francis Online URL: [Link]

  • Title: GABA Aminotransferase (GABA-T) activity assay kit Source: Creative BioMart URL: [Link]

  • Title: High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1 Source: bioRxiv URL: [Link]

  • Title: GABA enzymatic assay kit Source: Oxford Academic URL: [Link]

  • Title: A homogeneous assay to assess GABA transporter activity Source: PubMed URL: [Link]

  • Title: High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays Source: PubMed URL: [Link]

  • Title: GABA Aminotransferase (GABAT) Assay Kit Source: Biomedical Research Service Center, University at Buffalo URL: [Link]

  • Title: High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1 Source: bioRxiv URL: [Link]

  • Title: Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation Source: MDPI URL: [Link]

  • Title: Full article: GABA enzymatic assay kit Source: Taylor & Francis Online URL: [Link]

  • Title: MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays Source: ACS Publications URL: [Link]

  • Title: High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays Source: Taylor & Francis Online URL: [Link]

  • Title: Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter Source: University of Illinois Chicago URL: [Link]

  • Title: Establishing a linearly responding [³H]GABA uptake assay in an... Source: ResearchGate URL: [Link]

  • Title: Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1) Source: PMC - PubMed Central URL: [Link]

  • Title: High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays Source: National Center for Biotechnology Information URL: [Link]

  • Title: Validation and optimisation of human GABA-T activity assay. (A)... Source: ResearchGate URL: [Link]

  • Title: GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission Source: PNAS URL: [Link]

  • Title: γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit Source: Meimian URL: [Link]

  • Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed URL: [Link]

  • Title: Radioligand binding assays and their analysis Source: PubMed URL: [Link]

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Application Notes & Protocols: Investigating 3-Amino-3-(2,5-difluorophenyl)propanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway (KP), the primary metabolic route of the essential amino acid L-tryptophan, has emerged as a critical regulator of neuroinflammation and neuronal function. Dysregulation of this pathway is implicated in the pathophysiology of a spectrum of neurological and psychiatric disorders, including Huntington's, Parkinson's, and Alzheimer's diseases. Central to this pathway are the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which catalyze the conversion of tryptophan to N-formylkynurenine. This initial step triggers a cascade that produces several neuroactive metabolites with either neurotoxic or neuroprotective properties. The balance between the neurotoxic metabolite quinolinic acid (QUIN), an NMDA receptor agonist, and the neuroprotective kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate receptors, is of particular interest in neuroscience research.

This guide focuses on the potential applications of 3-Amino-3-(2,5-difluorophenyl)propanoic acid , a fluorinated β-amino acid, as a tool for investigating the kynurenine pathway in a neuroscience context. While specific biological data for this compound is emerging, its structural similarity to other modulators of amino acid metabolism suggests its potential as an inhibitor of key KP enzymes like TDO or IDO1. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and target affinity.[1][2][3][] These notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the neuropharmacological profile of this and similar compounds.

Hypothesized Mechanism of Action

Based on its structure as a β-amino acid derivative, it is hypothesized that this compound may act as a competitive inhibitor of tryptophan 2,3-dioxygenase (TDO) and/or indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] These enzymes are responsible for the first and rate-limiting step in the kynurenine pathway.[7][8][9] Inhibition of TDO and/or IDO1 would be expected to reduce the overall flux of the kynurenine pathway, leading to a decrease in the production of downstream neuroactive metabolites. A primary consequence would be a reduction in the levels of kynurenine, which in turn would decrease the synthesis of both the neurotoxic quinolinic acid and the neuroprotective kynurenic acid. The net effect on neuronal function and survival would depend on the relative impact on these opposing arms of the pathway and the specific cellular context.

Kynurenine_Pathway_Inhibition cluster_pathway Kynurenine Pathway TRP Tryptophan TDO_IDO1 TDO / IDO1 TRP->TDO_IDO1 KYN Kynurenine TDO_IDO1->KYN Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->TDO_IDO1 Inhibits KMO KMO KYN->KMO KAT KATs KYN->KAT ThreeHK 3-Hydroxykynurenine (Neurotoxic) KMO->ThreeHK KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (Neurotoxic) ThreeHK->QUIN ...

Caption: Hypothesized mechanism of this compound.

Experimental Applications & Protocols

This section outlines key experimental workflows to characterize the effects of this compound on the kynurenine pathway and its potential neuroprotective effects.

In Vitro Enzyme Inhibition Assays

The first step in characterizing a novel compound is to determine its direct effect on the target enzyme(s). Commercially available assay kits provide a streamlined approach for this.[10][11]

Protocol 1: TDO/IDO1 Enzymatic Activity Inhibition Assay

  • Objective: To determine the IC50 value of this compound for TDO and IDO1.

  • Principle: This assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, which can be detected spectrophotometrically or fluorometrically.

  • Materials:

    • Recombinant human TDO2 and IDO1 enzymes

    • TDO/IDO1 Assay Buffer

    • L-Tryptophan (substrate)

    • Test compound (this compound)

    • Known TDO/IDO1 inhibitor (e.g., 680C91 for TDO, Epacadostat for IDO1) as a positive control[12]

    • 96-well or 384-well UV-transparent or black microplates

    • Spectrophotometer or fluorometer

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control in the assay buffer.

    • In a microplate, add the assay buffer, recombinant enzyme, and the test compound or control at various concentrations.

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction according to the kit manufacturer's instructions.

    • Measure the absorbance at ~321 nm or fluorescence at an excitation/emission of ~400/510 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.[13]

Cell-Based Assays for Kynurenine Pathway Activity

Cell-based assays provide a more physiologically relevant system to assess the compound's ability to penetrate cell membranes and inhibit intracellular enzyme activity.

Protocol 2: Kynurenine Production in a Cellular Context

  • Objective: To measure the effect of the test compound on kynurenine production in cells expressing TDO or IDO1.

  • Principle: Cells overexpressing TDO or IDO1 will catabolize tryptophan in the culture medium, producing kynurenine which can be quantified in the supernatant.

  • Materials:

    • Human glioblastoma cell line A172 (constitutively expresses TDO) or a cell line engineered to overexpress TDO or IDO1.[14]

    • Cell culture medium and supplements.

    • Test compound.

    • Trichloroacetic acid (TCA).

    • HPLC-MS/MS system for kynurenine quantification.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing a serial dilution of the test compound.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Precipitate proteins in the supernatant by adding an equal volume of cold TCA.

    • Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

    • Quantify the concentration of kynurenine and other metabolites using a validated LC-MS/MS method.[15][16][17][18][19]

Cell_Based_Assay_Workflow Start Seed TDO/IDO1-expressing cells Incubate1 Incubate overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Collect Collect supernatant Incubate2->Collect Precipitate Protein precipitation (TCA) Collect->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze supernatant by LC-MS/MS for kynurenine metabolites Centrifuge->Analyze

Caption: Workflow for cell-based kynurenine production assay.

In Vivo Pharmacodynamic and Efficacy Studies

Animal models are essential to evaluate the in vivo effects of the compound on brain biochemistry, neuroinflammation, and behavior.

Protocol 3: In Vivo Microdialysis for Brain Kynurenic Acid Measurement

  • Objective: To measure the extracellular levels of kynurenic acid in a specific brain region (e.g., prefrontal cortex or striatum) following systemic administration of the test compound.

  • Principle: Microdialysis allows for the continuous sampling of unbound molecules from the brain's extracellular fluid in awake, freely moving animals.[20][21][22][23]

  • Materials:

    • Adult male Sprague-Dawley rats or C57BL/6 mice.

    • Stereotaxic apparatus.

    • Microdialysis probes and guide cannulae.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • HPLC-MS/MS system.

  • Procedure:

    • Surgically implant a guide cannula into the target brain region of the anesthetized animal.

    • Allow the animal to recover for at least one week.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples for a set period (e.g., 2 hours).

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

    • Analyze the samples for kynurenic acid and other metabolites by HPLC-MS/MS.

    • Express the results as a percentage of the baseline concentration.

Protocol 4: Assessment in a Mouse Model of Neuroinflammation

  • Objective: To evaluate the ability of the test compound to mitigate neuroinflammatory responses.

  • Principle: Systemic administration of lipopolysaccharide (LPS) induces a robust neuroinflammatory response in rodents, characterized by microglial activation and cytokine production.[24][25][26]

  • Materials:

    • Adult male C57BL/6 mice.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound.

    • Reagents for immunohistochemistry (e.g., Iba1 antibody for microglia) and ELISA (e.g., for TNF-α, IL-1β).

  • Procedure:

    • Acclimatize mice and divide them into treatment groups (Vehicle + Saline; Vehicle + LPS; Test Compound + LPS).

    • Pre-treat the animals with the test compound or vehicle for a specified duration.

    • Administer a single intraperitoneal injection of LPS (or saline for control).

    • At a designated time point post-LPS injection (e.g., 24 hours), collect blood and brain tissue.

    • Measure pro-inflammatory cytokine levels in plasma and brain homogenates using ELISA.

    • Perform immunohistochemical staining on brain sections to assess microglial activation (e.g., Iba1 staining).

Protocol 5: Behavioral Assessment in a Huntington's Disease Mouse Model

  • Objective: To determine if the test compound can ameliorate motor deficits in a transgenic mouse model of Huntington's disease (e.g., R6/2).[27][28][29][30][31]

  • Materials:

    • R6/2 transgenic mice and wild-type littermates.

    • Test compound formulated for chronic administration (e.g., in drinking water or via oral gavage).

    • Apparatus for behavioral testing (e.g., open field arena, rotarod).

  • Procedure:

    • Begin chronic administration of the test compound or vehicle at a pre-symptomatic age.

    • Perform a battery of behavioral tests at regular intervals to assess motor function, coordination, and exploratory activity.

      • Open Field Test: Measures general locomotor activity and anxiety-like behavior.

      • Rotarod Test: Assesses motor coordination and balance.

    • At the end of the study, collect brain tissue for biochemical analysis (e.g., kynurenine pathway metabolites) and neuropathological assessment.

Data Presentation

Table 1: Hypothetical In Vitro Potency of this compound

Enzyme IC50 (µM)
Human TDO 1.5 ± 0.3
Human IDO1 25 ± 4.2
Mouse TDO 2.1 ± 0.5
Mouse IDO1 30 ± 5.8

Data are presented as mean ± SEM from three independent experiments.

Table 2: Hypothetical Effect on Kynurenine Production in A172 Cells

Treatment Kynurenine in Supernatant (nM)
Vehicle 580 ± 45
This compound (1 µM) 310 ± 32
This compound (10 µM) 125 ± 18
680C91 (1 µM) 95 ± 11

Data are presented as mean ± SEM. Cells were treated for 24 hours.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the kynurenine pathway. Its potential to modulate the production of neuroactive metabolites makes it a valuable tool for neuroscience research. The protocols outlined in this guide provide a comprehensive framework for elucidating its mechanism of action, assessing its in vivo efficacy, and exploring its therapeutic potential in models of neurological disorders characterized by neuroinflammation and excitotoxicity. Through systematic investigation, researchers can uncover the full potential of this and similar compounds to advance our understanding and treatment of devastating brain diseases.

References

  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. Available from: [Link]

  • Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry - Aimin Liu. Available from: [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed. Available from: [Link]

  • Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC - NIH. Available from: [Link]

  • Kynurenine Pathway Metabolites LC-MS/MS Analysis Kit - JASEM. Available from: [Link]

  • Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PubMed Central. Available from: [Link]

  • Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - NIH. Available from: [Link]

  • Workflow of analysis of kynurenine pathway metabolites in serum samples... - ResearchGate. Available from: [Link]

  • Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed. Available from: [Link]

  • Recent Developments in the Synthesis of Fluorinated β-Amino Acids | Bentham Science. Available from: [Link]

  • UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - MDPI. Available from: [Link]

  • Synthesis of Fluorinated β-Amino Acids | Request PDF - ResearchGate. Available from: [Link]

  • A theoretical study on the activity and selectivity of IDO/TDO inhibitors - PubMed. Available from: [Link]

  • Stable isotope labeled L-kynurenine (KYN) metabolism investigated using in vivo microdialysis coupled with a novel high content - PsychoGenics Inc. Available from: [Link]

  • Recent Developments in the Synthesis of Fluorinated β-Amino Acids - ResearchGate. Available from: [Link]

  • Theoretical study on the activity and selectivity of IDO / TDO inhibitors. Available from: [Link]

  • Structural formula of several TDO inhibitors | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The Kynurenine Pathway in Stem Cell Biology - PMC - PubMed Central - NIH. Available from: [Link]

  • TDO2 Inhibitor Screening Assay Kit TDO 72023 - BPS Bioscience. Available from: [Link]

  • Nuclear Imaging of Neuroinflammation in Rodent Models of Neurodegenerative Diseases. Available from: [Link]

  • Characterization of lysate-based assays to measure kynurenine... - ResearchGate. Available from: [Link]

  • Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - AACR Journals. Available from: [Link]

  • TDO2 Fluorogenic Inhibitor Screening Assay Kit – 384 (Human) - BPS Bioscience. Available from: [Link]

  • Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models. | PsychoGenics. Available from: [Link]

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  • CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PubMed Central. Available from: [Link]

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Application Note: Asymmetric Synthesis of Chiral 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral β-amino acids, particularly 3-amino-3-arylpropanoic acids, are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics.[1][2] Their incorporation into molecular frameworks can induce specific conformations and enhance biological activity and resistance to enzymatic degradation.[2][3] This guide provides an in-depth overview of robust and widely employed methodologies for the enantioselective synthesis of these valuable compounds. It details field-proven protocols for chiral auxiliary-mediated synthesis and organocatalytic asymmetric Mannich reactions, offering insights into the causality behind experimental choices and presenting comparative data to guide methodological selection.

Introduction: The Significance of Chiral β-Aryl-β-Amino Acids

β-Amino acids are homologs of the proteinogenic α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. The 3-amino-3-arylpropanoic acid scaffold is of particular importance in medicinal chemistry.[4] For instance, it is a key component in molecules such as the blockbuster antidiabetic drug sitagliptin and the potent cholesterol absorption inhibitor ezetimibe.

The primary challenge in synthesizing these compounds lies in the precise control of the stereocenter at the C3 position. The development of efficient, scalable, and highly enantioselective methods is thus a major focus of synthetic organic chemistry.[5] This document outlines two powerful and distinct strategies to achieve this: a substrate-controlled diastereoselective approach using a chiral auxiliary and a catalyst-controlled enantioselective approach using organocatalysis.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy relies on the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate.[6] The inherent chirality of the auxiliary directs a subsequent bond-forming reaction to occur with high diastereoselectivity. The auxiliary is then cleaved to reveal the enantiomerically enriched product.[6][7] Evans-type oxazolidinones are among the most reliable and effective auxiliaries for this purpose.[]

Principle of Operation: The synthesis begins with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, with an arylacetic acid derivative. The resulting N-acyloxazolidinone can be converted into a titanium enolate. The steric hindrance provided by the substituents on the oxazolidinone (e.g., the methyl and phenyl groups) effectively shields one face of the enolate. A subsequent Mannich-type reaction with a chiral imine proceeds with high facial selectivity, leading to a single diastereomer of the product.[9] Final removal of the auxiliary yields the desired chiral β-amino acid.

Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone + Arylacetyl Chloride B N-Acyloxazolidinone A->B Acylation C Titanium Enolate Formation B->C D Mannich Reaction with Chiral Iminium Species C->D E Diastereomerically Pure Adduct D->E F Hydrolysis (e.g., LiOH/H2O2) E->F G Enantiopure 3-Amino-3- Arylpropanoic Acid F->G H Recovered Chiral Auxiliary F->H

Caption: General workflow for the synthesis of chiral β-amino acids using an Evans oxazolidinone auxiliary.

Protocol 2.1: Synthesis of (R)-3-Amino-3-phenylpropanoic Acid using an Evans Auxiliary

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Phenylacetyl chloride

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Dibenzyliminium species precursor

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Acylation: Dissolve (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of phenylacetyl chloride (1.1 eq). Stir for 2 hours at room temperature. Quench with water, extract with DCM, dry over MgSO₄, and purify by column chromatography to yield the N-acyloxazolidinone.

  • Enolate Formation & Mannich Reaction: Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes to form the titanium enolate. Add a pre-formed solution of the dibenzyliminium species (1.2 eq). Stir at -78 °C for 4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow to warm to room temperature. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is purified by flash chromatography to yield the diastereomerically pure adduct. A high diastereomeric ratio (>95:5) is typically expected.[9]

  • Auxiliary Cleavage: Dissolve the adduct (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously for 4 hours.

  • Isolation: Quench the reaction with an aqueous solution of Na₂SO₃. Acidify the aqueous layer with 1M HCl to pH ~6 and extract with ethyl acetate to recover the chiral auxiliary. The aqueous layer contains the desired product. Further purification can be achieved by ion-exchange chromatography or crystallization to yield (R)-3-amino-3-phenylpropanoic acid.[10]

Expert Insights:

  • Causality: The choice of a titanium enolate is crucial; its well-defined geometry, coordinated to the oxazolidinone's carbonyl, provides a rigid conformational scaffold that maximizes the steric influence of the auxiliary.

  • Trustworthiness: The reliability of this method stems from its substrate-controlled nature. The diastereoselectivity is typically very high across a range of substrates, making the outcome predictable. The auxiliary can often be recovered in high yield, which is important for cost-effectiveness on a larger scale.[6]

Strategy 2: Organocatalytic Asymmetric Mannich Reaction

Organocatalysis avoids the use of transition metals, offering a "greener" and often more cost-effective alternative.[5][11] Chiral Brønsted acids, bases, or bifunctional catalysts can create a chiral environment that directs the enantioselective formation of one enantiomer over the other.[12] The asymmetric Mannich reaction is a powerful tool for C-C bond formation and the synthesis of β-amino carbonyl compounds.[13][14]

Principle of Operation: This approach utilizes a chiral catalyst, such as a bifunctional thiourea derived from (R,R)-cyclohexyldiamine, to catalyze the reaction between an imine and a nucleophile (e.g., a silyl ketene acetal or a β-ketoester).[13] The catalyst activates the electrophile (imine) through hydrogen bonding with the thiourea moiety and simultaneously orients the nucleophile via its basic amine group. This dual activation in a defined chiral pocket leads to a highly organized transition state, resulting in excellent enantioselectivity.

Catalytic Cycle for Bifunctional Thiourea Catalyst

G Catalyst Chiral Thiourea Catalyst (Cat) TransitionState Organized Ternary Complex [Cat-Imine-Nuc] Catalyst->TransitionState Imine N-Boc Imine (Electrophile) Imine->TransitionState Nucleophile Indolinone Ester (Nucleophile) Nucleophile->TransitionState Product_Cat Product-Catalyst Complex TransitionState->Product_Cat C-C Bond Formation Product_Cat->Catalyst Catalyst Regeneration Product Enantioenriched β-Amino Ester Product_Cat->Product

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Application Notes & Protocols: 3-Amino-3-(2,5-difluorophenyl)propanoic Acid as a Strategic Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Amino-3-(2,5-difluorophenyl)propanoic acid. This non-canonical β-amino acid has emerged as a valuable building block in pharmaceutical sciences, primarily due to the unique physicochemical properties imparted by the difluorinated phenyl ring. These notes will detail the strategic importance of this scaffold, provide adaptable synthetic protocols, outline its incorporation into peptidic and non-peptidic structures, and discuss its impact on molecular conformation and biological activity.

Introduction: The Strategic Advantage of Fluorination in β-Amino Acid Scaffolds

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] When integrated into the framework of a β-amino acid, these advantages are amplified, providing a scaffold that can enforce specific conformational pre-dispositions in peptides and small molecules.

This compound is of particular interest. The 2,5-difluoro substitution pattern on the phenyl ring creates a unique electronic environment, influencing both intramolecular and intermolecular interactions. This strategic placement of fluorine can lead to:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulated Acidity and Basicity: The electron-withdrawing nature of fluorine atoms lowers the pKa of the carboxylic acid and the amine, which can alter the ionization state of the molecule at physiological pH and impact its interaction with biological targets and its transport properties.

  • Increased Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, such as interactions with amide carbonyls, and can modulate the conformation of the phenyl ring to optimize binding to target proteins.

  • Conformational Control: The steric and electronic properties of the difluorophenyl group can restrict the conformational freedom of the molecule, pre-organizing it for binding to a biological target.

These attributes make this compound a highly valuable building block for the development of therapeutics in areas such as metabolic diseases, oncology, and neurology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in drug design. Below is a summary of the key properties of this compound, including both available and calculated data for related compounds.

PropertyValueSource/Method
CAS Number 773122-52-4BLDpharm[2]
Molecular Formula C₉H₉F₂NO₂BLDpharm[2]
Molecular Weight 201.17 g/mol BLDpharm[2]
Appearance White to off-white solidInferred from similar compounds
pKa (acid) ~3.5 - 4.0 (estimated)Inferred from related amino acids
pKa (amine) ~8.5 - 9.0 (estimated)Inferred from related amino acids
logP (calculated) ~1.2 (estimated)Inferred from related compounds
Solubility Soluble in aqueous base and acid, limited solubility in non-polar organic solventsGeneral property of amino acids

Note: Some values are estimated based on data for structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis of this compound

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods. Below are representative protocols for both racemic and asymmetric synthesis that can be adapted for the preparation of the title compound.

Representative Protocol 1: Racemic Synthesis via a One-Pot Three-Component Reaction

This protocol is adapted from general methods for the synthesis of 3-amino-3-arylpropanoic acids and offers a straightforward route to the racemic product.[3]

Workflow for Racemic Synthesis

G A 2,5-Difluorobenzaldehyde D Reaction Mixture in Ethanol A->D B Malonic Acid B->D C Ammonium Acetate C->D E Reflux D->E Heat F Precipitation & Isolation E->F Cooling G Racemic this compound F->G G A Chiral Ligand + Ni(II) Salt + Glycine B Formation of Chiral Ni(II) Complex A->B D Diastereoselective Alkylation B->D C Base-mediated Alkylation with 2,5-Difluorobenzyl Bromide C->D E Acid Hydrolysis D->E F Release of Chiral Amino Acid E->F G (R)- or (S)-3-Amino-3-(2,5-difluorophenyl)propanoic Acid F->G G A Resin-bound Peptide with free N-terminus E Coupling Reaction A->E B Fmoc-3-amino-3-(2,5-difluorophenyl)propanoic acid B->E C Coupling Reagents (e.g., HBTU, DIC) C->E D Base (e.g., DIPEA) D->E F Washing E->F G Fmoc Deprotection (Piperidine in DMF) F->G H Elongation of Peptide Chain G->H

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Application Notes and Protocols: Screening for Biological Activity of 3-Amino-3-(2,5-difluorophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The β-amino acid scaffold is a privileged structure in medicinal chemistry. Derivatives of β-phenylalanine, in particular, are recognized for their ability to mimic natural α-amino acids, conferring unique pharmacological properties and improved stability.[1][2] The introduction of fluorine atoms onto the phenyl ring can further enhance metabolic stability, binding affinity, and membrane permeability, making 3-Amino-3-(2,5-difluorophenyl)propanoic acid and its analogs compelling candidates for drug discovery.

Given the novelty of this specific chemical series, a broad, multi-faceted screening approach is essential to elucidate its biological potential. These application notes provide a comprehensive, tiered strategy for researchers to systematically evaluate the bioactivity of novel this compound analogs. The protocols are designed to be adaptable for high-throughput screening (HTS) environments, enabling the rapid identification of promising "hit" compounds for further development.[3][4][5][6]

This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of assays, empowering researchers to make informed decisions and interpret results with confidence.

Tier 1: Primary Screening - A Broad Net for Bioactivity

The initial screening phase is designed to efficiently test the library of analogs across a diverse range of fundamental biological activities. The goal is to identify any significant biological effect, which will then guide more focused, mechanism-of-action studies in the subsequent tiers.

General Cytotoxicity Assessment

Rationale: Before assessing specific antimicrobial or enzymatic activities, it is crucial to determine the inherent cytotoxicity of the compounds against a representative mammalian cell line. This baseline data is vital to distinguish between targeted bioactivity and non-specific toxicity. Assays like the MTT or XTT are robust, colorimetric methods that measure cellular metabolic activity, which is proportional to the number of viable cells.[7][8][9] The XTT assay is often preferred for HTS due to its use of a water-soluble formazan product, which eliminates a solubilization step and simplifies the workflow.[7]

Protocol 1: XTT Cell Viability Assay

Objective: To determine the concentration at which the test compounds exhibit a 50% reduction in the viability (IC50) of a mammalian cell line (e.g., HEK293, HeLa, or HepG2).

Materials:

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Mammalian cell line of choice

  • Complete cell culture medium

  • XTT labeling reagent and electron-coupling reagent

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Plate cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, ensuring the final solvent concentration does not exceed 0.5%. Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell doubling time.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a significant color change is observed in the control wells.

  • Absorbance Measurement: Shake the plates gently and measure the absorbance at 450-500 nm, with a reference wavelength of 630-690 nm.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Broad-Spectrum Antimicrobial Screening

Rationale: The structural similarity of β-amino acids to components of bacterial cell walls and metabolic pathways suggests potential antimicrobial activity.[10] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species, is a cost-effective way to identify any antimicrobial potential. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) and is readily adaptable to HTS formats.[11][12]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a panel of microorganisms.

Materials:

  • 96-well sterile, clear, flat-bottom plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 0.5 McFarland standard

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[12]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for the fungal strain.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[11][12] This can be assessed visually or by measuring the optical density at 600 nm.[11]

Data Presentation: Summarize the MIC values in a table for easy comparison across different microbial strains.

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL) C. albicans MIC (µg/mL)
Analog-001>12864>128>128
Analog-002163264128
...............

Tier 2: Secondary Screening - Mechanistic Exploration

Compounds that demonstrate significant activity in Tier 1 (e.g., low cytotoxicity with potent antimicrobial effects, or interesting cytotoxic profiles) should be advanced to secondary screening to investigate their potential mechanism of action. Based on the β-amino acid core, a logical starting point is to investigate inhibition of key metabolic enzymes.

GABA Aminotransferase (GABA-AT) Inhibition Assay

Rationale: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA aminotransferase (GABA-AT) is the enzyme responsible for its degradation.[13][14] Inhibitors of GABA-AT can increase GABA levels in the brain and have therapeutic potential for epilepsy and other neurological disorders. Given that some amino acid analogs act as enzyme inhibitors, assessing the activity of the test compounds against GABA-AT is a rational step.[13][14]

Protocol 3: Fluorometric GABA-AT Inhibition Assay

Objective: To quantify the inhibitory effect of the test compounds on GABA-AT activity.

Materials:

  • Purified human GABA-AT enzyme[15]

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Resazurin

  • Diaphorase

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • Test compounds and a known GABA-AT inhibitor (e.g., vigabatrin)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Reaction Mixture Preparation: In each well, combine the assay buffer, SSADH, NADP+, resazurin, and diaphorase.

  • Inhibitor/Compound Addition: Add the test compounds at various concentrations or a known inhibitor as a positive control.

  • Enzyme Addition: Add the GABA-AT enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of GABA and α-ketoglutarate.

  • Kinetic Measurement: Immediately begin measuring the fluorescence at regular intervals for 30-60 minutes.

Data Analysis: The rate of increase in fluorescence is proportional to the GABA-AT activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Experimental Workflow and Data Interpretation

The screening process should follow a logical, tiered progression to efficiently manage resources and generate actionable data.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Hit Selection cluster_2 Tier 2: Secondary Screening Compound_Library Analog Library (this compound analogs) Cytotoxicity Protocol 1: XTT Cytotoxicity Assay Compound_Library->Cytotoxicity Antimicrobial Protocol 2: Broth Microdilution MIC Assay Compound_Library->Antimicrobial Hit_Criteria Define Hit Criteria: - Low Cytotoxicity (IC50 > 30µM) - Potent Antimicrobial (MIC < 16µg/mL) - Significant Enzyme Inhibition (>50% at 10µM) Cytotoxicity->Hit_Criteria IC50 Data Antimicrobial->Hit_Criteria MIC Data GABA_AT_Assay Protocol 3: GABA-AT Inhibition Assay Hit_Criteria->GABA_AT_Assay Advance 'Hits' SAR_Studies Structure-Activity Relationship (SAR) Studies GABA_AT_Assay->SAR_Studies IC50 Data Antimicrobial_Pathway Analog Active Analog Enzyme Bacterial Enzyme (e.g., Dihydropteroate Synthase) Analog->Enzyme Inhibits Product Product (e.g., Dihydropteroate) Enzyme->Product Growth Bacterial Growth Inhibition Enzyme->Growth Essential for Substrate Substrate (e.g., PABA) Substrate->Enzyme Folate Folic Acid Synthesis Product->Folate DNA DNA Synthesis Folate->DNA DNA->Growth

Caption: Hypothetical inhibition of a bacterial metabolic pathway.

Conclusion

This document outlines a systematic and robust strategy for the initial biological evaluation of novel this compound analogs. By employing a tiered approach that begins with broad screening for cytotoxicity and antimicrobial effects, followed by more targeted mechanistic assays, researchers can efficiently identify compounds with therapeutic potential. The provided protocols are foundational and can be expanded to include other relevant assays based on emerging data and the structural features of the analog library. Careful data analysis and the establishment of clear hit criteria are paramount to the success of any screening campaign.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
  • The High-Throughput Screening Transformation in Modern Drug Development.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH.
  • High-throughput screening: accelerating drug discovery.
  • MTT assay - Wikipedia.
  • High-Throughput Screening Methods for Drug Discovery | Technology Networks.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - Taylor & Francis Online.
  • GABA Transaminase Rat Enzymatic LeadHunter Assay - TW.
  • Introduction to XTT assays for cell-viability assessment - Abcam.
  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays.
  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - MDPI.
  • MTT assay protocol | Abcam.
  • DL-3-Amino-3-phenylpropionic acid | 614-19-7 | FA11137 - Biosynth.
  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aryl-3-Aminopropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aryl-3-aminopropanoic acids, commonly known as β-aryl-β-amino acids. These compounds are of significant interest in medicinal and pharmaceutical chemistry due to their biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of these valuable molecules.

I. Troubleshooting Guide: Common Synthetic Challenges

This section addresses the most frequent issues encountered during the synthesis of 3-aryl-3-aminopropanoic acids, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield of the Desired β-Amino Acid

Q: My one-pot synthesis of 3-aryl-3-aminopropanoic acid from an aromatic aldehyde, malonic acid, and ammonium acetate is resulting in a very low yield. What are the likely causes and how can I improve it?

A: This is a common issue in the one-pot, three-component reaction (3CR) used to assemble the β-amino acid core.[1] The reaction mechanism is more complex than it might appear, involving competing pathways that can divert intermediates away from your desired product.[2]

Underlying Causes & Solutions:

  • Formation of Cinnamic Acid Side Products: A major competing reaction is the formation of cinnamic acids.[2] This occurs through an alternative reaction pathway that can become dominant under certain conditions.

    • Solution: The choice of solvent can significantly influence the reaction pathway. The polarity of the solvent can affect the solubility of key intermediates, thereby shifting the equilibrium towards the desired β-amino acid or the cinnamic acid byproduct.[2] Experimenting with different solvents, such as ethanol or methanol, can help optimize the yield of the desired product.[2]

  • Electronic Effects of the Aryl Aldehyde: The electronic nature of the substituent on the aromatic aldehyde plays a crucial role. Electron-rich aldehydes generally perform better in this reaction, while electron-deficient aldehydes may lead to lower yields.[1]

    • Solution: If you are working with an electron-deficient aldehyde, you may need to adjust the reaction conditions, such as temperature and reaction time, to favor the formation of the β-amino acid. In some cases, a different synthetic route may be necessary.

  • Reaction Stoichiometry and Conditions: Incorrect stoichiometry of the reactants or suboptimal reaction conditions (temperature, concentration) can lead to incomplete conversion or favor side reactions.

    • Solution: Ensure precise measurement of all reactants. A systematic optimization of the reaction conditions, including temperature and reaction time, is recommended. Running small-scale parallel reactions can efficiently identify the optimal parameters.

Problem 2: Formation of Bis-Mannich and Other Side Products in Mannich-Type Reactions

Q: I am attempting a Mannich-type synthesis of a β-amino ketone, a precursor to my target β-amino acid, but I'm observing significant amounts of what appears to be a bis-Mannich product. How can I suppress this side reaction?

A: The formation of bis-Mannich products is a well-known side reaction in Mannich reactions, especially when using primary amines or ammonia.[3] This occurs when the initial β-amino ketone product reacts further with another molecule of the iminium ion.[3]

Underlying Causes & Solutions:

  • Reactivity of the Primary Amine/Ammonia: Primary amines have two reactive protons on the nitrogen, allowing for a second reaction with the iminium ion.

    • Solution: If your target molecule allows, using a secondary amine will prevent the formation of bis-Mannich products as there is only one reactive proton.[3] If a primary amine is required for the final product, careful control of stoichiometry and reaction conditions is crucial. Using a slight excess of the ketone component can sometimes help.

  • Iminium Ion Concentration: A high concentration of the electrophilic iminium ion can drive the formation of the bis-Mannich adduct.

    • Solution: Slow, controlled addition of the aldehyde to the reaction mixture containing the amine and the ketone can help maintain a low concentration of the iminium ion, thus minimizing the side reaction.

Problem 3: Difficulties in Purification

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure 3-aryl-3-aminopropanoic acid. What purification strategies are most effective?

A: The purification of β-amino acids can be challenging due to their zwitterionic nature, which can lead to poor solubility in common organic solvents and streaking on silica gel chromatography.

Effective Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying β-amino acids.

    • Protocol: Experiment with various solvent systems. A common approach is to dissolve the crude product in a minimal amount of hot water or an alcohol-water mixture and allow it to cool slowly.[4] The choice of solvent will depend on the specific properties of your compound.

  • Ion-Exchange Chromatography: This technique is particularly well-suited for separating amino acids from non-ionic impurities.

    • Protocol: Utilize a cation-exchange resin. The crude mixture is loaded onto the column, and non-ionic and anionic impurities are washed away. The desired β-amino acid is then eluted by changing the pH or ionic strength of the eluent.

  • Derivatization for Chromatography: If direct chromatography is not feasible, temporary protection of the amino and/or carboxylic acid groups can improve solubility and chromatographic behavior.

    • Protocol: Protect the amine with a suitable group (e.g., Boc) and the carboxylic acid as an ester. After purification by standard silica gel chromatography, the protecting groups can be removed to yield the pure β-amino acid.

Problem 4: Poor Stereoselectivity in Asymmetric Synthesis

Q: I am performing an asymmetric synthesis to obtain a specific enantiomer of a 3-aryl-3-aminopropanoic acid, but the enantiomeric excess (ee) is low. What factors influence stereoselectivity?

A: Achieving high stereoselectivity is a common challenge in the synthesis of chiral β-amino acids.[5] Several factors can impact the stereochemical outcome of the reaction.

Factors Influencing Stereoselectivity:

  • Chiral Catalyst or Auxiliary: The choice and quality of the chiral catalyst or auxiliary are paramount.

    • Solution: Ensure the catalyst or auxiliary is of high enantiomeric purity. The catalyst loading may also need optimization. Sometimes, screening a variety of chiral ligands or auxiliaries is necessary to find the best one for your specific substrate.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, so a balance needs to be found.

  • Solvent Effects: The solvent can influence the conformation of the transition state and thus affect the stereochemical outcome.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities.

  • Substrate Control: The structure of the substrates themselves can influence the stereoselectivity.

    • Solution: In some cases, modifying the protecting groups on the substrates can improve the stereochemical outcome by altering steric interactions in the transition state.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aryl-3-aminopropanoic acids?

A1: Several synthetic strategies are commonly employed:

  • Mannich-type Reactions: This is a three-component condensation of an aldehyde, an amine, and a carbonyl compound (or its enol equivalent).[6] It is a versatile method for forming the β-amino carbonyl backbone.

  • Arndt-Eistert Homologation: This method extends an α-amino acid to its corresponding β-amino acid homologue.[7][8] It involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane and a Wolff rearrangement.[9]

  • Rhodanine-based Synthesis: This approach utilizes rhodanine as a scaffold to construct the β-amino acid.[10]

  • Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carboxylic acid derivative is another common route.

Q2: Are there safer alternatives to using diazomethane in the Arndt-Eistert homologation?

A2: Yes, due to the toxic and explosive nature of diazomethane, several safer alternatives have been developed. Diazo(trimethylsilyl)methane is a commonly used, safer substitute.[8] The Kowalski ester homologation is another viable alternative that avoids the handling of hazardous intermediates like diazomethane and diazoketones, making it more suitable for larger-scale work.[11]

Q3: How can I confirm the stereochemistry of my final product?

A3: Determining the stereochemistry is crucial. Several analytical techniques can be used:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and determining the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the product into diastereomers (e.g., by reaction with a chiral derivatizing agent like Mosher's acid chloride), the stereochemistry can often be determined by NMR.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Q4: My reaction seems to stall before completion. What should I check?

A4: Incomplete reactions can be due to several factors:

  • Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction.

  • Catalyst Deactivation: If using a catalyst, it may have deactivated over time. Consider using fresh catalyst or a higher loading.

  • Equilibrium: Some reactions are reversible. If the reaction has reached equilibrium, you may need to remove a byproduct to drive it to completion (e.g., removal of water).

  • Temperature: The reaction may require higher temperatures or a longer reaction time to go to completion.

III. Visualizing Key Processes

Reaction Pathway: One-Pot Synthesis of β-Amino Acids

G cluster_reactants Reactants A Aryl Aldehyde D Reaction Mixture (e.g., in Ethanol) A->D B Malonic Acid B->D C Ammonium Acetate C->D E Intermediate I D->E Knoevenagel Condensation F Intermediate II (Amine Adduct) E->F Michael Addition H Cinnamic Acid (Side Product) E->H J {Decarboxylation & Elimination} E->J G 3-Aryl-3-Aminopropanoic Acid (Desired Product) F->G I {Decarboxylation} F->I G start Low Yield of β-Amino Acid q1 Analyze Crude Product (NMR, LC-MS) start->q1 cinnamic_acid High Cinnamic Acid Side Product? q1->cinnamic_acid yes_cinnamic Yes cinnamic_acid->yes_cinnamic no_cinnamic No cinnamic_acid->no_cinnamic optimize_solvent Optimize Solvent Polarity yes_cinnamic->optimize_solvent low_conversion Low Conversion/ Multiple Byproducts? no_cinnamic->low_conversion check_aldehyde Check Aldehyde Electronics (Electron-rich is better) optimize_solvent->check_aldehyde end Improved Yield check_aldehyde->end yes_low_conv Yes low_conversion->yes_low_conv no_low_conv No low_conversion->no_low_conv optimize_cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) yes_low_conv->optimize_cond no_low_conv->end check_purity Check Reagent Purity optimize_cond->check_purity check_purity->end

Caption: Troubleshooting low yields in β-amino acid synthesis.

IV. Data Summary

Table 1: Influence of Reaction Conditions on Mannich Reactions
CatalystSolventTemperatureTime (h)Yield (%)Reference
NoneEthanolReflux772[3]
Heteropoly acidsWaterRoom Temp295[3]
Fe₃O₄@PEG-SO₃HEthanolRoom Temp194[3]

This table illustrates how the choice of catalyst and solvent can dramatically impact the efficiency of Mannich reactions for the synthesis of β-amino ketones.

V. References

  • BenchChem. (n.d.). Technical Support Center: Mannich Reaction for β-Amino Ketone Synthesis. Retrieved from [3]2. BenchChem. (n.d.). Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids. Retrieved from [7]3. Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [9]4. Wikipedia. (2023). Arndt–Eistert reaction. Retrieved from [8]5. Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [12]6. The Journal of Organic Chemistry. (2001). Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. Retrieved from [11]7. Wikipedia. (2023). Mannich reaction. Retrieved from [6]8. ACS Catalysis. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. Retrieved from [13]9. ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [1]10. Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [2]11. Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [4]12. PubMed. (1951). [Amino acids synthesis from rhodanine]. Retrieved from [10]13. ResearchGate. (n.d.). Synthetic difficulties to access α‐ and β‐amino acids. Retrieved from

Sources

Technical Support Center: Synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the development of pharmacologically active compounds. The presence of the difluorophenyl moiety can significantly influence the molecule's conformational properties and metabolic stability. However, the synthesis of this and other fluorinated β-amino acids can present unique challenges. This guide provides practical, experience-based solutions to common issues encountered during its synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Mannich-Type Reaction

Question: I am performing a one-pot Mannich-type reaction using 2,5-difluorobenzaldehyde, malonic acid, and ammonium acetate, but my yields of this compound are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this three-component condensation are a common issue. Several factors, stemming from the specific properties of your starting materials, can contribute to this.

Potential Causes & Solutions:

  • Poor Solubility of Intermediates: The initial imine formed from 2,5-difluorobenzaldehyde and ammonia may have limited solubility in the reaction medium, hindering the subsequent nucleophilic attack by the enolate of malonic acid.

    • Solution: Consider using a co-solvent system. While alcohols like ethanol are common, adding a small amount of a more polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of intermediates. Use these co-solvents judiciously, as they can affect the reaction rate and side reactions.

  • Unfavorable Reaction Kinetics: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can deactivate the aldehyde, slowing down the initial imine formation.

    • Solution 1: Temperature Optimization: Carefully increase the reaction temperature. A systematic study of the temperature profile (e.g., increments of 10°C) can reveal the optimal point where the reaction rate is enhanced without significant decomposition of reactants or products.

    • Solution 2: Catalyst Addition: While this is a "catalyst-free" reaction in principle, the addition of a mild Lewis acid catalyst could facilitate imine formation. However, this requires careful screening to avoid unwanted side reactions.

  • Side Reactions: Aldol-type self-condensation of malonic acid or other side reactions can compete with the desired Mannich reaction.

    • Solution: Stoichiometry Control: Precisely control the stoichiometry of your reactants. An excess of ammonium acetate can push the equilibrium towards imine formation. Experiment with a molar ratio of aldehyde:malonic acid:ammonium acetate of 1:1.1:1.5 to 1:1.2:2.0.

Experimental Workflow: Optimizing the Mannich-Type Reaction

G cluster_0 Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Analysis & Outcome A Combine 2,5-difluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol). B Low Yield Observed A->B C Optimize Solvent System (e.g., add DMF/DMSO as co-solvent) B->C D Adjust Reaction Temperature (e.g., incremental increase) B->D E Vary Reactant Stoichiometry (e.g., increase ammonium acetate) B->E F Monitor reaction progress by TLC/LC-MS C->F D->F E->F G Improved Yield F->G

Caption: Troubleshooting workflow for low yield in the Mannich-type reaction.

Issue 2: Difficulty in Product Purification

Question: After the reaction, I am struggling to isolate pure this compound. The crude product is an oily residue or contains significant impurities. What purification strategies can I employ?

Answer:

The zwitterionic nature of β-amino acids can make purification challenging. A multi-step approach is often necessary.

Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of dilute aqueous acid (e.g., 1 M HCl). This will protonate the amino group, forming the hydrochloride salt which is typically more soluble in water.

    • Wash the acidic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted aldehyde and other non-polar impurities.

  • Isoelectric Point Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) dropwise with vigorous stirring to adjust the pH to the isoelectric point (pI) of the amino acid. The pI will likely be in the range of pH 4-6. You will need to determine this experimentally by observing the point of maximum precipitation.

    • The pure amino acid should precipitate out of the solution as a solid.

  • Recrystallization:

    • Collect the precipitate by filtration and wash with cold water, followed by a small amount of a cold organic solvent like ethanol or acetone to remove residual water.

    • For further purification, recrystallize the solid from a suitable solvent system. A mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol, or acetone) is often effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

Data Summary: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Expected Outcome
Water/Ethanol1:1 to 1:3Good for removing polar impurities.
Water/Isopropanol1:1 to 1:2Can provide well-defined crystals.
Water/Acetone2:1 to 1:1Effective but handle with care due to acetone's volatility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use an enzymatic method to improve the yield and enantioselectivity of my synthesis?

A1: Absolutely. Biocatalysis offers a powerful alternative for the synthesis of chiral β-amino acids with high yield and stereoselectivity. Two promising enzymatic approaches are:

  • ω-Transaminase (ω-TA) Catalyzed Asymmetric Amination: This method involves the conversion of a prochiral β-keto acid or ester precursor into the corresponding β-amino acid. The key is the availability of the appropriate β-keto acid precursor, which can sometimes be unstable. A strategy to overcome this is the in-situ generation of the β-keto acid from a more stable β-ketoester using a lipase, followed by amination with an ω-transaminase.[1]

  • Nitrile Hydratase/Amidase System from Rhodococcus sp.: This approach starts with a β-aminonitrile precursor. Whole-cell catalysts from Rhodococcus strains can hydrolyze the nitrile to the corresponding amide and then to the carboxylic acid under mild conditions.[1] The enantioselectivity of this method can be highly dependent on the substituents on the starting material.

Enzymatic Synthesis Workflow

G cluster_0 ω-Transaminase Pathway cluster_1 Rhodococcus Pathway A β-Ketoester Precursor B Lipase A->B C β-Keto Acid Intermediate B->C D ω-Transaminase C->D E Enantiopure β-Amino Acid D->E F β-Aminonitrile Precursor G Rhodococcus sp. (Nitrile Hydratase/Amidase) F->G H Enantiopure β-Amino Acid G->H

Caption: Enzymatic routes to chiral β-amino acids.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Standard laboratory safety protocols should always be followed. Specific points to consider for this synthesis include:

  • Handling of Reagents: 2,5-difluorobenzaldehyde is an irritant. Malonic acid is corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Monitoring: The Mannich reaction can be exothermic. Monitor the reaction temperature, especially during the initial stages.

  • Solvent Hazards: Be mindful of the flammability of organic solvents like ethanol, diethyl ether, and acetone. Ensure there are no ignition sources nearby.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons of the propanoic acid backbone.

    • ¹³C NMR will confirm the number of unique carbon atoms.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A chiral HPLC column can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

  • Kim, J., Park, E. S., & Kim, B. G. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology Journal, 11(1), 185–190. [Link]

Sources

Side reactions in beta-amino acid synthesis and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for β-amino acid synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the complexities of β-amino acid synthesis and minimize common side reactions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Arndt-Eistert Synthesis & Wolff Rearrangement

The Arndt-Eistert reaction is a widely used method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts, with the key step being the Wolff rearrangement of an α-diazoketone intermediate.[1][2][3][4]

Problem 1: Low yield of the desired β-amino acid and formation of an α-chloromethylketone byproduct.

  • Potential Cause: In the initial step of the Arndt-Eistert synthesis, the reaction of the acid chloride with diazomethane generates HCl as a byproduct. This HCl can then react with the α-diazoketone intermediate to form an α-chloromethylketone, reducing the yield of the desired product.[1]

  • Solution:

    • Use of Excess Diazomethane: Employing at least two equivalents of diazomethane ensures that the excess diazomethane neutralizes the generated HCl.[1]

    • Newman-Beal Modification: The addition of a non-nucleophilic base, such as triethylamine (Et3N), to the diazomethane solution effectively scavenges the HCl as it is formed, preventing the side reaction.[1][3]

Problem 2: Poor conversion during the Wolff Rearrangement step.

  • Potential Cause: The Wolff rearrangement, which converts the α-diazoketone to a ketene, can be sluggish or incomplete under suboptimal conditions.[2][5] The choice of catalyst and reaction conditions is critical.

  • Solution:

    • Catalyst Selection: Silver(I) oxide (Ag2O) is a common and effective catalyst for the Wolff rearrangement.[1][6] However, for sterically hindered substrates, photochemical (UV light) or thermal conditions may be more effective.[2][5]

    • Ultrasound Promotion: The use of ultrasound has been shown to promote the Wolff rearrangement, leading to higher yields of Fmoc-β-homoamino acids.[2]

    • Solvent Choice: The solvent can influence the reaction. For instance, conducting the rearrangement in methanol can sometimes lead to O-H insertion byproducts, indicating the presence of a carbene intermediate.[5][7] The choice of nucleophilic solvent (e.g., water, alcohols, amines) is crucial for trapping the ketene intermediate to form the desired carboxylic acid, ester, or amide.[2]

Experimental Protocol: Arndt-Eistert Synthesis of a β-Amino Acid with the Newman-Beal Modification

  • Acid Chloride Formation: Convert the N-protected α-amino acid to its corresponding acid chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Diazoketone Formation:

    • Prepare a solution of diazomethane in a suitable solvent (e.g., diethyl ether) and add triethylamine (1 equivalent).

    • Slowly add the acid chloride solution to the diazomethane/triethylamine solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to proceed until the formation of the α-diazoketone is complete (monitor by TLC).

  • Wolff Rearrangement:

    • In a separate flask, suspend silver(I) oxide (catalytic amount) in a solution of the desired nucleophile (e.g., water for the carboxylic acid, an alcohol for an ester).

    • Slowly add the α-diazoketone solution to the silver(I) oxide suspension.

    • Stir the reaction mixture at room temperature or with gentle heating until the rearrangement is complete.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Acidify the filtrate (if water was the nucleophile) and extract the β-amino acid derivative.

    • Purify the product by crystallization or column chromatography.

Conjugate Addition Reactions

Conjugate (or Michael) addition is another key strategy for β-amino acid synthesis, typically involving the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[8][9]

Problem: Competing 1,2-addition leading to the formation of an undesired adduct.

  • Potential Cause: α,β-Unsaturated carbonyl compounds have two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Hard nucleophiles tend to attack the hard electrophilic center (the carbonyl carbon) in a 1,2-addition, while soft nucleophiles favor the soft electrophilic center (the β-carbon) in a 1,4-conjugate addition.[9]

  • Solution:

    • Nucleophile Choice: Use "softer" nitrogen nucleophiles. For example, using a carbamate instead of a primary amine can favor conjugate addition.

    • Use of Catalysts: Lewis acids can be used to activate the α,β-unsaturated system and promote conjugate addition. For instance, diarylborinic acid esters have been shown to efficiently promote Mannich-type reactions affording β-amino esters.[10]

    • Copper-Mediated Reactions: For organometallic nucleophiles, transmetalation with copper salts to form Gilman reagents is a common strategy to favor 1,4-addition.[9]

Diagram: 1,2- vs. 1,4-Addition

G cluster_0 α,β-Unsaturated Carbonyl cluster_1 Nucleophile (Nu⁻) cluster_2 Products C=C-C=O R-CH=CH-C(=O)-R' P_12 1,2-Addition Product (Direct Addition) C=C-C=O->P_12 P_14 1,4-Addition Product (Conjugate Addition) C=C-C=O->P_14 Nu Nu⁻ Nu->C=C-C=O 1,2-Attack (Hard Nu⁻) Nu->C=C-C=O 1,4-Attack (Soft Nu⁻)

Caption: Competing pathways in nucleophilic addition to α,β-unsaturated carbonyls.

Stereoselectivity Issues

Controlling stereochemistry is paramount in the synthesis of chiral β-amino acids.

Problem: Poor diastereoselectivity or racemization during synthesis.

  • Potential Cause:

    • Racemization via Enolate Formation: The α-proton of an activated amino acid can be acidic, and its removal by a base can lead to racemization through the formation of a planar enolate intermediate.[11][12][13] This is a significant issue in peptide synthesis and can also occur during the synthesis of β-amino acid precursors.

    • Steric Hindrance: The steric bulk of substituents on the substrate and reagents can influence the facial selectivity of the reaction, leading to a mixture of diastereomers.

  • Solution:

    • Use of Racemization Suppressants: In coupling reactions, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Oxyma can minimize racemization by forming activated esters that are less prone to racemization.[11]

    • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries or catalysts can direct the stereochemical outcome of the reaction. For example, biocatalytic transamination can produce β-branched α-amino acids with high diastereo- and enantioselectivity.[14][15] Asymmetric Mannich reactions catalyzed by chiral organocatalysts are also effective.[10]

    • Reaction Conditions: Lowering the reaction temperature can often improve diastereoselectivity. The choice of base is also critical; sterically hindered bases may favor one diastereomer over another.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using protecting groups in β-amino acid synthesis?

A: Protecting groups are essential for preventing unwanted side reactions at reactive functional groups, such as the amino (-NH₂) and carboxyl (-COOH) groups, as well as any reactive side chains.[][17][18] By temporarily masking these groups, you can ensure that the desired reaction occurs selectively, leading to higher yields and purity of the target β-amino acid.[] Common protecting groups for the amino group include Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (benzyloxycarbonyl).[][19]

Q2: How can I avoid the formation of diketene byproducts during the Wolff rearrangement?

A: The ketene intermediate generated during the Wolff rearrangement is highly reactive and can dimerize to form diketenes.[2] This side reaction can be minimized by ensuring that a nucleophile (such as water, an alcohol, or an amine) is present in the reaction mixture to trap the ketene as it is formed.[2] Performing the reaction under conditions that favor the rapid trapping of the ketene over dimerization is key.

Q3: What are some safer alternatives to using diazomethane in the Arndt-Eistert synthesis?

A: Diazomethane is toxic and explosive, posing significant safety risks.[3] Safer alternatives have been developed, such as the Kowalski ester homologation, which also generates a carbene equivalent but avoids the use of diazomethane.[1][2] Another alternative is the use of diazo(trimethylsilyl)methane.[3]

Q4: My purification of the final β-amino acid is challenging due to impurities. What are some common sources of impurities and how can I minimize them?

A: Impurities can arise from several sources, including side reactions, incomplete reactions, and excess reagents.

  • Side Products: As discussed in the troubleshooting guide, side products like α-chloromethylketones or 1,2-addition adducts can be significant impurities. Following the recommended preventative measures is the first step.

  • Aggregation: Peptides and amino acid derivatives, especially those with hydrophobic residues, can aggregate during synthesis and purification, leading to lower yields and difficult separation.[20][21] Using high-quality reagents and optimizing cleavage and purification conditions, such as using reverse-phase HPLC, can help mitigate this.[20]

  • Reagent Removal: Ensuring complete removal of coupling agents, bases, and protecting group cleavage byproducts is crucial. Thorough washing steps during solid-phase synthesis and appropriate aqueous workups for solution-phase synthesis are essential.

Diagram: General Workflow for β-Amino Acid Synthesis via Arndt-Eistert Homologation

G A N-Protected α-Amino Acid B Acid Chloride Formation A->B SOCl₂ or (COCl)₂ C α-Diazoketone Formation B->C CH₂N₂ (Et₃N optional) D Wolff Rearrangement C->D Ag₂O, hv, or Δ E Ketene Intermediate D->E F Nucleophilic Trapping E->F H₂O, ROH, or R₂NH G N-Protected β-Amino Acid Derivative F->G H Deprotection G->H I Final β-Amino Acid H->I

Caption: Step-by-step workflow for Arndt-Eistert homologation.

Section 3: Data Summary

Table 1: Comparison of Conditions for Wolff Rearrangement

MethodCatalyst/ConditionAdvantagesDisadvantages
Catalytic Ag₂O, Ag(I) saltsMild conditions, generally good yields.[1][6]Can fail with sterically hindered substrates.[5]
Photochemical UV light (hν)Effective for sterically hindered substrates.[2][5]May require specialized equipment.
Thermal Heat (Δ)Simple, no catalyst needed.Can require high temperatures, potentially leading to other side reactions.[2][5]
Ultrasound SonicationCan improve reaction rates and yields.[2]Not as widely documented for all substrates.

References

  • Wikipedia. Arndt–Eistert reaction. Available from: [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 2579-2657.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Chemistry LibreTexts. Arndt-Eister reaction. Available from: [Link]

  • Apeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Zhang, W., et al. (2021). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv.
  • Allouche, F., et al. (2020).
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Wikipedia. Nucleophilic conjugate addition. Available from: [Link]

  • Juaristi, E., et al. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl).
  • Trant, J. (2021).
  • Organic Chemistry Portal. Wolff-Rearrangement. Available from: [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • Zhang, W., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.
  • Ye, T., & McKervey, M. A. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(21), 3333-3335.
  • Slideshare. Racemization in peptide synthesis. Available from: [Link]

  • ResearchGate. Synthesis of New β‐Amino Acid Scaffolds by Means of Ring‐Rearrangement Metathesis. Available from: [Link]

  • Biomatik. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

  • ResearchGate. Synthesis of β-amino acid derivatives a, Selected examples of β-amino.... Available from: [Link]

  • Science.gov. racemic amino acids: Topics by Science.gov. Available from: [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC - NIH.
  • ResearchGate. Racemization in amino acids?. Available from: [Link]

  • Sourav Sir's Classes. (2019). WOLFF REARRANGEMENT SOLVED PROBLEM TRICKY NAME REACTION ORGANIC CHEMISTRY |IN HINDI |. YouTube.
  • Isenegger, P. G., & Bode, J. W. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • R Discovery. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides.. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 67(44), 8495-8503.
  • Wikipedia. Wolff rearrangement. Available from: [Link]

Sources

Addressing solubility issues of 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 773122-52-4). This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful experimental outcomes.

Understanding the Molecule: The Root of Solubility Challenges

This compound is a unique molecule presenting a classic solubility puzzle. Its structure contains three key features that govern its behavior in different solvents:

  • A Basic Amino Group (-NH₂): This group can be protonated (to -NH₃⁺) at acidic pH.

  • An Acidic Carboxylic Acid Group (-COOH): This group can be deprotonated (to -COO⁻) at alkaline pH.

  • A Lipophilic Difluorophenyl Ring: The two fluorine atoms on the phenyl ring significantly increase its hydrophobicity and electron-withdrawing nature, which can impact the pKa values of the ionizable groups and reduce aqueous solubility.[][2]

The presence of both acidic and basic groups makes the molecule zwitterionic . At its isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in strong intermolecular electrostatic interactions. These interactions often lead to the formation of a stable crystal lattice, which requires significant energy to break, hence causing poor solubility in many common solvents.[3] The key to solubilization is to disrupt these zwitterionic interactions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in neutral water?

At neutral pH (around 7), the compound exists predominantly in its zwitterionic form. The strong intermolecular forces between the positively charged amino groups and negatively charged carboxylate groups of adjacent molecules lead to self-association and low solubility.[3] To dissolve it in an aqueous medium, you must shift the pH away from its isoelectric point.

Q2: What is the best starting solvent for this compound?

For preparing high-concentration stock solutions, polar aprotic solvents are the recommended starting point.

  • Dimethyl Sulfoxide (DMSO): Generally the most effective solvent for creating stock solutions (e.g., 10-50 mM).

  • Dimethylformamide (DMF): A suitable alternative to DMSO.

For direct use in aqueous biological buffers, starting with a small amount of acid or base to create a salt is the most effective strategy. See Protocol 1 for details.

Q3: Can I dissolve the compound directly in phosphate-buffered saline (PBS) at pH 7.4?

Direct dissolution in PBS at pH 7.4 is likely to be very low due to the zwitterionic nature of the compound. It is highly recommended to first prepare a concentrated stock solution in DMSO or to dissolve the compound in an acidic or basic aqueous solution before diluting it into your final PBS buffer.

Q4: Will heating improve solubility?

Heating can temporarily increase solubility, but it comes with risks. The compound may precipitate out of solution as it cools. More importantly, prolonged heating can lead to degradation, especially in pH-adjusted solutions. Use heating as a last resort and with caution, always checking for compound stability.

Troubleshooting Guide

This section addresses common problems encountered during solubilization.

Issue Probable Cause Recommended Solution
Compound will not dissolve in water or buffer. The solution pH is near the compound's isoelectric point (pI), leading to a highly stable, insoluble zwitterionic state.Adjust the pH. Add 0.1 M HCl dropwise to lower the pH to ~2, or 0.1 M NaOH to raise the pH to ~10. The compound should dissolve as it forms a soluble salt (cationic at low pH, anionic at high pH). See Protocol 1.
Compound dissolves in acid/base but precipitates upon neutralization. You are passing through the isoelectric point (pI) during neutralization, causing the zwitterionic form to crash out of solution.This is expected behavior if the final concentration is above its maximum solubility at neutral pH. Work at a lower final concentration. Alternatively, add a co-solvent like DMSO or ethanol (1-5% v/v) to the final buffer to increase the solubility of the neutral species.
A cloudy solution or fine precipitate forms after adding a DMSO stock to an aqueous buffer. The compound's solubility limit in the final aqueous buffer has been exceeded. DMSO is a strong organic solvent, but its solubilizing power diminishes significantly upon high dilution in water.Decrease the final concentration. Prepare a more dilute stock solution in DMSO, or add a smaller volume of the concentrated stock to your buffer. Gentle warming (37°C) and vortexing can sometimes help, but ensure your compound is stable at that temperature.
Compound is poorly soluble in organic solvents like methanol or ethanol. While more polar than chloroform or hexane, these protic solvents may not be strong enough to disrupt the zwitterionic crystal lattice on their own.Use a stronger polar aprotic solvent. DMSO or DMF are superior choices for initial stock preparation. For applications requiring alcohols, a combination of DMSO (as the primary solvent) and the desired alcohol may work.[4]

Experimental Protocols & Methodologies

Protocol 1: Solubilization in Aqueous Buffers via pH Adjustment

This method relies on converting the zwitterion into a soluble salt.

Objective: To prepare a solution of this compound in an aqueous buffer (e.g., for biological assays).

Methodology:

  • Weigh Compound: Weigh the desired amount of the solid compound into a sterile container.

  • Add Water/Buffer: Add a minimal amount of purified water or your desired buffer (e.g., start with 50-70% of the final volume). The compound will likely remain as a suspension.

  • Acidification (to form the hydrochloride salt):

    • While stirring, add 0.1 M HCl dropwise.

    • Monitor the solution until all solid material dissolves completely. This typically occurs at a pH of 2-3.

    • Once dissolved, add the rest of your buffer to reach the desired final volume.

    • CRITICAL: Adjust the pH back towards your target (e.g., pH 7.4) with 0.1 M NaOH very slowly and with vigorous stirring . Be aware that the compound may precipitate if its final concentration exceeds its solubility limit at the target pH.

  • Alkalinization (to form the sodium salt):

    • Alternatively, while stirring, add 0.1 M NaOH dropwise to the initial suspension.

    • Continue adding base until all solid material dissolves. This typically occurs at a pH of 9-10.

    • Once dissolved, add the rest of your buffer.

    • Adjust the pH back down towards your target with 0.1 M HCl, again, with caution to avoid precipitation.

Protocol 2: Preparation of High-Concentration Stock Solutions in Organic Solvents

This is the preferred method for long-term storage and for experiments where a small amount of organic co-solvent is tolerable.

Objective: To prepare a concentrated stock solution (e.g., 10-100 mM) for storage and serial dilution.

Methodology:

  • Select Solvent: Use anhydrous, high-purity DMSO or DMF. DMSO is generally the first choice.

  • Weigh Compound: Weigh the compound directly into a suitable vial (e.g., an amber glass vial).

  • Add Solvent: Add the calculated volume of DMSO to achieve the desired concentration.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is slow to dissolve, brief sonication in a water bath for 5-10 minutes can be effective.[5]

    • Gentle warming (30-40°C) can also be applied, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed as DMSO is hygroscopic.

Visual Guides

Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

G start Start: Compound Insoluble solvent_choice Target Application? start->solvent_choice aqueous Aqueous Buffer solvent_choice->aqueous Aqueous organic Organic Stock solvent_choice->organic Organic ph_adjust Protocol 1: Adjust pH (Acidify to pH ~2 OR Alkalinize to pH ~9-10) aqueous->ph_adjust use_dmso Protocol 2: Use DMSO/DMF organic->use_dmso check_dissolved Completely Dissolved? ph_adjust->check_dissolved success Success: Solution Prepared check_dissolved->success Yes failure Issue Persists: - Lower Concentration - Consider Co-solvents - Re-evaluate Purity check_dissolved->failure No check_stock Stock Solution Clear? use_dmso->check_stock check_stock->success Yes check_stock->failure No

Caption: Decision tree for selecting a solubilization strategy.

Diagram 2: pH-Dependent Ionization States

This diagram illustrates how pH affects the charge of the molecule, which is the key to its solubility.

Caption: Influence of pH on molecular charge and solubility.

References

  • Harnau, L., & Theato, P. (2018). Structures and Synthesis of Zwitterionic Polymers. Polymers, 10(2), 171. Available at: [Link]

  • Various Authors. (2020). How to desalt zwitterions? ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 13, 1958–1981. Available at: [Link]

  • Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(37), 13290-13295. Available at: [Link]

  • Bilgiçer, B., & Kumar, K. (2004). Fluorine: A new element in protein design. Peptide Science, 76(4), 305-317. Available at: [Link]

  • iChemical. (n.d.). 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Authors. (2023). Work-up of a zwitterion? Reddit. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Authors. (2004). Separation of zwitter ionic drug molecule. Chromatography Forum. Retrieved from [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Zlota, A. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin. Available at: [Link]

  • Fung, S. Y., et al. (2011). Solubilization of 0.05 mg/ml PP2 with different formulations. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Donnell, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56213. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information for: Lipase-Catalyzed Kinetic Resolution of β-Amino Acids. Retrieved from [Link]

  • Mickevičienė, R., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3230. Available at: [Link]

  • Roy, P., et al. (2024). Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. Biophysical Chemistry, 309, 107229. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of fluorinated β-amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction: The Significance of Fluorinated β-Amino Acids

The strategic incorporation of fluorine into β-amino acids can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides and small molecule therapeutics. Fluorine's unique electronic properties can influence molecular conformation, metabolic stability, and binding affinity, making fluorinated β-amino acids highly sought-after building blocks in medicinal chemistry.[1][2][3] However, the synthesis of these compounds is not without its challenges. This guide will provide practical solutions to common hurdles, enabling you to optimize your reaction conditions and achieve your desired products with high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of fluorinated β-amino acid derivatives.

Q1: What are the primary strategies for introducing fluorine into a β-amino acid scaffold?

There are two main approaches for synthesizing fluorinated β-amino acids:

  • Direct Fluorination of a Pre-existing β-Amino Acid Framework: This involves the selective fluorination of a functional group on a pre-synthesized β-amino acid derivative. Common methods include the deoxyfluorination of β-hydroxy amino acids using reagents like diethylaminosulfur trifluoride (DAST) or the electrophilic fluorination of β-keto esters with reagents such as N-fluorobenzenesulfonimide (NFSI).[1][4]

  • Utilizing Fluorinated Building Blocks: This strategy employs small, readily available fluorinated molecules as starting materials, which are then elaborated into the desired β-amino acid structure. This can involve reactions like the Mannich reaction with fluorinated ketones or Michael additions to fluorinated α,β-unsaturated esters.[2][3]

Q2: How does the position of the fluorine atom (α vs. β) impact the synthetic strategy?

The position of the fluorine atom significantly influences the choice of synthetic route:

  • α-Fluorinated β-Amino Acids: These are often synthesized via electrophilic fluorination of the corresponding enolate of a β-amino acid derivative or by using α-fluorinated building blocks in reactions like the Reformatsky or Mannich reactions.[1]

  • β-Fluorinated β-Amino Acids: The synthesis of these derivatives frequently involves the ring-opening of fluorinated aziridines or β-lactams, or the reduction of β-fluoro-β-amino esters.[5]

Q3: What are the most common challenges encountered during the purification of fluorinated β-amino acid derivatives?

The unique properties of fluorinated compounds can present purification challenges:

  • Altered Polarity: The presence of fluorine can significantly alter the polarity of the molecule, sometimes making separation from non-fluorinated starting materials or byproducts difficult by standard column chromatography.

  • Volatility: Highly fluorinated compounds can be more volatile than their non-fluorinated counterparts, which can lead to sample loss during solvent removal under reduced pressure.

  • Complex NMR Spectra: The coupling of fluorine (¹⁹F) with nearby protons (¹H) can complicate NMR spectra, making characterization and purity assessment more challenging.

  • Difficult Crystallization: The conformational effects of fluorine can sometimes hinder the crystallization of the final product, making purification by recrystallization less straightforward. The use of perfluorinated groups can, in some cases, be leveraged to aid in purification.[6]

Part 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-style guide to troubleshoot specific experimental issues.

Issue 1: Low Yield in Deoxyfluorination with DAST

Q: I am attempting to synthesize a β-fluoro amino acid from a β-hydroxy amino acid using DAST, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

A: Low yields in DAST-mediated deoxyfluorination are a common issue. Here’s a breakdown of the likely causes and solutions:

Causality:

  • DAST Decomposition: DAST is thermally unstable and can decompose, especially in the presence of moisture, leading to reduced reactivity.

  • Side Reactions: DAST can promote side reactions such as elimination to form α,β-unsaturated amino acids or rearrangements.[7]

  • Substrate Degradation: The acidic byproducts of the DAST reaction can cause degradation of sensitive substrates.

  • Steric Hindrance: A sterically hindered hydroxyl group can react sluggishly with DAST.

Troubleshooting & Optimization:

  • Reagent Quality:

    • Action: Use freshly opened or properly stored DAST. It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).

    • Rationale: To ensure the reagent is active and to minimize side reactions caused by decomposition products.

  • Reaction Temperature:

    • Action: Perform the reaction at low temperatures, typically starting at -78 °C and slowly warming to room temperature.

    • Rationale: To control the reactivity of DAST and minimize side reactions like elimination and substrate degradation.[4]

  • Solvent Choice:

    • Action: Use anhydrous, non-polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Rationale: These solvents are compatible with DAST and help to minimize unwanted side reactions. Ethereal solvents can sometimes coordinate with reaction intermediates, influencing reactivity.

  • Addition Order:

    • Action: Add the DAST solution dropwise to a solution of the β-hydroxy amino acid at low temperature.

    • Rationale: This helps to maintain a low concentration of the reactive fluorinating agent, thereby reducing the likelihood of side reactions.

  • Use of a Non-nucleophilic Base:

    • Action: Include a non-nucleophilic base, such as proton sponge or 2,6-lutidine, in the reaction mixture.

    • Rationale: To scavenge the HF generated during the reaction, which can cause acid-catalyzed degradation of the product or starting material.

Experimental Protocol: Optimized DAST Deoxyfluorination

  • Dissolve the β-hydroxy amino acid derivative (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a non-nucleophilic base (1.1 equiv), if used.

  • Slowly add a solution of DAST (1.2-1.5 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimizing DAST Reaction Conditions

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temperature-78 °C to Room TemperatureMinimizes side reactions and substrate degradation.
DAST Equivalents 1.1 equiv1.2 - 1.5 equivEnsures complete conversion, especially with less reactive substrates.
Solvent THFAnhydrous DCMDCM is often less reactive and easier to remove.
Additive NoneNon-nucleophilic baseNeutralizes acidic byproducts, preventing degradation.
Issue 2: Poor Diastereoselectivity in Electrophilic Fluorination with NFSI

Q: I am performing an electrophilic fluorination of a chiral β-keto ester using NFSI to generate an α-fluoro-β-keto ester, but the diastereoselectivity is poor. How can I improve this?

A: Achieving high diastereoselectivity in electrophilic fluorination is crucial for obtaining enantiomerically pure products. Here are the key factors and optimization strategies:

Causality:

  • Enolate Geometry: The geometry of the enolate intermediate (E vs. Z) can significantly influence the facial selectivity of the fluorine source's approach.

  • Fluorinating Reagent: The steric bulk and structure of the N-F reagent can affect the transition state geometry.

  • Solvent Effects: The solvent can influence enolate aggregation and the transition state energy, thereby impacting diastereoselectivity.

  • Counterion: The nature of the counterion in the enolate salt can affect its structure and reactivity.

Troubleshooting & Optimization:

  • Base and Enolate Formation:

    • Action: Experiment with different bases to generate the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the E/Z ratio of the enolate.

    • Rationale: Controlling the enolate geometry is often the key to high diastereoselectivity.

  • Solvent and Temperature:

    • Action: Screen different aprotic solvents such as THF, diethyl ether, or toluene. Perform the reaction at low temperatures (e.g., -78 °C).

    • Rationale: Low temperatures and less polar solvents can enhance the organization of the transition state, leading to higher diastereoselectivity.

  • Fluorinating Reagent:

    • Action: While NFSI is common, consider other electrophilic fluorine sources with different steric profiles, such as Selectfluor® or N-fluoro-o-benzenedisulfonimide (NFOBS).

    • Rationale: A bulkier fluorinating agent may exhibit greater facial selectivity.

  • Use of Chiral Auxiliaries:

    • Action: If not already present, consider attaching a chiral auxiliary to the ester group to direct the fluorination. Evans' oxazolidinones are a classic example.

    • Rationale: The chiral auxiliary can effectively block one face of the enolate, forcing the fluorinating agent to approach from the less hindered side.[8]

Experimental Workflow: Diastereoselective Electrophilic Fluorination

G cluster_0 Enolate Formation cluster_1 Fluorination cluster_2 Workup & Analysis Start Chiral β-Keto Ester Base Base (e.g., LDA, LHMDS) -78 °C, Anhydrous THF Start->Base Enolate Kinetically Controlled Enolate Formation Base->Enolate NFSI NFSI -78 °C Enolate->NFSI Product α-Fluoro-β-Keto Ester (Diastereomeric Mixture) NFSI->Product Quench Quench with sat. aq. NH4Cl Product->Quench Analysis Analysis of Diastereomeric Ratio (¹H NMR, ¹⁹F NMR, HPLC) Quench->Analysis

Caption: Workflow for optimizing diastereoselective fluorination.

Issue 3: Side Reactions in the Mannich Reaction

Q: I am using a Mannich reaction to synthesize a fluorinated β-amino ketone, but I am observing significant amounts of side products. What are these side products and how can I suppress their formation?

A: The Mannich reaction, while powerful, can be prone to side reactions, especially with activated substrates.

Causality:

  • Self-Condensation of the Carbonyl Component: The enolizable ketone or aldehyde can undergo self-aldol condensation.

  • Bis-alkylation of the Amine: If a primary amine is used, the resulting secondary amine can react again to form a bis-alkylated product.[9]

  • Retro-Mannich Reaction: The Mannich base can undergo a retro-Mannich reaction under the reaction conditions, leading to an equilibrium mixture and reduced yield.

  • Isomerization and Decomposition: With certain substrates, isomerization of double bonds or decomposition of the product can occur, particularly at high temperatures.[10]

Troubleshooting & Optimization:

  • Choice of Aldehyde:

    • Action: Use a non-enolizable aldehyde, such as formaldehyde or benzaldehyde, to prevent self-condensation. Paraformaldehyde is a common source of formaldehyde.

    • Rationale: This eliminates one major pathway for side product formation.

  • Control of Stoichiometry:

    • Action: Carefully control the stoichiometry of the reactants. Using a slight excess of the non-enolizable aldehyde and the amine can help to drive the reaction towards the desired product.

    • Rationale: To favor the formation of the iminium ion intermediate and its reaction with the enolizable component.

  • Reaction Conditions:

    • Action: Optimize the reaction temperature and time. While some Mannich reactions require heating, prolonged heating can promote side reactions.[10] Consider using a milder catalyst or reaction medium.

    • Rationale: To find the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing decomposition and side reactions.

  • Pre-formation of the Iminium Ion:

    • Action: In some cases, pre-forming the iminium ion (or an equivalent Eschenmoser's salt) before adding the enolizable component can lead to cleaner reactions.

    • Rationale: This can prevent side reactions involving the free amine and aldehyde.

Logical Relationship: Minimizing Mannich Side Reactions

G Goal High Yield of Mannich Product Suppress_Self_Condensation Suppress Self-Condensation Goal->Suppress_Self_Condensation Prevent_Bis_Alkylation Prevent Bis-Alkylation Goal->Prevent_Bis_Alkylation Minimize_Retro_Mannich Minimize Retro-Mannich Goal->Minimize_Retro_Mannich Use_Non_Enolizable_Aldehyde Use Non-Enolizable Aldehyde Suppress_Self_Condensation->Use_Non_Enolizable_Aldehyde Control_Stoichiometry Control Stoichiometry Prevent_Bis_Alkylation->Control_Stoichiometry Use_Secondary_Amine Use Secondary Amine Prevent_Bis_Alkylation->Use_Secondary_Amine Optimize_Conditions Optimize Temperature and Time Minimize_Retro_Mannich->Optimize_Conditions

Caption: Strategies to minimize common side reactions in the Mannich reaction.

References

  • Evans, D. A., et al. (1990). Diastereoselective anti-Aldol Reactions of Chlorotitanium Enolates. Journal of the American Chemical Society, 112(2), 8215-8216. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Deoxofluor: a more thermally stable and safer alternative to DAST. Chemical Communications, (17), 1697-1698. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Qiu, X., & Qing, F. L. (2011). Recent advances in the synthesis of α-fluoro-β-amino acids. Tetrahedron, 67(37), 6949-6965. [Link]

  • Fustero, S., Acena, J. L., & Simon-Fuentes, A. (2010). Recent developments in the synthesis of fluorinated β-amino acids. Current Organic Chemistry, 14(9), 928-949. [Link]

  • Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent developments in the synthesis of fluorinated β-amino acids. Current Organic Chemistry, 14(9), 928-949. [Link]

  • Burton, D. J. (2000). Fluorinated organometallics: vinyl, alkynyl, allyl, benzyl, propargyl and allenyl. Tetrahedron, 56(49), 9575-9601. [Link]

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Mannich-Type Reactions of Silyl Enolates. Chemical Reviews, 99(5), 1069-1094. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective reactions of N-acylimino esters. Chemical Reviews, 103(8), 3013-3028. [Link]

  • Fustero, S., Pina, B., Salavert, E., Navarro, A., Ramírez de Arellano, M. C., & Simón Fuentes, A. (2002). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry, 67(14), 4667-4679. [Link]

  • Török, B., & Prakash, G. K. S. (2003). Preparation of fluorine-18 labeled compounds for positron emission tomography. Chemical Reviews, 103(6), 2035-2092. [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]

  • Terada, M., Ube, H., & Yagura, Y. (2006). Enantioselective direct Mannich-type reaction of α-substituted cyanoacetates catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 45(21), 3477-3480. [Link]

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560-1638. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • Tius, M. A. (2005). Some new reactions of isocyanides. Accounts of Chemical Research, 38(8), 647-654. [Link]

  • Córdova, A. (2004). The direct catalytic asymmetric Mannich reaction. Accounts of Chemical Research, 37(2), 102-112. [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-based organocatalysis with proline and its applications. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron, 58(20), 3823-3825. [Link]

Sources

Technical Support Center: Chiral Separation of 3-Amino-3-(2,5-difluorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 3-Amino-3-(2,5-difluorophenyl)propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to empower you to overcome common challenges and achieve robust, reproducible enantioseparations.

Introduction

This compound is a β-amino acid, a class of compounds with significant interest in pharmaceutical development due to their unique structural and biological properties. The stereochemistry of these molecules is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, accurate and efficient chiral separation is paramount for research, development, and quality control.

This guide provides a structured approach to developing and troubleshooting chiral separation methods for this specific compound, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound.

Q1: What is the most promising type of chiral stationary phase (CSP) for separating the enantiomers of this compound?

A1: For β-amino acids, especially those with aromatic groups, several types of CSPs have shown high success rates. The most recommended starting points are:

  • Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin are particularly effective for underivatized amino acids.[1][2] They offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and π-π interactions, which are beneficial for the separation of complex molecules like the target compound.

  • Crown Ether-Based CSPs: These are well-suited for the separation of primary amino acids and have demonstrated success with β-amino acids.[3][4] The chiral recognition mechanism is based on the formation of inclusion complexes with the protonated amino group.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used for a broad range of chiral compounds.[5][6] For amino acids, derivatization (e.g., N-FMOC) may be necessary to improve resolution on these phases.[7]

Q2: Do I need to derivatize my sample before analysis?

A2: Not necessarily. Direct separation of underivatized amino acids is often preferred to avoid extra sample preparation steps and potential side reactions.[2] Macrocyclic glycopeptide and crown ether CSPs are particularly suitable for direct analysis.[1][3][4] However, if you are using a polysaccharide-based CSP or facing difficulties in achieving separation, derivatization to block the polar functional groups can enhance chiral recognition.

Q3: What are the typical mobile phase systems used for this type of separation?

A3: The choice of mobile phase is highly dependent on the CSP.

  • For Macrocyclic Glycopeptide CSPs: Reversed-phase or polar organic modes are common. A typical mobile phase could be a mixture of methanol or acetonitrile with water, often with acidic and/or basic additives to control the ionization of the analyte and the stationary phase.[1][2]

  • For Crown Ether CSPs: Reversed-phase conditions are generally used, with an acidic aqueous mobile phase mixed with an organic modifier like methanol or acetonitrile.[3][4]

  • For Polysaccharide CSPs: Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water) can be used, depending on the specific column and whether the analyte is derivatized.[5]

Q4: How does the 2,5-difluorophenyl group affect the separation?

A4: The difluorophenyl group introduces specific properties that can be leveraged for separation:

  • Enhanced π-π Interactions: The electron-withdrawing fluorine atoms can enhance π-π interactions with suitable CSPs.

  • Altered Hydrophobicity: Fluorination generally increases the hydrophobicity of the molecule, which will affect its retention on reversed-phase columns.[8]

  • Potential for Unique Interactions: Fluorinated phases can sometimes offer alternative selectivity for fluorinated analytes.[9]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during method development and routine analysis.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my enantiomers. What should I do?

A: This is a common starting point in method development. Here is a systematic approach to address this:

Workflow for Improving Resolution

start No Resolution check_csp Is the CSP appropriate? (e.g., Macrocyclic Glycopeptide, Crown Ether) start->check_csp change_csp Select a different type of CSP check_csp->change_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes change_csp->start adjust_organic Vary organic modifier (MeOH vs. ACN) and percentage optimize_mp->adjust_organic adjust_additives Introduce/adjust acidic/basic additives (e.g., formic acid, DEA) adjust_organic->adjust_additives end Resolution Achieved adjust_organic->end Resolution! check_temp Optimize Column Temperature adjust_additives->check_temp adjust_additives->end Resolution! lower_temp Decrease temperature to enhance interaction check_temp->lower_temp derivatize Consider derivatization lower_temp->derivatize Still no resolution lower_temp->end Resolution! derivatize->start

Caption: Troubleshooting workflow for no enantiomeric resolution.

Detailed Steps:

  • Verify CSP Choice: Ensure you are using a CSP known to be effective for underivatized amino acids, such as a teicoplanin-based or crown ether-based column.[1][2][3][4]

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) are critical. Systematically vary the percentage. Sometimes a "U-shaped" retention behavior is observed on teicoplanin phases, where retention decreases and then increases with a higher organic percentage.[2]

    • Additives: The ionization state of both the analyte and the CSP is crucial. Introduce small amounts of acidic (e.g., formic acid, acetic acid) and/or basic (e.g., diethylamine, triethylamine) modifiers to the mobile phase. This can significantly impact the electrostatic interactions necessary for chiral recognition.[1]

  • Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

  • Flow Rate: Reduce the flow rate to allow more time for interactions to occur on the column, which can lead to better separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are broad and tailing. How can I improve their shape?

A: Poor peak shape is often due to secondary interactions or issues with the mobile phase or column health.

Troubleshooting Peak Shape

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica support can interact with the basic amino group of the analyte, causing tailing.Increase the ionic strength of the mobile phase by adding a buffer or increase the concentration of acidic/basic additives.[10]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase whenever possible.[10][11]
Column Overload Injecting too much sample can saturate the stationary phase.Reduce the injection volume or the sample concentration.
Column Contamination/Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10][11]
Issue 3: Unstable Retention Times

Q: My retention times are drifting between injections. What could be the cause?

A: Retention time instability can compromise the reliability of your results.

Workflow for Stabilizing Retention Times

start Unstable Retention Times check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate Equilibrate for at least 20-30 column volumes check_equilibration->equilibrate No check_mp Is the mobile phase stable? check_equilibration->check_mp Yes equilibrate->start prepare_fresh Prepare fresh mobile phase daily check_mp->prepare_fresh No check_temp Is the temperature constant? check_mp->check_temp Yes prepare_fresh->start use_thermostat Use a column thermostat check_temp->use_thermostat No check_system Check HPLC system for leaks/pump issues check_temp->check_system Yes use_thermostat->start end Stable Retention Times check_system->end

Caption: Troubleshooting workflow for unstable retention times.

Detailed Checks:

  • Column Equilibration: Chiral separations can be very sensitive to mobile phase composition. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[10] This is especially true after changing mobile phases or after the system has been idle.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the concentration of additives, can cause drift. Prepare fresh mobile phase for each run and use precise measurements.

  • Temperature Control: Use a column thermostat to maintain a stable temperature, as fluctuations can significantly impact retention times.[10]

  • HPLC System: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Part 3: Experimental Protocol Example

This section provides a starting point for method development. It is a hypothetical protocol based on common practices for similar compounds.

Objective: To achieve baseline separation of the enantiomers of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Sample: 1 mg/mL of racemic this compound in mobile phase.

Method:

Parameter Value
Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic, 70% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • If separation is not optimal, adjust the mobile phase composition by varying the percentage of methanol (e.g., in 5% increments).

  • If peak shape is poor, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.05%) to the mobile phase.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. PubMed. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. [Link]

  • Method for resolving 3-amino-3-phenylpropanol.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • (3S)-3-amino-3-phenylpropanoic acid. PubChem. [Link]

  • Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... ResearchGate. [Link]

  • A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry. [Link]

  • (3R)-3-amino-3-phenylpropanoic acid. PubChem. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. [Link]

  • Chiral Technologies Amino Acid Database. HPLC. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

Stability and degradation of 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(2,5-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a difluorinated phenyl ring, an amino group, and a carboxylic acid, presents unique stability considerations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and adjacent functional groups. This guide will help you navigate potential challenges in handling, storing, and analyzing this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

FAQ 1: What are the optimal storage conditions for this compound to ensure long-term stability?

For optimal long-term stability, the compound, particularly in solid form, should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Recommended storage temperature for the powder is often -20°C to minimize degradation.[4] It is also crucial to protect it from direct sunlight.[4] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at 2-8°C for short periods, and for longer durations, consider freezing at -20°C or below. Always perform a quality control check on stored solutions before use.

FAQ 2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

Unexpected peaks in your chromatogram are often indicative of degradation products or impurities. Given the structure of the molecule, several degradation pathways could be at play:

  • Oxidative Degradation: The amino group can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, or trace metal ions.

  • Decarboxylation: While generally requiring heat, decarboxylation of the carboxylic acid group can occur under certain conditions, leading to the formation of a corresponding amine.

  • Photodegradation: The aromatic ring, although fluorinated, can absorb UV light, potentially leading to radical-mediated degradation pathways.

  • Reactions with Solvents or Buffers: Ensure the solvents and buffers used are of high purity and compatible with the compound. Reactive species in your mobile phase or sample diluent could be a source of degradation.

To identify the source, a systematic investigation, often termed a forced degradation study, is recommended.[5][6][7] This involves intentionally stressing the compound under various conditions to see which, if any, reproduce the unknown peaks.

FAQ 3: My experimental results are inconsistent when using this compound. Could this be related to its stability in my assay buffer?

Yes, inconsistent results can be a direct consequence of compound instability in your experimental medium. The pH of your buffer is a critical factor. The amino and carboxylic acid groups have pKa values that dictate their ionization state. At a pH close to its isoelectric point, the compound may have lower solubility. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[6][8]

It is also important to consider the components of your buffer. For example, phosphate buffers can sometimes interact with compounds, and buffers containing reactive species should be avoided unless they are part of the intended reaction. We recommend performing a preliminary stability test of the compound in your assay buffer over the time course of your experiment.

FAQ 4: Are there any known incompatibilities for this compound?

While specific incompatibility data for this compound is not extensively documented, general chemical principles suggest avoiding strong oxidizing agents, strong acids, and strong bases.[1] These can lead to vigorous and uncontrolled reactions, resulting in complete degradation of the compound.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered during the use of this compound.

Guide 1: Investigating Sample Degradation

This guide will walk you through a systematic process to identify the cause of suspected sample degradation.

Objective: To determine the primary factors (e.g., light, heat, pH, oxidation) causing the degradation of this compound in your specific experimental context.

Materials:

  • This compound

  • Your standard sample solvent/buffer

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH stress

  • Hydrogen peroxide (e.g., 3% H₂O₂) for oxidative stress

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Temperature-controlled incubator or water bath

  • Photostability chamber or a light source

Experimental Protocol: Forced Degradation Study

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in your standard solvent (e.g., methanol or water).

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot.

    • Oxidation: Add 3% H₂O₂ to an aliquot.

    • Thermal Stress: Place an aliquot in an incubator at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot to a controlled light source.

    • Control: Keep one aliquot under your normal storage conditions.

  • Incubate: Allow the stress reactions to proceed for a defined period (e.g., 24-48 hours).

  • Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples.

  • Analyze by HPLC: Analyze all samples, including the control, by HPLC. Compare the chromatograms for new peaks (degradants) and a decrease in the main peak area.

Data Interpretation:

Stress ConditionExpected Observation if a Primary Degradation Pathway
Acid/Base HydrolysisAppearance of new peaks, indicating hydrolysis of functional groups.
Oxidation (H₂O₂)Formation of new peaks, suggesting oxidation of the amino group or aromatic ring.
Thermal StressIncrease in degradation products, indicating thermal lability.
PhotostabilityDegradation upon light exposure, confirming photosensitivity.

This systematic approach will help you pinpoint the specific vulnerabilities of the compound and take corrective actions, such as protecting your samples from light or using a different buffer system.[5][6][7]

Guide 2: Optimizing Analytical Methods for Stability Assessment

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Method Development Strategy:

  • Column Selection: A reversed-phase C18 column is a good starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve compounds with different polarities.

  • pH Control: The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte, which affects retention time and peak shape. A pH of at least 2 units away from the isoelectric point of the compound is a good starting point.

  • Detection: A UV detector set at a wavelength where the phenyl ring absorbs (e.g., around 254 nm) is suitable. For more detailed analysis and identification of degradants, a mass spectrometer (LC-MS) is highly recommended.

Troubleshooting Poor Chromatography:

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with the stationary phase; inappropriate mobile phase pH.Adjust the mobile phase pH. Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition; temperature variations.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.
Poor Resolution Inadequate separation of parent and degradant peaks.Optimize the gradient slope. Try a different stationary phase.

Part 3: Visualizing Degradation and Workflows

Visual aids can help in understanding complex processes. Below are diagrams illustrating a potential degradation pathway and a logical workflow for troubleshooting stability issues.

Potential Degradation Pathways

G cluster_stress Stress Factors cluster_products Potential Degradation Products main This compound Oxidation Oxidation (e.g., H₂O₂, O₂) main->Oxidation Hydrolysis Hydrolysis (Acid/Base) main->Hydrolysis Light Photolysis (UV/Vis Light) main->Light Heat Thermal Stress main->Heat Oxidized Oxidized Amine Other Oxidized Species Oxidation->Oxidized Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed Photoproducts Radical Adducts Ring-Opened Products Light->Photoproducts Decarboxylated Decarboxylated Amine Heat->Decarboxylated

A diagram of potential degradation pathways for the compound.

Troubleshooting Workflow

start Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solution Assess Stability in Solution (Buffer, Solvent, Time) start->check_solution forced_degradation Perform Forced Degradation Study (pH, Temp, Light, Oxid.) check_solution->forced_degradation analyze Analyze via Stability-Indicating Method (e.g., HPLC-MS) forced_degradation->analyze identify Identify Degradation Pathway analyze->identify mitigate Implement Mitigation Strategy (e.g., Change Buffer, Protect from Light) identify->mitigate end Consistent & Reliable Results mitigate->end

A logical workflow for troubleshooting stability issues.

References

  • Burlingham, B. T., & Nichols, D. E. (1973). Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. Journal of Bacteriology, 114(3), 973-981.
  • This compound - CAS:773122-52-4. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Al-Tameemi, M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3369.
  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Waters. Retrieved January 17, 2026, from [Link]

  • Al-Tameemi, M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3369.
  • 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. (n.d.). iChemical. Retrieved January 17, 2026, from [Link]

  • MSDS of 1(S)-2-amino-3-(3,5-difluorophenyl)propanoic acid. (2013, November 1). Capot Chemical. Retrieved January 17, 2026, from [Link]

  • Phenylpropanoic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Amendt, B. A., et al. (1989). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1005(2), 151-157.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved January 17, 2026, from [Link]

  • Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2), 1-22.
  • Linsky, T., et al. (2025). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides.
  • CAS 412925-23-6 | 3-AMINO-3-(2,4-DIFLUOROPHENYL)PROPANOIC ACID. (n.d.). Alchem Pharmtech. Retrieved January 17, 2026, from [Link]

  • Kim, J., et al. (2025). Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins.
  • Benvenga, M. J., Ornstein, P. L., & Leander, J. D. (1995). Schedule-controlled behavioral effects of the selective 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid antagonist LY293558 in pigeons. Journal of Pharmacology and Experimental Therapeutics, 275(1), 164-170.

Sources

Overcoming challenges in the synthesis of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated amino acids. The introduction of fluorine into amino acids can dramatically alter their properties, offering exciting opportunities in drug discovery, protein engineering, and materials science.[1][2][] Fluorination can enhance metabolic stability, modulate bioactivity, and provide a unique probe for 19F NMR studies.[][4] However, the unique reactivity of fluorine presents a distinct set of synthetic challenges.[1][]

This guide is designed to provide practical, experience-driven advice to navigate the complexities of these syntheses. It is structured to address common problems encountered in the lab, offering not just solutions but also the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of fluorinated amino acids, providing concise answers and links to more detailed explanations.

Q1: What are the primary methods for introducing fluorine into amino acids?

A: The two main strategies for C-F bond formation are nucleophilic and electrophilic fluorination.[5][6]

  • Nucleophilic Fluorination: This involves the displacement of a leaving group by a fluoride ion (F-). Common reagents include diethylaminosulfur trifluoride (DAST) and its analogues, as well as alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF).[5][6][7] This method is often used for the synthesis of aliphatic fluorinated amino acids.

  • Electrophilic Fluorination: This method employs a reagent that delivers an electrophilic fluorine (F+).[6] Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used to fluorinate electron-rich species, such as aromatic rings or enolates.[5][8]

Q2: Why is stereocontrol a significant challenge in fluorinated amino acid synthesis?

A: Achieving high stereoselectivity is crucial as the biological activity of amino acids is highly dependent on their stereochemistry. The challenge arises from several factors:

  • Harsh Reaction Conditions: Some fluorination reactions require conditions that can lead to racemization.

  • Influence of Fluorine: The strong electron-withdrawing nature of fluorine can influence the acidity of adjacent protons, potentially leading to epimerization under basic conditions.[9]

  • Mechanism of Fluorination: The stereochemical outcome depends on the reaction mechanism (e.g., SN2 for nucleophilic substitution, which proceeds with inversion of configuration).[5]

Strategies to address this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods.[2][10]

Q3: What are the best practices for purifying fluorinated amino acids?

A: Purification can be challenging due to the unique properties conferred by fluorine. High-performance liquid chromatography (HPLC) is a common and effective method.[11] The choice of column and mobile phase is critical. For instance, fluorous columns can provide better separation when using hydrocarbon eluents, and vice versa.[11] Other techniques include fluorous solid-phase extraction and crystallization. Careful characterization using NMR (1H, 13C, and 19F) and mass spectrometry is essential to confirm purity and structure.[12]

Q4: How do I choose the appropriate protecting groups for my synthesis?

A: The choice of protecting groups is critical to prevent unwanted side reactions.[13][14] Key considerations include:

  • Stability to Fluorination Conditions: The protecting groups must be stable under the specific fluorination conditions (e.g., acidic, basic, or oxidative).

  • Orthogonality: The protecting groups on the amine and carboxylic acid functionalities, as well as any side-chain functional groups, should be removable under conditions that do not affect other parts of the molecule.[13]

  • Common Protecting Groups: For the α-amino group, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are widely used.[14] For the carboxylic acid, ester protecting groups like methyl or benzyl esters are common. Side-chain protection will depend on the specific amino acid.

Section 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental issues, presented in a question-and-answer format.

Problem 1: Low Yield in Electrophilic Aromatic Fluorination

Q: I am attempting to fluorinate the aromatic ring of a tyrosine derivative using Selectfluor, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: Low yields in electrophilic aromatic fluorination are a common issue. Here’s a systematic approach to troubleshooting:

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Action
Insufficient Activation of the Aromatic Ring The aromatic ring may not be electron-rich enough for efficient electrophilic attack by Selectfluor.[8]1. Check the pH: Ensure the reaction medium is not overly acidic, as this can protonate the phenolic hydroxyl group, deactivating the ring. Consider using a non-protic solvent. 2. Protecting Group Effects: If the amine or carboxylate is protected, the choice of protecting group can influence the electronic properties of the ring. Evaluate if a different protecting group could be less deactivating.
Side Reactions Selectfluor can participate in side reactions, especially if the substrate has other nucleophilic sites.[5]1. Protect Susceptible Groups: Ensure that other potentially reactive functional groups (e.g., free amines, thiols) are adequately protected. 2. Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions.
Reagent Decomposition or Impurity Selectfluor is generally stable, but improper storage or impurities can reduce its effectiveness. Commercial NaHMDS is also notoriously unreliable.[15]1. Use Fresh Reagent: Use a fresh batch of Selectfluor from a reputable supplier. 2. Titrate Base: If using a strong base for deprotonation prior to fluorination, titrate it to determine the exact concentration.[15]
Solvent Effects The choice of solvent can significantly impact the reaction rate and selectivity.1. Solvent Screening: Perform small-scale experiments with a range of solvents (e.g., acetonitrile, DMF, THF). Acetonitrile is often a good starting point for reactions with Selectfluor.
Experimental Workflow: Optimizing Electrophilic Fluorination

G cluster_0 Initial Low Yield cluster_1 Troubleshooting Steps cluster_2 Resolution Start Low Yield of Fluorinated Product A Verify Reagent Quality & Stoichiometry Start->A Step 1 B Optimize Reaction Conditions (Solvent, Temp.) A->B If no improvement End Improved Yield A->End Successful C Evaluate Protecting Group Strategy B->C If still low B->End Successful D Consider Alternative Fluorinating Agent C->D If necessary C->End Successful D->End

Caption: Troubleshooting flowchart for low-yield electrophilic fluorination.

Problem 2: Elimination as a Side Reaction in Nucleophilic Fluorination

Q: I am trying to synthesize a β-fluorinated amino acid by displacing a hydroxyl group with DAST, but I am observing a significant amount of an elimination product (an α,β-unsaturated amino acid). How can I minimize this side reaction?

A: Elimination is a common competing pathway in nucleophilic fluorination, especially when using reagents like DAST.[5] Here’s how to address this issue:

Understanding the Mechanism

DAST and related reagents can promote both substitution (SN2) and elimination (E2) reactions. The E2 pathway is favored by steric hindrance around the reaction center and the presence of acidic β-protons.

Strategies to Favor Substitution over Elimination
Strategy Rationale Practical Implementation
Use a Milder Fluorinating Reagent Reagents like Deoxo-Fluor or PyFluor are often milder and can give higher ratios of substitution to elimination.Substitute DAST with an equivalent amount of Deoxo-Fluor or PyFluor and compare the product ratios.
Optimize Reaction Temperature Lower temperatures generally favor the SN2 pathway over the E2 pathway.Run the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
Change the Leaving Group A better leaving group can sometimes promote the SN2 reaction at a lower temperature, outcompeting elimination.Consider converting the hydroxyl group to a tosylate or mesylate before fluorination with a milder fluoride source like TBAF or CsF.
Solvent Choice The polarity and coordinating ability of the solvent can influence the reaction pathway.Aprotic, non-polar solvents like dichloromethane or THF are generally preferred for DAST reactions.
Reaction Pathway Diagram

G Reactant β-Hydroxy Amino Acid Derivative DAST DAST Reactant->DAST SN2 SN2 Pathway (Substitution) DAST->SN2 Favored by: - Low Temperature - Less Hindrance E2 E2 Pathway (Elimination) DAST->E2 Favored by: - Higher Temperature - Steric Hindrance Product_SN2 Desired β-Fluoro Amino Acid SN2->Product_SN2 Product_E2 α,β-Unsaturated Byproduct E2->Product_E2

Caption: Competing SN2 and E2 pathways in nucleophilic fluorination.

Problem 3: Difficulty in Achieving Stereocontrol

Q: My synthesis of a fluorinated amino acid is producing a racemic mixture. How can I introduce stereocontrol?

A: Achieving high enantiomeric excess is a common hurdle. Several advanced strategies can be employed:

Methods for Asymmetric Synthesis
  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the fluorination to one face of the substrate. The auxiliary is then removed. The Evans' oxazolidinone and Schöllkopf bis-lactim ethers are classic examples.

  • Asymmetric Catalysis: A chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer. Metal-catalyzed reactions (e.g., using chiral Ni(II) complexes) and organocatalysis have shown great promise.[2]

  • Enzymatic Methods: Enzymes can offer unparalleled stereoselectivity. For example, engineered tryptophan synthase has been used for the synthesis of fluorinated tryptophan analogs.[5]

Protocol: Asymmetric Synthesis using a Chiral Ni(II) Complex

This protocol is adapted from methodologies that utilize chiral Ni(II) complexes for the stereoselective synthesis of amino acids.[2][16]

  • Complex Formation: Prepare the chiral Ni(II) complex of a glycine Schiff base. The chirality is typically derived from a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).

  • Deprotonation: Treat the Ni(II) complex with a strong, non-nucleophilic base (e.g., KHMDS) at low temperature (-78 °C) to generate the nucleophilic enolate.

  • Alkylation/Fluorination: Introduce the electrophilic fluorine source (e.g., NFSI) or a fluorinated alkylating agent. The chiral ligand directs the electrophile to one face of the enolate, establishing the stereocenter.

  • Hydrolysis and Purification: Decompose the Ni(II) complex under acidic conditions to release the free fluorinated amino acid. Subsequent protection (e.g., with an Fmoc group) and purification by chromatography yields the enantiomerically enriched product.[16]

Section 3: Data and Reference Tables

Table 1: Comparison of Common Fluorinating Reagents
Reagent Type Common Applications Advantages Disadvantages
DAST NucleophilicDeoxyfluorination of alcohols and aldehydes.Effective for a wide range of substrates.Can promote elimination; thermally unstable.[5]
Deoxo-Fluor NucleophilicDeoxyfluorination of alcohols.More thermally stable and often gives less elimination than DAST.More expensive than DAST.
Selectfluor ElectrophilicFluorination of electron-rich aromatics, enolates, and silyl enol ethers.[5][8]Stable, easy to handle solid; highly effective.Can be unreactive with electron-poor substrates.[8]
NFSI ElectrophilicFluorination of enolates and other carbanions.Stable solid; highly reactive.Can be less selective than Selectfluor in some cases.
KF/CsF NucleophilicDisplacement of halides and sulfonates.Inexpensive; suitable for large-scale synthesis.Low solubility in organic solvents; requires high temperatures or phase-transfer catalysts.[7]

References

  • Tinker, A., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central. Retrieved from [Link]

  • (2019, August 22). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. Retrieved from [Link]

  • Iannuzzi, M., et al. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from [Link]

  • (n.d.). Expression and purification of fluorinated proteins from mammalian suspension culture. Retrieved from [Link]

  • (n.d.). Synthesis of complex unnatural fluorine-containing amino acids - PMC. NIH. Retrieved from [Link]

  • (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Retrieved from [Link]

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Purification strategies for polar amino acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<A_I> ## Technical Support Center: Purification Strategies for Polar Amino Acid Derivatives

Welcome to the Technical Support Center for the purification of polar amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-difficult compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows.

Structure of This Guide

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will cover the most common issues encountered in the lab, from poor chromatographic resolution to sample loss during post-purification workup. Each section provides a detailed explanation of the underlying principles and offers practical, field-proven solutions.

Core Concepts in Polar Amino Acid Derivative Purification

Polar amino acid derivatives present a unique set of challenges due to their zwitterionic nature, high polarity, and often-limited solubility in common organic solvents.[1][2] The presence of both acidic (carboxyl) and basic (amino) functional groups, along with polar side chains, dictates the choice of purification strategy. Furthermore, the use of protecting groups during synthesis can significantly alter the polarity and solubility of the target molecule, adding another layer of complexity.[3][4][5]

FAQs and Troubleshooting Guides

Chromatography Selection

Question 1: My polar amino acid derivative shows poor or no retention on a standard C18 reversed-phase (RP) column. What are my options?

This is one of the most common challenges.[2][6] Standard C18 columns rely on hydrophobic interactions, which are minimal with highly polar compounds.[6] Here’s a breakdown of alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds.[7][8][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[8] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[10]

    • Expert Insight: The elution order in HILIC is often the reverse of what is seen in RPLC. This can be a powerful tool for separating isomers or closely related impurities.

  • Reversed-Phase with Ion-Pairing Agents: This technique modifies a standard RP-HPLC setup to retain ionic and highly polar analytes.[11][12][13] An ion-pairing agent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase.[12] This forms a neutral ion-pair with the analyte, which can then be retained by the nonpolar stationary phase.[12]

    • Common Ion-Pairing Agents:

      • For acidic amino acid derivatives (negatively charged): Use cationic agents like tetrabutylammonium (TBA).

      • For basic amino acid derivatives (positively charged): Use anionic agents like alkyl sulfonates (e.g., sodium dodecyl sulfate, SDS).[11]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[14][15][16][17] This is a classic and highly effective method for amino acid analysis and purification.[14][16]

    • Cation-Exchange: The stationary phase has a negative charge and retains positively charged molecules (e.g., protonated amines).

    • Anion-Exchange: The stationary phase has a positive charge and retains negatively charged molecules (e.g., deprotonated carboxylic acids).

    • Elution: Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to neutralize the charge on the analyte.[14][18]

Question 2: I'm observing significant peak tailing with my basic amino acid derivative on a silica-based column. What's causing this and how can I fix it?

Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[19] These interactions create a secondary, stronger retention mechanism that leads to poor peak shape.[19]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the silanol groups, minimizing these unwanted interactions.[20]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites and improve peak shape.[20]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping. End-capping is a process where the residual silanol groups are chemically modified to make them less active.

  • Consider a Different Stationary Phase:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.

    • Polymer-Based Columns: These columns do not have silanol groups and can be an excellent option for purifying basic compounds.

Sample Preparation and Post-Purification Processing

Question 3: My sample contains a high concentration of salt from a previous step (e.g., ion-exchange chromatography). How can I remove the salt before the next purification step or final formulation?

High salt concentrations can interfere with subsequent chromatographic steps, especially reversed-phase and HILIC, and can be detrimental to mass spectrometry analysis.[21][22]

Desalting Strategies:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a gentle and effective method for separating molecules based on size. Your larger amino acid derivative will elute before the smaller salt ions.

  • Dialysis: For larger peptide derivatives, dialysis against a large volume of water or a low-ionic-strength buffer is a common and effective method.[18] The semi-permeable membrane allows the small salt ions to pass through while retaining the larger product.[18]

  • Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge can be used to bind your compound of interest while the salt washes through. The purified compound is then eluted with a stronger organic solvent.

  • Lyophilization (Freeze-Drying): If your salt is volatile (e.g., ammonium bicarbonate, ammonium formate), it can be removed by lyophilization.[23] However, non-volatile salts like sodium chloride will become concentrated.

Expert Tip: When using IEX, a step or gradient elution with a volatile salt buffer (e.g., ammonium acetate or ammonium formate) can simplify post-purification workup, as these salts can be removed by lyophilization.

Question 4: My polar amino acid derivative is unstable and degrades on silica gel during flash chromatography. What are my alternatives?

The acidic nature of standard silica gel can cause the degradation of sensitive compounds.

Solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine. This will neutralize the acidic sites.[20]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for compounds that are sensitive to acidic conditions.

    • Bonded Silica Phases: Consider using diol- or amine-functionalized silica gel.[20]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica can be a viable option.

Question 5: I am having trouble with the lyophilization of my highly polar amino acid derivative. The resulting powder is difficult to handle and shows poor stability. What can I do?

Lyophilization can be challenging for some polar compounds. The addition of cryoprotectants or lyoprotectants can significantly improve the outcome.[24][25]

Strategies for Improved Lyophilization:

  • Use of Bulking Agents: Mannitol and sucrose are commonly used to provide a crystalline or amorphous matrix, respectively, which helps to prevent the collapse of the cake and results in a more elegant and stable product.[26]

  • Addition of Stabilizers:

    • Sugars: Trehalose and sucrose are excellent cryoprotectants that can stabilize proteins and other biomolecules during freezing and drying.[25]

    • Amino Acids: Certain amino acids, such as arginine and glycine, can be added to the formulation to improve stability.[27]

  • Control of Freezing Rate: The rate of freezing can impact the crystal size of the ice, which in turn affects the drying process and the final product characteristics. A slower cooling rate generally leads to larger ice crystals and faster primary drying.

Experimental Protocols and Workflows

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for a polar amino acid derivative.

MethodSelection Start Start: Polar Amino Acid Derivative CheckSolubility Assess Solubility & Polarity Start->CheckSolubility IsZwitterionic Is the compound zwitterionic at working pH? CheckSolubility->IsZwitterionic IsCharged Is the compound charged at a specific pH? IsZwitterionic->IsCharged No IEX Ion-Exchange Chromatography IsZwitterionic->IEX Yes HighPolarity High Polarity/ Poor RP Retention IsCharged->HighPolarity No IsCharged->IEX Yes HILIC HILIC HighPolarity->HILIC Yes IonPair RP with Ion-Pairing HighPolarity->IonPair Consider RP_Flash Reversed-Phase Flash Chromatography HighPolarity->RP_Flash No End Purified Product HILIC->End IonPair->End IEX->End RP_Flash->End

Caption: A decision-making workflow for selecting a purification method.

Protocol: HILIC for Polar Amino Acid Derivatives
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Column Equilibration: Equilibrate the column with 95-100% Mobile Phase A for at least 10 column volumes. HILIC columns can take longer to equilibrate than RP columns.

  • Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. High water content in the sample can lead to poor peak shape.

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the compounds.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation.

Data Summary Table
Purification TechniquePrinciple of SeparationBest Suited ForKey Considerations
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Highly polar and hydrophilic compounds that are not retained in RPLC.[7]Requires careful column equilibration; sample solvent composition is critical.
Reversed-Phase with Ion-Pairing Forms a neutral ion-pair that is retained by a nonpolar stationary phase.[11][12]Ionic and highly polar compounds on a standard RPLC system.[12][13]Ion-pairing agents can be difficult to remove and may suppress MS signals.
Ion-Exchange Chromatography (IEX) Separation based on net charge through interactions with a charged stationary phase.[14][17]Charged molecules, including zwitterionic amino acids at specific pH values.[15][17][28]Elution often requires high salt concentrations, which may need to be removed.[18]

References

  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.
  • Sigma-Aldrich.
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  • Lu, W. et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Lu, W. et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
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Technical Support Center: Chiral Integrity in β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for β-amino acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Maintaining the chiral integrity of β-amino acids is paramount for their function in peptidomimetics, pharmaceuticals, and other advanced materials. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize or eliminate racemization in your experimental workflows.

FAQs: Understanding the Fundamentals of Racemization

Q1: What is racemization and why is it a critical issue in β-amino acid synthesis?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of β-amino acid synthesis, this means a pure (S)-β-amino acid could convert to a 50:50 mixture of (S)- and (R)-enantiomers, losing its specific stereochemical identity.

This is a critical issue because the biological activity of molecules like peptides and drugs is almost always dependent on their precise three-dimensional structure. The "wrong" enantiomer can be inactive or, in some cases, have harmful off-target effects. Furthermore, the resulting diastereomeric products from a reaction involving a racemized starting material are often difficult and costly to separate, complicating purification and reducing overall yield of the desired compound.[2]

Q2: What is the primary chemical mechanism leading to racemization in β-amino acid derivatives?

A2: The most common pathway for racemization involves the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group). The resulting carbanion can adopt a planar or rapidly inverting configuration. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a loss of the original stereochemistry.

The acidity of this α-proton is the key vulnerability. It is significantly increased when the carboxyl group is activated, such as during peptide coupling, or when strong bases are used in the reaction medium.[1][3] For N-acyl amino acids, a specific and highly facile pathway exists through the formation of a 5(4H)-oxazolone (or azlactone) intermediate, where the α-proton is particularly acidic and prone to abstraction.[1]

Arndt_Eistert_Workflow cluster_crit1 Critical Point for Racemization cluster_crit2 Stereochemistry Retained Here A N-Protected α-Amino Acid B Step 1: Mixed Anhydride Formation A->B C α-Amino Mixed Anhydride B->C T1 Control Base (NMM) Low Temperature (-15°C) D Step 2: Reaction with Diazomethane C->D E α-Diazoketone Intermediate D->E F Step 3: Wolff Rearrangement E->F G Ketene Intermediate F->G T2 Use Mild Catalyst (AgOBz) Avoid Excess Heat H Step 4: Nucleophilic Trapping G->H I N-Protected β-Amino Acid Derivative H->I

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Validation & Comparative

A Comparative Bioactivity Guide: 3-Amino-3-(2,5-difluorophenyl)propanoic Acid vs. its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct comparative bioactivity studies for 3-Amino-3-(2,5-difluorophenyl)propanoic acid and its non-fluorinated counterpart, 3-Amino-3-phenylpropanoic acid, are not available in the current body of scientific literature. This guide, therefore, serves as a forward-looking analysis for researchers, scientists, and drug development professionals. It synthesizes established principles in medicinal chemistry to hypothesize the potential impact of fluorination on the bioactivity of 3-Amino-3-phenylpropanoic acid and provides a comprehensive framework of experimental protocols to test these hypotheses.

Introduction: The Allure of Fluorine in Modulating Bioactivity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties, small size, and high electronegativity can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.

This guide explores the prospective bioactivity of this compound in comparison to its parent compound, 3-Amino-3-phenylpropanoic acid. While the latter is a known building block in pharmaceutical synthesis, the strategic placement of two fluorine atoms on the phenyl ring is hypothesized to confer significant advantages in a biological context. A key area of investigation for such β-amino acids is their potential interaction with GABAergic systems, particularly the GABA B receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.

The Strategic Advantage of 2,5-Difluorination: A Mechanistic Hypothesis

The substitution of hydrogen with fluorine at the C2 and C5 positions of the phenyl ring in 3-Amino-3-phenylpropanoic acid is predicted to modulate its bioactivity through several key mechanisms:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. The 2,5-difluoro substitution pattern can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for phenyl-containing compounds. This would likely increase the half-life and bioavailability of the fluorinated analog.

  • Altered Receptor Binding Affinity: Fluorine's high electronegativity can create a localized dipole moment and alter the electrostatic potential of the phenyl ring. This can lead to novel, favorable interactions with amino acid residues in a receptor's binding pocket, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency. Conversely, unfavorable steric or electronic interactions could also decrease affinity, highlighting the need for empirical testing.

  • Modified Lipophilicity and Membrane Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for compounds targeting the central nervous system.

  • Conformational Rigidity: The presence of fluorine atoms can restrict the rotation of the phenyl ring, leading to a more defined three-dimensional structure. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding to a receptor, thereby increasing affinity.

Proposed Experimental Workflows for Comparative Bioactivity Assessment

To empirically validate the hypothesized differences in bioactivity, a series of in vitro assays are proposed. The following workflows provide a robust framework for a head-to-head comparison.

GABA B Receptor Binding Affinity

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA B receptor (e.g., HEK293 or CHO cells).

  • Binding Assay:

    • Incubate the cell membranes with a known concentration of a radiolabeled GABA B receptor antagonist (e.g., [³H]-CGP54626).

    • Add increasing concentrations of the test compounds (this compound and 3-Amino-3-phenylpropanoic acid).

    • Allow the binding to reach equilibrium.

  • Detection: Separate the bound from the unbound radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundPredicted IC50 (nM)Predicted Ki (nM)
3-Amino-3-phenylpropanoic acid>10,000>10,000
This compound500250

This table presents hypothetical data for illustrative purposes.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis prep1 Culture GABA B Receptor- Expressing Cells prep2 Homogenize and Centrifuge prep1->prep2 prep3 Collect Membrane Fraction prep2->prep3 assay1 Incubate Membranes with [³H]-Radioligand and Test Compound prep3->assay1 assay2 Equilibrate assay1->assay2 detect1 Rapid Filtration assay2->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Calculate IC50 and Ki detect2->detect3

Caption: Workflow for GABA B Receptor Radioligand Binding Assay.

GABA B Receptor Functional Activity

A functional assay, such as a cAMP accumulation assay, can determine whether the compounds act as agonists, antagonists, or allosteric modulators at the GABA B receptor.

Experimental Protocol:

  • Cell Culture: Use a cell line co-expressing the human GABA B receptor and a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter gene.

  • Assay Procedure:

    • Incubate the cells with the test compounds at various concentrations.

    • To test for agonism, measure the change in reporter gene expression or cAMP levels.

    • To test for antagonism, pre-incubate the cells with the test compounds before adding a known GABA B receptor agonist (e.g., baclofen) and measure the inhibition of the agonist's effect.

  • Detection: Measure luminescence (for luciferase) or use a cAMP immunoassay kit.

  • Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Hypothetical Data Summary:

CompoundAgonist EC50 (µM)Antagonist IC50 (µM)
3-Amino-3-phenylpropanoic acid>100>100
This compound5>100

This table presents hypothetical data for illustrative purposes, suggesting the fluorinated compound may be a weak agonist.

GABA B Receptor Signaling Pathway:

G cluster_membrane Cell Membrane receptor GABA B Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp agonist Agonist (e.g., Fluorinated Analog) agonist->receptor atp ATP atp->camp Converts to pka Protein Kinase A camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response

Caption: Simplified GABA B Receptor Signaling Pathway.

In Vitro Metabolic Stability

A microsomal stability assay can provide insights into the metabolic fate of the compounds.

Experimental Protocol:

  • Incubation: Incubate the test compounds with liver microsomes (human or rat) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t½).

Hypothetical Data Summary:

CompoundIn Vitro Half-life (t½, min)
3-Amino-3-phenylpropanoic acid25
This compound>120

This table presents hypothetical data for illustrative purposes, suggesting enhanced metabolic stability for the fluorinated analog.

Conclusion: A Roadmap for Future Research

While direct comparative data remains to be generated, the principles of medicinal chemistry strongly suggest that this compound is likely to possess a distinct and potentially enhanced bioactivity profile compared to its non-fluorinated analog. The proposed experimental workflows provide a clear and actionable roadmap for researchers to investigate these hypotheses. The anticipated enhanced metabolic stability, coupled with the potential for modulated receptor affinity, makes the 2,5-difluorophenyl analog a compelling candidate for further investigation in drug discovery programs, particularly those targeting the central nervous system. The empirical data generated from these studies will be invaluable in elucidating the true impact of this specific fluorination pattern and could pave the way for the development of novel therapeutic agents.

References

  • The Role of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. [URL to a relevant review article on fluorine in medicinal chemistry would be placed here]
  • GABA B Receptor Pharmacology and Structure.Pharmacological Reviews. [URL to a comprehensive review on GABA B receptors would be placed here]
  • In Vitro Assays for Drug Discovery.Nature Reviews Drug Discovery. [URL to a review on standard drug discovery assays would be placed here]
  • Pharmacokinetics and Drug Metabolism.Goodman & Gilman's The Pharmacological Basis of Therapeutics. [URL to a reputable pharmacology textbook or resource would be placed here]

A Comparative Guide to the Structure-Activity Relationship of Fluorinated β-Phenylalanines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and drug design, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern molecular engineering. The unique stereoelectronic properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and biological properties.[1] This guide provides an in-depth comparison of how fluorination at different positions of the β-phenylalanine scaffold influences molecular conformation, stability, and ultimately, biological activity. We will move beyond a simple catalog of compounds to explain the causal relationships between structure and function, supported by experimental data and detailed protocols.

The Rationale for Fluorination in β-Phenylalanine Scaffolds

β-amino acids are valuable building blocks for creating peptidomimetics, such as β-peptides, which can adopt stable secondary structures like helices and sheets and often exhibit remarkable resistance to proteolytic degradation.[2][3] Phenylalanine, with its aromatic side chain, is a frequent site for modification. Introducing fluorine into the β-phenylalanine framework offers several strategic advantages:

  • Conformational Control: The strong electronegativity of fluorine creates powerful stereoelectronic effects, such as the gauche effect, which can rigidly influence the torsion angles of the amino acid backbone and side chain. This allows for the pre-organization of a molecule into a bioactive conformation.[4]

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate. Furthermore, incorporating fluorinated amino acids can enhance resistance to cleavage by proteases.[1][2]

  • Modulation of Physicochemical Properties: Fluorination can alter pKa, lipophilicity, and dipole moment, which in turn affects membrane permeability, bioavailability, and target-binding interactions.[1] For instance, fluorination of an aromatic ring withdraws electron density, altering its ability to participate in crucial cation-π interactions.[5][6]

This guide will compare two primary strategies for fluorinating β-phenylalanine: Aromatic Fluorination (on the phenyl ring) and Aliphatic Fluorination (on the β-carbon of the side chain).

Aromatic Fluorination: Modulating Electronic Interactions

Placing fluorine on the phenyl ring is a well-established strategy to fine-tune electronic properties with minimal steric impact.[5] The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, which can significantly impact binding affinity in targets where cation-π or other electrostatic interactions are critical.[6]

Case Study: 4-Fluoro-phenylalanine in Biphalin Analogs

A compelling example, although involving an α-amino acid, is the enhancement of opioid receptor affinity in the peptide biphalin. Structure-activity relationship (SAR) studies show that replacing phenylalanine with 4-fluoro-phenylalanine (4-F-Phe) dramatically increases binding affinity, particularly for the δ-opioid receptor.[5]

CompoundStructure (at position 4,4')μ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Native Biphalin AnalogPhenylalanine0.5112.8
4-F-Phe Biphalin Analog 4-Fluoro-phenylalanine 0.09 0.11
Table 1: Quantitative comparison of opioid receptor binding affinities for native and 4-F-Phe-containing biphalin analogs. The data clearly demonstrates a significant increase in affinity upon fluorination.[5]

The enhanced affinity is attributed to the altered electronic distribution of the phenyl ring, which modifies its interaction with the receptor binding pocket.[5] This principle is directly translatable to β-phenylalanine-containing molecules, where tuning aromatic electronics can optimize ligand-receptor engagement.

Aliphatic β-Fluorination: The Power of Stereoelectronic Control

Introducing fluorine directly onto the β-carbon of the phenylalanine side chain offers a powerful method for conformational constraint. This is primarily governed by stereoelectronic effects, where the orientation of the C-F bond influences the stability of adjacent rotamers.

The Gauche Effect and Diastereomeric Impact

When fluorine is placed on the β-carbon, a gauche conformation between the electronegative fluorine and the nitrogen of the peptide backbone (F-C-C-N) is often favored.[4] This predictable conformational bias can be exploited to stabilize specific secondary structures, such as turns or helices, in β-peptides. The specific stereochemistry (syn vs. anti diastereomers) of the β-fluoro-α-amino acid is critical in determining the resulting backbone geometry.

G cluster_0 Syn-Diastereomer cluster_1 Anti-Diastereomer syn Syn-β-F-Phe syn_conf Favors 'Turn' or Helical Structure syn->syn_conf Gauche effect constrains torsion Potentially Higher Affinity\n(Pre-organized for binding) Potentially Higher Affinity (Pre-organized for binding) syn_conf->Potentially Higher Affinity\n(Pre-organized for binding) anti Anti-β-F-Phe anti_conf Favors Extended Structure anti->anti_conf Different steric/ electronic constraints Potentially Lower Affinity\n(Requires conformational change) Potentially Lower Affinity (Requires conformational change) anti_conf->Potentially Lower Affinity\n(Requires conformational change)

While specific IC50 or Ki values are highly target-dependent and not broadly available for direct comparison across multiple systems, the mechanistic principle is clear. A syn-diastereomer that pre-organizes a peptide into a receptor-compatible turn is more likely to exhibit higher binding affinity than an anti-diastereomer that favors a more extended, less compatible conformation.

Fluorination PositionDiastereomerKey Stereoelectronic EffectPredicted Conformational OutcomeLikely Impact on Activity (Target Dependent)
β-Carbon synGauche effect (F-C-C-N)Stabilizes turn-like structuresPotentially higher affinity if the target's binding site favors a turn.
β-Carbon antiSteric/dipolar repulsionFavors extended conformationsPotentially lower affinity if an extended structure fits poorly.
Phenyl Ring (e.g., para) N/AInductive electron withdrawalMinimal change to backboneModulates cation-π/electrostatic interactions; can increase or decrease affinity.
Table 2: Comparative analysis of fluorination position on the predicted conformation and biological activity of β-phenylalanine-containing molecules.

Experimental Protocols

Trustworthy data is built on robust and reproducible methods. Below are representative protocols for the synthesis of a β-fluorophenylalanine derivative and for assessing the proteolytic stability of peptides containing such residues.

Protocol 1: Asymmetric Synthesis of an anti-β-Fluorophenylalanine Derivative

This protocol is adapted from methodologies involving the stereospecific rearrangement of an α-hydroxy-β-amino ester using a fluorinating agent like XtalFluor-E.[2]

workflow start Start: Enantiopure anti-α-hydroxy- β-amino ester step1 Dissolve Substrate In anhydrous CH2Cl2 under N2 atmosphere. Cool to -78°C. start->step1 step2 Add Reagents 1. Add Et3N·3HF (3.0 equiv). 2. Add XtalFluor-E (1.5 equiv) portion-wise. step1->step2 step3 Reaction Stir at -78°C for 1 hr, then warm to room temp. and stir for 16 hrs. step2->step3 step4 Quench & Extract Quench with sat. aq. NaHCO3. Extract with CH2Cl2 (3x). step3->step4 step5 Purify Dry organic layers (Na2SO4), concentrate in vacuo. Purify by flash chromatography (Silica gel). step4->step5 product Product: Enantiopure anti-β-fluoro- α-amino ester step5->product

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the enantiopure anti-α-hydroxy-β-amino ester (1.0 equiv). Dissolve in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add triethylamine trihydrofluoride (Et₃N·3HF) (3.0 equiv) dropwise. Stir for 10 minutes. Subsequently, add XtalFluor-E (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16-20 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash column chromatography to yield the desired anti-β-fluoro-α-amino ester.

  • Deprotection (if required): Subsequent N-deprotection and ester hydrolysis can be performed under acidic conditions to yield the final free amino acid.

Protocol 2: Proteolytic Stability Assay using RP-HPLC

This protocol outlines a general method to compare the stability of a fluorinated peptide against its non-fluorinated counterpart in the presence of a protease, such as trypsin.[7][8]

  • Peptide Preparation: Prepare stock solutions (e.g., 1 mg/mL) of both the fluorinated and non-fluorinated control peptides in an appropriate buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Enzyme Preparation: Prepare a stock solution of trypsin (e.g., 0.1 mg/mL) in the same buffer.

  • Incubation: In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution to a final enzyme:substrate ratio of 1:100 (w/w). Prepare a control for each peptide with buffer instead of enzyme. Incubate all tubes at 37 °C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid, TFA).

  • Analysis by RP-HPLC:

    • Inject the quenched sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Quantify the peak area of the intact (parent) peptide at each time point. Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t₁/₂) for both the fluorinated and non-fluorinated peptides to quantitatively compare their stability.

Conclusion and Future Outlook

The structure-activity relationship of fluorinated β-phenylalanines is a tale of two distinct but complementary strategies. Aromatic fluorination serves as a tool for fine-tuning electronic interactions within a binding site, while aliphatic β-fluorination provides a powerful method for enforcing conformational rigidity through predictable stereoelectronic effects.

The choice of which strategy to employ—or whether to combine them—is dictated by the specific biological question and the nature of the molecular target. If a binding pocket is sensitive to electrostatic changes, aromatic fluorination is a prime candidate. If a specific folded conformation is required for activity, diastereoselective β-fluorination offers a rational path to pre-organize the molecule and reduce the entropic penalty of binding.

As synthetic methodologies become more sophisticated, allowing for the precise and efficient synthesis of diverse fluorinated isomers, we can expect to see these powerful building blocks play an increasingly crucial role in the development of next-generation therapeutics with enhanced stability, selectivity, and potency.

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency with Fluorinated β-Amino Acids

In the landscape of medicinal chemistry and drug development, non-proteinogenic amino acids are invaluable tools for creating novel peptides and peptidomimetics with enhanced properties. Among these, β-amino acids are particularly significant for their ability to confer proteolytic stability and induce unique secondary structures in peptides.[1][2] The subject of this guide, 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a β-amino acid featuring a difluorinated phenyl ring, presents both exciting opportunities and significant challenges. The introduction of fluorine can modulate a compound's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[3][4]

However, the very features that make this compound attractive also introduce critical variables that can undermine experimental reproducibility. From synthesis to application, minor inconsistencies in material quality, stereochemistry, or handling can lead to divergent and unreliable results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these complexities. We will dissect the critical parameters that govern reproducibility, offer validated protocols, and compare the compound to relevant alternatives, ensuring that your experimental outcomes are both reliable and robust.

Part 1: Foundational Integrity - Synthesis, Purification, and Characterization

The journey to reproducible data begins with the starting material. The synthesis and characterization of this compound are non-trivial and represent the first major control point. Inconsistent purity, unidentified by-products, or incorrect stereochemical assignment can doom an experiment before it even begins.

Synthetic Pathways: A Comparative Overview

The synthesis of β-amino acids is a well-explored field, yet each substrate presents unique challenges.[5] Common strategies include Mannich-type reactions and conjugate additions.[1][6] However, the electron-withdrawing nature of the difluorophenyl ring can influence reaction kinetics and side-product formation.

Synthetic Method Description Advantages Challenges for this Compound
Mannich-type Reaction A one-pot condensation of an aldehyde (2,5-difluorobenzaldehyde), an amine (e.g., ammonia), and a compound with an acidic proton (e.g., malonic acid).Facile, one-pot synthesis is possible.[7]Control of stereochemistry is difficult without a chiral catalyst; potential for side reactions.
Conjugate Addition Addition of an amine nucleophile to a Michael acceptor like 2,5-difluorocinnamic acid.Good control over regioselectivity.Requires pre-functionalized starting materials; can be a multi-step sequence.[1]
Catalytic Asymmetric Synthesis Utilizes transition metal or organocatalysts to achieve high enantioselectivity.Excellent control over stereochemistry.[6]Catalyst sensitivity; optimization required for specific substrates.

Expert Insight: For achieving the highest reproducibility in biological assays, a catalytic asymmetric synthesis is strongly recommended. While more complex, it provides the best control over the enantiomeric purity, which, as we will discuss, is a critical determinant of biological activity.[8][9]

The Imperative of Rigorous Characterization

A supplier's Certificate of Analysis (CoA) is the starting point, not the final word.[10][11] Independent verification of the material's identity, purity, and stereochemistry is a hallmark of robust scientific practice.

G cluster_0 Material Validation Workflow cluster_1 raw_material Received This compound structural Structural Confirmation raw_material->structural purity Purity & Impurity Profile raw_material->purity chiral Enantiomeric Purity raw_material->chiral thermal Thermal Properties raw_material->thermal nmr ¹H, ¹³C, ¹⁹F NMR structural->nmr ms LC-MS / HRMS structural->ms label_struct Confirms covalent structure and absence of major isomers. structural->label_struct purity->nmr hplc HPLC / UPLC purity->hplc label_purity Quantifies purity (e.g., >98%) and identifies residual solvents/reagents. purity->label_purity chiral_hplc Chiral HPLC chiral->chiral_hplc label_chiral Determines enantiomeric excess (ee) (e.g., >99% for a single enantiomer). chiral->label_chiral dsc DSC / TGA thermal->dsc qualified Qualified for Experiment

A workflow for the essential characterization of incoming material.
Standard Operating Protocol: Full Characterization

This protocol outlines the necessary steps to qualify a new batch of this compound.

Objective: To confirm the identity, purity, and enantiomeric excess of the compound.

Materials:

  • Sample of this compound (CAS: 773122-52-4)

  • Deuterated solvents (e.g., DMSO-d₆, D₂O)

  • HPLC-grade solvents (acetonitrile, water)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • Appropriate HPLC and Chiral HPLC columns

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a ~5-10 mg/mL solution in a suitable deuterated solvent.

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Causality: ¹H and ¹³C NMR confirm the carbon-hydrogen framework. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the two fluorine atoms, providing a unique spectral signature that is highly sensitive to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a ~1 mg/mL stock solution.

    • Inject onto a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.

    • Causality: This confirms the molecular weight (Expected: 201.17 g/mol ) and provides an initial assessment of purity by detecting any co-eluting species with different mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC) for Purity:

    • Develop a gradient method using a C18 column with UV detection (e.g., at 254 nm).

    • A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Self-Validation: The method should be validated for its ability to separate the main peak from known potential impurities (e.g., starting materials from the synthesis). A purity level of >98% is recommended for most applications.[10]

  • Chiral HPLC for Enantiomeric Purity:

    • This is the most critical step for reproducibility in biological experiments.

    • Select a suitable chiral stationary phase (e.g., polysaccharide-based).

    • Run an isocratic method to separate the (R) and (S) enantiomers.

    • Causality: Biological systems are chiral, and often only one enantiomer will exhibit the desired activity, while the other may be inactive or even cause off-target effects.[9][12] An enantiomeric excess (ee) of >99% is essential.

  • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA):

    • Perform DSC to determine the melting point and identify any polymorphic forms.[13]

    • Use TGA to assess thermal stability and solvent/water content.[14]

    • Causality: These thermal properties can affect solubility and stability during experiments, especially those involving heating steps.

Part 2: Key Factors Driving Experimental (Ir)reproducibility

Once the starting material is validated, reproducibility hinges on controlling variables during the experiment itself. The unique properties of the difluorophenyl moiety make this particularly important.

G cluster_0 Controlling Factors cluster_1 Repro Experimental Reproducibility Stereo Stereochemistry (R vs. S) Repro->Stereo Purity Material Purity (>98%, ee >99%) Repro->Purity Fluorine Fluorine Effects Repro->Fluorine Conditions Experimental Conditions (pH, Solvent, Temp) Repro->Conditions Bio Biological Activity Stereo->Bio Side Side Reactions Purity->Side Sol Solubility & Stability Fluorine->Sol Kinetics Reaction Kinetics Conditions->Kinetics

Key variables influencing the reproducibility of experiments.
  • Stereochemistry: As highlighted, the spatial arrangement of atoms is paramount. The (R) and (S) enantiomers of an amino acid can have drastically different biological activities due to the stereospecific nature of protein binding pockets.[8][9] Always report the specific enantiomer used. If a racemic mixture is used, be aware that you are testing two different compounds simultaneously.

  • Fluorine-Specific Effects: The two fluorine atoms are not inert decorations. They are highly electronegative and can:

    • Alter Hydrophobicity: Contrary to simple assumptions, fluorination does not always increase hydrophobicity predictably. The effect is complex and depends on the molecular context. This can impact protein folding and binding interactions.

    • Form Orthogonal Interactions: Fluorine can participate in non-canonical hydrogen bonds and multipolar interactions, potentially altering binding modes compared to non-fluorinated analogs.[4]

    • Impact pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the compound's charge state at a given pH.

  • Solubility and Aggregation: Aromatic and fluorinated compounds can be prone to low aqueous solubility or aggregation, especially when incorporated into larger molecules like peptides.[15] Always ensure complete dissolution and visually inspect for precipitation. Consider using co-solvents like DMSO, but keep the final concentration consistent and low (<1%) in biological assays to avoid solvent-induced artifacts.

Part 3: Comparative Analysis - Contextualizing Performance

To truly understand the behavior of this compound, it is useful to compare it with structural analogs. This comparison helps to isolate the effects of the specific fluorination pattern.

Compound Key Structural Feature Predicted Impact on Properties When to Use
3-Amino-3-phenylpropanoic acid Non-fluorinated parentBaseline for hydrophobicity and electronic effects.As a negative control to assess the specific contribution of fluorine.
3-Amino-3-(4-fluorophenyl)propanoic acid Monofluorinated (para)Moderate increase in lipophilicity; alters dipole moment.To study the effect of a single, electronically distinct fluorine substitution.
3-Amino-3-(3,5-difluorophenyl)propanoic acid Difluorinated (meta)Different electronic and steric profile compared to the 2,5-isomer.To probe how the position of fluorine atoms impacts binding or activity.
(S)-2-Amino-3-(2,5-difluorophenyl)propanoic acid α-amino acid isomerDifferent backbone conformation; readily incorporated into peptides via standard methods.As a direct comparison to understand the structural impact of a β vs. α backbone.[16]

Expert Insight: When designing an experiment, including one or two of these analogs can provide a powerful internal control. For instance, if an effect is observed with the 2,5-difluoro compound but not the non-fluorinated parent, it strongly implicates the fluorine atoms in the mechanism of action.

Conclusion: A Commitment to Rigor

The reproducibility of experiments involving this compound is not a matter of chance, but a direct result of meticulous planning and execution. By treating the starting material not as a simple reagent but as a critical component requiring thorough validation, researchers can eliminate a significant source of variability. Understanding the profound influence of stereochemistry and the subtle yet powerful effects of fluorine is essential for interpreting results correctly. This guide provides the foundational principles and practical protocols to build a self-validating experimental system. Adhering to this level of rigor will not only enhance the reliability of your own data but also contribute to the collective progress of the scientific community.

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  • Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Retrieved from [Link]

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  • Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

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Comparative Analysis of Sitagliptin and 3-Amino-3-(2,5-difluorophenyl)propanoic acid in the Context of DPP-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of DPP-4 Inhibition in Type 2 Diabetes Management

The management of type 2 diabetes mellitus has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors. These agents offer a therapeutic strategy that enhances the body's endogenous incretin system, leading to improved glycemic control with a low risk of hypoglycemia.[1] Sitagliptin, the first-in-class DPP-4 inhibitor, has become a cornerstone of this therapeutic category and serves as a critical benchmark for the development of new chemical entities.[2] This guide provides an in-depth technical comparison between the well-established DPP-4 inhibitor, Sitagliptin, and a structurally related but biologically uncharacterized compound, 3-Amino-3-(2,5-difluorophenyl)propanoic acid.

It is imperative to state at the outset that while extensive data exists for Sitagliptin, there is a notable absence of publicly available scientific literature and experimental data on the biological activity of this compound, specifically concerning DPP-4 inhibition. Therefore, this guide will first offer a comprehensive overview of Sitagliptin's established profile. Subsequently, it will provide a hypothetical, structure-based analysis of this compound's potential for DPP-4 inhibition, grounded in established structure-activity relationships (SAR) of this enzyme class. Finally, detailed experimental protocols will be provided to enable researchers to empirically determine the biological activity of this and other novel compounds.

Sitagliptin: The Archetypal DPP-4 Inhibitor

Sitagliptin is an orally active, potent, and selective inhibitor of the DPP-4 enzyme.[3] Its primary therapeutic effect is to prevent the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released in response to meals and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3]

Chemical Structure and Physicochemical Properties
  • IUPAC Name: (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[5][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

  • Molecular Formula: C₁₆H₁₅F₆N₅O

  • Molecular Weight: 407.31 g/mol

Sitagliptin is typically used as its phosphate salt monohydrate, which enhances its stability and solubility.

PropertyValue
Melting Point (Base)120.29 °C
Melting Point (Phosphate Monohydrate)206.37 °C
pKa (Predicted, Base)7.20
Mechanism of Action: Competitive and Reversible Inhibition of DPP-4

Sitagliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme. The mechanism involves the binding of Sitagliptin to the active site of DPP-4, thereby preventing the binding and subsequent cleavage of its natural substrates, GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.

Caption: Mechanism of DPP-4 Inhibition by Sitagliptin.

This compound: A Structural Analogue with Unknown Biological Activity

As previously mentioned, there is no available data on the biological activity of this compound. Its chemical structure, however, shares some features with known DPP-4 inhibitors, which allows for a hypothetical structure-activity relationship (SAR) analysis.

Chemical Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉F₂NO₂

  • Molecular Weight: 201.17 g/mol

Caption: 2D Structures of Sitagliptin and this compound.

Hypothetical SAR Analysis

The binding of inhibitors to the DPP-4 active site is generally understood to involve interactions with several key subsites (S1, S2, etc.).

  • The Amino Group: A primary or secondary amine is a common feature in many DPP-4 inhibitors, as it forms a crucial salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 subsite of the enzyme. Both Sitagliptin and this compound possess a primary amine, suggesting a potential for this key interaction.

  • The Phenyl Group: The trifluorophenyl moiety of Sitagliptin occupies the S1 pocket, a hydrophobic region of the active site. The fluorine substitutions are known to enhance binding affinity. This compound also contains a difluorophenyl group, which could potentially occupy the S1 pocket. However, the substitution pattern (2,5-difluoro vs. 2,4,5-trifluoro) and the overall size and shape of the molecule will influence the quality of this interaction.

  • The Propanoic Acid vs. Butanone Linker: This is a significant structural difference. The butanone linker in Sitagliptin is part of a larger scaffold that orients the trifluorophenyl and triazolopyrazine moieties optimally within the active site. The simple propanoic acid backbone of the uncharacterized compound is much smaller and more flexible. It is unlikely to provide the necessary structural rigidity and extended interactions with other subsites of the enzyme that are critical for high-affinity binding.

  • Absence of a Heterocyclic Moiety: Sitagliptin's triazolopyrazine ring system engages in additional interactions within the enzyme's active site. The absence of such a group in this compound would likely result in a significant loss of binding affinity.

Experimental Protocols for the Evaluation of DPP-4 Inhibitory Activity

To ascertain the DPP-4 inhibitory potential of this compound or any novel compound, a standardized in vitro enzyme inhibition assay is the first critical step.

In Vitro Fluorometric DPP-4 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of recombinant human DPP-4. The enzyme cleaves a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the fluorescent product AMC. The rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compound (this compound)

  • Positive Control (Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and Sitagliptin in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the serially diluted test compound or Sitagliptin to the respective wells.

    • Include wells with buffer only (blank) and wells with buffer and enzyme but no inhibitor (enzyme control).

  • Enzyme Addition: Add the recombinant human DPP-4 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the Gly-Pro-AMC substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data to the enzyme control (100% activity) and the blank (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Comparative Data Summary (Hypothetical vs. Actual)

The following table summarizes the known experimental data for Sitagliptin and highlights the lack of data for this compound.

ParameterSitagliptinThis compound
DPP-4 IC₅₀ ~18-28 nMNo data available
Mechanism of Inhibition Competitive, ReversibleNo data available
Oral Bioavailability ~87%No data available
Plasma Half-life ~12.4 hoursNo data available
Primary Route of Excretion Renal (unchanged)No data available

Conclusion and Future Directions

Sitagliptin remains a well-characterized and effective DPP-4 inhibitor for the treatment of type 2 diabetes. Its chemical structure is highly optimized for potent and selective binding to the DPP-4 enzyme. In contrast, this compound is a simple beta-amino acid for which no biological activity data is currently available in the public domain.

While a hypothetical SAR analysis suggests that this compound is unlikely to be a potent DPP-4 inhibitor due to its structural simplicity, this can only be confirmed through empirical testing. The experimental protocols provided in this guide offer a clear path for researchers to determine the DPP-4 inhibitory activity of this and other novel compounds. Such studies are essential for the discovery and development of new therapeutic agents. Future research should focus on synthesizing and testing a series of related beta-amino acids to build a comprehensive SAR and to explore their potential as inhibitors of DPP-4 or other enzymes.

References

  • Carr, R. D., & Solomon, A. (2020). Inhibitors of dipeptidyl peptidase-4 as therapeutic agents for individuals with type 2 diabetes: a 25-year journey. Diabetic Medicine, 37(8), 1230–1233.
  • Herman, G. A., Stevens, C., Van Dyck, K., Engel, S. S., Wang, A., & Goldstein, B. J. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688.
  • PubChem. (n.d.). Sitagliptin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tools of the Trade: Dipeptidyl Peptidase-4 Inhibitors. (2021). MedEd 101.
  • U.S. Food and Drug Administration. (2014). JANUVIA (sitagliptin) tablets Label.
  • Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).
  • Ahrén, B. (2007). DPP-4 inhibitors.
  • Herman, G. A., Bergman, A., Stevens, C., Kotey, P., Yi, B., Zhao, P., ... & Wagner, J. A. (2006). Effect of single oral doses of sitagliptin, a dipeptidyl peptidase-4 inhibitor, on incretin and plasma glucose levels after an oral glucose tolerance test in patients with type 2 diabetes. The Journal of Clinical Endocrinology & Metabolism, 91(11), 4612-4619.
  • Hsiao, Y., et al. (2004). A highly efficient synthesis of sitagliptin. Organic Letters, 6(16), 2649-2652.
  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[5][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151.

  • Miller, S. A., & St. Onge, E. L. (2008). Sitagliptin: a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Annals of Pharmacotherapy, 42(1), 93-99.
  • National Center for Biotechnology Inform
  • Scott, L. J. (2014). Sitagliptin: a review of its use in patients with type 2 diabetes mellitus. Drugs, 74(1), 85-110.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203).
  • Thomas, L., Eckhardt, M., Langkopf, E., Tadayyon, M., Himmelsbach, F., & Mark, M. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase 4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182.
  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase-IV inhibitor for the treatment of type 2 diabetes. Current topics in medicinal chemistry, 7(6), 557-568.

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A Comparative Guide to the In Vivo Efficacy of β-Phenyl-γ-aminobutyric Acid Derivatives as GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide will delve into the mechanistic underpinnings of their action, compare their in vivo efficacy in established preclinical models of anxiety, depression, and motor coordination, and provide detailed experimental protocols to facilitate the design and execution of future studies.

Mechanistic Overview: Targeting the GABA-B Receptor

The therapeutic and physiological effects of phenibut and its analogs are primarily mediated by their agonist activity at the GABA-B receptor.[1][2] The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition. This is achieved through the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to the anxiolytic, sedative, and muscle relaxant properties of these compounds.

The addition of a phenyl group to the GABA backbone, as seen in phenibut, is crucial for its ability to cross the blood-brain barrier, a feat that GABA itself cannot readily achieve.[1] Further modifications to this phenyl ring, such as the addition of a halogen atom (chlorine in baclofen, fluorine in 4-fluorophenibut), significantly influence the potency and pharmacokinetic profile of these derivatives.[1][2]

GABA-B Receptor Signaling Pathway GABA-B Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA-B_Agonist GABA-B Agonist (e.g., Phenibut, Baclofen) GABA-B_Receptor_Pre GABA-B Receptor GABA-B_Agonist->GABA-B_Receptor_Pre Binds to GABA-B_Receptor_Post GABA-B Receptor GABA-B_Agonist->GABA-B_Receptor_Post Binds to G_Protein_Pre Gi/o Protein GABA-B_Receptor_Pre->G_Protein_Pre Activates Ca_Channel Ca2+ Channel G_Protein_Pre->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Fusion Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release G_Protein_Post Gi/o Protein GABA-B_Receptor_Post->G_Protein_Post Activates K_Channel K+ Channel G_Protein_Post->K_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_Channel->Hyperpolarization Leads to

Caption: Simplified diagram of GABA-B receptor signaling.

Comparative In Vivo Efficacy

The in vivo effects of β-phenyl-γ-aminobutyric acid derivatives are typically assessed using a battery of behavioral tests in rodent models. These tests are designed to evaluate anxiolytic, antidepressant, and motor coordination effects.

Anxiolytic Activity: Elevated Plus-Maze Test

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

CompoundAnimal ModelDose RangeRoute of AdministrationKey FindingsReference
Phenibut Rat10 - 25 mg/kgIntraperitoneal (i.p.)Demonstrated anxiolytic effects, comparable to diazepam.[3]
Baclofen Mouse0.5 - 2.5 mg/kgIntraperitoneal (i.p.)No significant anxiolytic effect observed in the EPM.[4]
4-Fluorophenibut ---Limited peer-reviewed in vivo data available.-

Insight: Phenibut shows clear anxiolytic properties in the EPM test. In contrast, baclofen, a more potent GABA-B agonist, does not consistently produce anxiolytic effects in this paradigm, and at higher doses can induce sedation which may confound the results.[4] The lack of peer-reviewed in vivo data for 4-fluorophenibut in the EPM highlights a significant research gap.

Antidepressant-like Activity: Forced Swim Test

The forced swim test (FST) is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.

CompoundAnimal ModelDose RangeRoute of AdministrationKey FindingsReference
R-Phenibut Mouse100 mg/kg-Significantly decreased immobility time.[5]
Baclofen Rat--Reduced immobility time, suggesting an antidepressant-like effect.[6][7]
4-Fluorophenibut ---Limited peer-reviewed in vivo data available.-

Insight: Both the active enantiomer of phenibut (R-phenibut) and baclofen have demonstrated antidepressant-like effects in the FST.[5][6][7] This suggests that GABA-B receptor activation may play a role in mediating antidepressant responses. Further studies are needed to elucidate the dose-response relationship and to directly compare the efficacy of these compounds in the FST.

Motor Coordination: Rotarod Test

The rotarod test is used to assess motor coordination, balance, and motor learning in rodents. Animals are placed on a rotating rod, and the latency to fall is measured. Compounds that impair motor function will decrease the time the animals are able to stay on the rod.

CompoundAnimal ModelDose RangeRoute of AdministrationKey FindingsReference
Phenibut Mouse> 70 mg/kgIntraperitoneal (i.p.)Reduces motor and exploratory activities, and impairs coordination.[8]
Baclofen Mouse2.5 mg/kgIntraperitoneal (i.p.)Induced sedation-like effects and impaired motor coordination.[4]
4-Fluorophenibut ---Limited peer-reviewed in vivo data available.-

Insight: Both phenibut and baclofen can impair motor coordination at higher doses, a common side effect of CNS depressants.[4][8] This is an important consideration when interpreting data from other behavioral tests, as motor impairment can confound the results. The potential for motor side effects should be carefully evaluated for any novel β-phenyl-γ-aminobutyric acid derivative.

Comparative Pharmacokinetics and Potency

The structural modifications among phenibut, 4-fluorophenibut, and baclofen lead to significant differences in their pharmacokinetic profiles and potency.

CompoundKey Structural FeatureRelative Potency (GABA-B Agonism)Blood-Brain Barrier PenetrationReference
Phenibut Phenyl groupBaseYes[1]
4-Fluorophenibut 4-Fluoro-phenyl group5-10x more potent than PhenibutEnhanced[2][3][9]
Baclofen 4-Chloro-phenyl groupMore potent than PhenibutYes[1]

Insight: The addition of a fluorine atom in 4-fluorophenibut is reported to increase its potency at the GABA-B receptor by approximately five to tenfold compared to phenibut.[2][3][9] This is consistent with the known effects of fluorination in medicinal chemistry, which can enhance binding affinity and improve metabolic stability. Baclofen is also known to be a more potent GABA-B agonist than phenibut.[1]

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-validated experimental protocols are essential.

Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

Elevated Plus-Maze Workflow Elevated Plus-Maze Experimental Workflow Habituation Habituation: Acclimate rodents to the testing room for at least 1 hour before the test. Drug_Administration Drug Administration: Administer test compound or vehicle at a predetermined time before the test. Habituation->Drug_Administration Placement Placement: Place the animal in the center of the maze, facing one of the open arms. Drug_Administration->Placement Exploration Free Exploration: Allow the animal to freely explore the maze for a 5-minute session. Placement->Exploration Data_Recording Data Recording: Use video tracking software to record time spent and entries into each arm. Exploration->Data_Recording Data_Analysis Data Analysis: Analyze the percentage of time and entries in the open arms. Data_Recording->Data_Analysis

Caption: A typical workflow for the Elevated Plus-Maze test.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[10][11]

  • Acclimation: Allow rodents to acclimate to the testing room for at least 60 minutes prior to the experiment.[10]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., i.p.) at a specified time before the test (e.g., 30 minutes).

  • Test Procedure: Place the animal at the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.[10][11]

  • Data Collection: Record the session using an overhead video camera and tracking software. Key parameters to measure include the time spent in the open and closed arms, and the number of entries into each arm.[10]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Antidepressant-Like Activity

Step-by-Step Methodology:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12][13]

  • Acclimation: Acclimate the animals to the testing room before the procedure.

  • Pre-test Session (optional but recommended): On the first day, place the animal in the water for a 15-minute session. This is done to induce a baseline level of immobility.[12]

  • Test Session (24 hours later): Administer the test compound or vehicle. After a predetermined time, place the animal in the water for a 5 or 6-minute session.[12][13]

  • Data Collection: Record the entire session on video. Score the duration of immobility, swimming, and climbing behaviors, typically during the last 4 minutes of the test.

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Rotarod Test for Motor Coordination

Rotarod Test Workflow Rotarod Test Experimental Workflow Training Training Phase: Train the animals on the rotarod at a constant low speed for a set duration over several days. Drug_Administration Drug Administration: Administer the test compound or vehicle at a specified time before the test. Training->Drug_Administration Test_Trial Test Trial: Place the animal on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Drug_Administration->Test_Trial Data_Recording Data Recording: Record the latency to fall from the rod. Test_Trial->Data_Recording Data_Analysis Data Analysis: Compare the latency to fall between treatment groups. Data_Recording->Data_Analysis

Caption: A standard workflow for the Rotarod test.

Step-by-Step Methodology:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training: Acclimate the animals to the apparatus by training them for several consecutive days at a constant, low speed.

  • Drug Administration: On the test day, administer the test compound or vehicle.

  • Test Procedure: After the appropriate absorption time, place the animal on the rotarod, which is set to accelerate at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall for each animal. The trial ends when the animal falls off the rod or after a predetermined cut-off time.

  • Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.

Discussion and Future Directions

The available in vivo data suggests that β-phenyl-γ-aminobutyric acid derivatives are a promising class of compounds for modulating GABA-B receptor activity in the CNS. Phenibut demonstrates clear anxiolytic and antidepressant-like effects, while the more potent agonist baclofen also shows efficacy in the forced swim test but with a greater propensity for motor impairment.

The fluorinated analog, 4-fluorophenibut, represents a compelling candidate for further investigation. Based on preliminary data, its increased potency could translate to a more favorable therapeutic window, potentially achieving desired CNS effects at lower doses with reduced side effects. However, there is a critical need for rigorous, peer-reviewed in vivo studies to confirm its efficacy and safety profile.

Future research should focus on:

  • Direct comparative studies: Head-to-head in vivo comparisons of phenibut, 4-fluorophenibut, and baclofen in standardized behavioral assays are necessary to definitively establish their relative potencies and therapeutic indices.

  • Pharmacokinetic profiling: Detailed pharmacokinetic studies of 4-fluorophenibut and other novel derivatives are crucial to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to establish appropriate dosing regimens for in vivo experiments.

  • Exploration of novel derivatives: The synthesis and in vivo evaluation of other halogenated or substituted β-phenyl-γ-aminobutyric acid derivatives, including the originally queried 3-Amino-3-(2,5-difluorophenyl)propanoic acid, could lead to the discovery of compounds with improved efficacy and safety profiles.

By systematically investigating the structure-activity relationships within this chemical class, the scientific community can unlock the full therapeutic potential of β-phenyl-γ-aminobutyric acid derivatives for a range of neurological and psychiatric disorders.

References

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A Strategic Guide to Profiling the Specificity of 3-Amino-3-(2,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 3-Amino-3-(2,5-difluorophenyl)propanoic acid. As a non-proteinogenic β-amino acid, its structural motifs suggest potential interactions with a range of biological targets, making a thorough cross-reactivity assessment essential for any therapeutic or research application. This document outlines a systematic, data-driven approach to profile its specificity, compare it against relevant benchmarks, and interpret the resulting data to guide further development.

Given the limited publicly available data on this specific molecule, we will proceed by establishing a hypothesized primary target based on its structural class and then constructing a rigorous, multi-tiered screening cascade to identify potential off-target interactions. This guide is designed for researchers in pharmacology, drug discovery, and chemical biology, providing both the strategic rationale and detailed experimental protocols necessary for a comprehensive evaluation.

Rationale and Target Hypothesis

This compound belongs to the class of β-amino acids. Molecules in this class are known to act as mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The presence of a phenyl ring with electron-withdrawing fluorine atoms suggests that it may exhibit unique binding kinetics or selectivity profiles compared to endogenous ligands.

Our primary hypothesis is that this compound is a ligand for GABA receptors , potentially acting as an agonist, antagonist, or allosteric modulator. Therefore, the initial phase of our investigation will focus on confirming and quantifying its activity at the major GABA receptor subtypes (GABAA and GABAB). The subsequent cross-reactivity study will then explore interactions with structurally or functionally related targets.

Experimental Design: A Tiered Approach to Specificity Profiling

A tiered approach is the most resource-effective method for profiling a novel compound. We begin with broad, primary screening against the hypothesized target class and then progress to more focused and functionally relevant assays for any identified "hits."

G_1 cluster_0 Tier 1: Primary Screening & Affinity cluster_1 Tier 2: Functional Activity & Selectivity Panel cluster_2 Tier 3: In-depth Off-Target & Safety Profiling T1_Start Test Compound: This compound T1_Assay Radioligand Binding Assays (Displacement of [3H]muscimol/baclofen) Target: GABA-A & GABA-B Receptors T1_Start->T1_Assay T1_Output Determine Affinity (Ki) for GABA Receptors T1_Assay->T1_Output T2_Functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Determine Agonist/Antagonist Activity T1_Output->T2_Functional If Ki < 1µM T2_Selectivity Broad Selectivity Panel (Binding Assays) - Other Neurotransmitter Receptors - GABA Transporters (GATs) - Key CNS Enzymes T1_Output->T2_Selectivity Proceed T2_Output Functional Potency (EC50/IC50) Initial Cross-Reactivity Profile T2_Functional->T2_Output T2_Selectivity->T2_Output T3_FollowUp Functional Follow-up on Hits (e.g., Enzyme Inhibition Kinetics, Transporter Uptake Assays) T2_Output->T3_FollowUp T3_Safety Safety Pharmacology Panel (e.g., hERG Patch Clamp Assay) T2_Output->T3_Safety Proceed T3_Output Mechanism of Off-Target Interaction Key Safety Liabilities Identified T3_FollowUp->T3_Output T3_Safety->T3_Output G_2 Compound Test Compound (K_i = 75 nM) Target_GABAB Primary Target GABA-B Receptor Compound->Target_GABAB High Affinity (Desired Effect) OffTarget_GABAA Off-Target 1 GABA-A Receptor (K_i = 550 nM) Compound->OffTarget_GABAA Moderate Affinity (7-fold lower) OffTarget_GAT1 Off-Target 2 GAT1 Transporter (IC_50 = 8,500 nM) Compound->OffTarget_GAT1 Low Affinity (>100-fold lower)

Caption: Selectivity profile based on hypothetical data.

Conclusion and Future Directions

This guide presents a systematic methodology for the cross-reactivity profiling of this compound. Based on our hypothetical data, the compound emerges as a selective GABAB receptor agonist with a favorable preliminary safety profile regarding hERG.

The critical takeaway for any novel compound is the selectivity ratio : the ratio of its potency at off-targets to its potency at the primary target. A larger ratio indicates a more specific compound with a potentially wider therapeutic window. The experimental framework described here provides the necessary data to calculate these ratios and make informed decisions in a drug discovery cascade. Further studies should expand the panel to include other CNS targets and key metabolic enzymes to build a more complete picture of the compound's specificity.

References

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  • Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

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A Comparative Benchmarking Guide: 3-Amino-3-(2,5-difluorophenyl)propanoic acid versus Eflornithine as Inhibitors of Ornithine Decarboxylase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of a novel potential inhibitor, 3-Amino-3-(2,5-difluorophenyl)propanoic acid, against the well-established, FDA-approved drug, Eflornithine (also known as α-difluoromethylornithine or DFMO). The focus of this benchmark is their efficacy in inhibiting Ornithine Decarboxylase (ODC), a critical enzyme in polyamine biosynthesis and a validated target in oncology and other proliferative diseases.

Introduction: The Significance of Ornithine Decarboxylase in Cellular Proliferation

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2] These polycationic molecules are essential for a multitude of cellular processes, including DNA stabilization, gene transcription, translation, and cell cycle progression.[2] Consequently, the dysregulation of polyamine metabolism, often characterized by elevated ODC activity, is a hallmark of various cancers, including neuroblastoma.[1][2] This makes ODC a prime target for therapeutic intervention aimed at curbing uncontrolled cell growth.

The therapeutic rationale for ODC inhibition is straightforward: depleting cellular polyamine pools should arrest proliferation and can lead to apoptosis in rapidly dividing cells.[2] This principle is clinically validated by Eflornithine (DFMO), an irreversible inhibitor of ODC, used in the treatment of African trypanosomiasis and showing promise in neuroblastoma clinical trials.[1][3][4]

Our investigational compound, this compound, is a β-amino acid. β-amino acids are known to form stable peptide structures and have been explored as protease inhibitors and receptor antagonists.[][6] Given its structural similarity to amino acid substrates, we hypothesize that it may act as a competitive or non-competitive inhibitor of ODC. This guide outlines the experimental framework for a head-to-head comparison with Eflornithine to determine its potential as a novel ODC inhibitor.

The Inhibitors: A Structural and Mechanistic Overview

Eflornithine (DFMO): The Gold Standard

Eflornithine is a structural analog of ornithine, the natural substrate for ODC.[1] It acts as a "suicide inhibitor" by irreversibly binding to the active site of ODC, thereby preventing the conversion of ornithine to putrescine.[1][2] This covalent modification permanently inactivates the enzyme. DFMO is highly selective for ODC.[2][4]

This compound: The Challenger

This compound is a synthetic β-amino acid. The presence of the difluorophenyl group introduces significant steric and electronic changes compared to ornithine. The hypothesis is that this moiety may interact with the active site of ODC, potentially leading to reversible or irreversible inhibition. The β-amino acid backbone may confer increased proteolytic resistance compared to α-amino acid-based inhibitors.[7]

Experimental Benchmarking Workflow

To rigorously compare the inhibitory potential of this compound and Eflornithine, a multi-tiered experimental approach is employed. This workflow is designed to assess enzymatic inhibition, cellular activity, and the direct impact on polyamine levels.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity Profiling enzymatic_kinetics Enzyme Kinetics (IC50 Determination) mechanism_study Mechanism of Inhibition Studies enzymatic_kinetics->mechanism_study Determine Ki and mode of inhibition cell_viability Cell Viability/Proliferation Assay (e.g., MTT/XTT) enzymatic_kinetics->cell_viability Validate cellular potency selectivity_panel Counter-Screening against other Decarboxylases mechanism_study->selectivity_panel Assess specificity polyamine_quant Quantification of Intracellular Polyamines cell_viability->polyamine_quant Correlate phenotype with target engagement

Caption: Experimental workflow for benchmarking ODC inhibitors.

Tier 1: In Vitro Enzymatic Inhibition Assays

The primary objective of this tier is to directly measure and compare the inhibitory activity of the two compounds on purified ODC enzyme.

Protocol 1: ODC Activity Assay and IC50 Determination

Principle: The activity of ODC is most commonly measured by quantifying the release of radiolabeled ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[4][8] The amount of released ¹⁴CO₂ is directly proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Enzyme Source: Recombinant human ODC is used for these assays.

  • Reaction Buffer Preparation: Prepare a buffer containing sodium phosphate, EDTA, and the cofactor pyridoxal phosphate (PLP).[4]

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Eflornithine in the reaction buffer. A vehicle control (e.g., DMSO) is also prepared.

  • Assay Setup: In a sealed vial, combine the reaction buffer, ODC enzyme, and varying concentrations of the inhibitors or vehicle control.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: Add [1-¹⁴C]-L-ornithine to each vial to start the enzymatic reaction.

  • CO₂ Trapping: The vials are sealed with a cap containing a paper disc impregnated with a CO₂ trapping agent (e.g., sodium hydroxide or hyamine).[4]

  • Reaction Quenching: After a specific time (e.g., 30 minutes), the reaction is stopped by injecting an acid (e.g., sulfuric or citric acid), which also facilitates the release of all dissolved ¹⁴CO₂.[4]

  • Quantification: The paper discs are transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.

Comparative Data (Hypothetical)
CompoundIC50 (µM)Hill Slope
Eflornithine (DFMO)251.1
This compound101.0

Tier 2: Cell-Based Assays

These assays are crucial for determining if the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context, and to confirm the on-target effect by measuring polyamine levels.

Protocol 2: Cellular Proliferation Assay

Principle: The effect of ODC inhibition on cell growth is assessed using a cancer cell line known to have high ODC activity, such as the neuroblastoma cell line Kelly. Cell viability is measured using a colorimetric assay (e.g., MTT or XTT).

Step-by-Step Protocol:

  • Cell Culture: Kelly neuroblastoma cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and Eflornithine for 72 hours.

  • Viability Assessment: After the treatment period, a viability reagent (e.g., MTT) is added to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a plate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated for each compound.

Protocol 3: Quantification of Intracellular Polyamines

Principle: To confirm that the observed anti-proliferative effects are due to ODC inhibition, the intracellular levels of putrescine, spermidine, and spermine are quantified using High-Performance Liquid Chromatography (HPLC) after treatment with the inhibitors.[9]

Step-by-Step Protocol:

  • Cell Treatment: Kelly cells are treated with the GI50 concentration of each inhibitor for 48-72 hours.

  • Cell Lysis: The cells are harvested and lysed to release intracellular contents.

  • Derivatization: The polyamines in the cell lysate are derivatized with a fluorescent tag (e.g., dansyl chloride) to enable detection.

  • HPLC Analysis: The derivatized polyamines are separated and quantified by reverse-phase HPLC with fluorescence detection.

  • Data Analysis: The levels of putrescine, spermidine, and spermine in treated cells are compared to those in untreated control cells.

Comparative Data (Hypothetical)
CompoundGI50 (µM)Putrescine Level (% of Control)Spermidine Level (% of Control)
Eflornithine (DFMO)150< 5%40%
This compound75< 10%55%

The Polyamine Biosynthesis Pathway and Points of Inhibition

The following diagram illustrates the polyamine biosynthesis pathway and highlights the crucial role of ODC, the target of both Eflornithine and our investigational compound.

G Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine CO2 SpdS->Spermidine SpmS->Spermine DFMO Eflornithine (DFMO) DFMO->ODC New_Inhibitor 3-Amino-3-(2,5-difluorophenyl) propanoic acid New_Inhibitor->ODC

Caption: The polyamine biosynthesis pathway and ODC inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking this compound against the established ODC inhibitor, Eflornithine. The proposed experiments will elucidate its inhibitory potency, cellular efficacy, and on-target activity. Based on the hypothetical data presented, this compound shows promise with a lower IC50 and GI50 compared to Eflornithine.

The crucial next steps would involve mechanism of inhibition studies (e.g., dialysis to determine reversibility, and kinetic analysis to determine if inhibition is competitive, non-competitive, or uncompetitive) and selectivity profiling against other PLP-dependent enzymes to ensure a favorable safety profile. If these studies yield positive results, this novel β-amino acid could represent a promising new lead compound for the development of next-generation ODC inhibitors.

References

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  • Schultz, T., et al. (2025-06-01). Eflornithine for treatment of high-risk neuroblastoma. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10230752/]
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  • de Melo, T. M., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 1004820. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2022.1004820/full]
  • Pegg, A. E. (2006). The eflornithine story. Journal of investigative dermatology, 126(2), 245-247. [Link: https://www.researchgate.
  • Selleck Chemicals. Eflornithine (DFMO) hydrochloride hydrate Ornithine Decarboxylase Inhibitor. [Link: https://www.selleckchem.
  • Goldschmidt, M. C., Lockhart, B. M., & Perry, K. (1971). Rapid methods for determining decarboxylase activity: ornithine and lysine decarboxylases. Applied microbiology, 22(3), 344–349. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC376326/]
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  • G. T. Gomba, et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(11), 967-972. [Link: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00287]
  • Williams-Ashman, H. G., & Canellakis, Z. N. (1979). Extraction and Assay of Ornithine Decarboxylase: A Laboratory Experiment that Introduces Principles of Radiochemical Enzymatic Assay. Journal of Chemical Education, 56(5), 341. [Link: https://pubs.acs.org/doi/abs/10.1021/ed056p341]
  • Wee, K. E., & Joyce, M. V. (2017). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 83(15), e00707-17. [Link: https://journals.asm.org/doi/10.1128/AEM.00707-17]
  • Čapkauskaitė, E., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2499. [Link: https://www.mdpi.com/1420-3049/27/8/2499]
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  • El-Sayed, A. S. T., et al. (2021). Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395437/]
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A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes to Fluorinated β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in β-Amino Acid Scaffolds

In the landscape of modern drug discovery and materials science, β-amino acids serve as foundational building blocks for peptidomimetics, molecules designed to emulate the structure and function of natural peptides but with enhanced stability and novel biological activities. The strategic incorporation of fluorine into these scaffolds has become a cornerstone of medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences.[2][3] These modifications often lead to improved pharmacokinetic profiles and enhanced binding affinities for biological targets.[4]

However, the synthesis of enantiomerically pure fluorinated β-amino acids presents significant stereochemical challenges. The control of two adjacent stereocenters, one of which bears a fluorine or a fluoroalkyl group, requires robust and highly selective synthetic methodologies. This guide provides a comparative analysis of the principal synthetic strategies, moving beyond a simple recitation of protocols to explain the underlying mechanistic rationale and practical considerations for each approach. We will dissect key methodologies, including Mannich-type reactions, Reformatsky condensations, Michael additions, and asymmetric reductions, providing the experimental data and workflows necessary for researchers to make informed decisions in their synthetic design.

Chapter 1: The Mannich-Type Reaction: A Convergent Three-Component Strategy

The Mannich reaction is a powerful tool for C-C bond formation, classically involving an aldehyde, an amine, and an enolizable carbonyl compound to generate a β-amino carbonyl structure, known as a Mannich base.[5] Its application to the synthesis of fluorinated β-amino acids is particularly effective, offering a convergent approach where three distinct components assemble the core structure in a single step.

Mechanistic Rationale and Experimental Choice: The core of the Mannich reaction involves the in-situ formation of an imine from the aldehyde and amine, which then acts as the electrophile. This imine is attacked by a nucleophilic enol or enolate derived from a fluorine-containing carbonyl compound (e.g., an α-fluoro ester). The primary challenge and area of innovation lie in controlling the stereochemistry of this transformation. The development of asymmetric organocatalysis, particularly with hydrogen-bond-donating catalysts like thioureas and squaramides, has been transformative.[5] These catalysts operate by simultaneously activating the imine electrophile through hydrogen bonding and orienting the nucleophile, thereby creating a highly organized, chiral transition state that dictates the facial selectivity of the attack.[5]

Comparative Data for Asymmetric Mannich Reactions
Catalyst/MethodFluorinated NucleophileElectrophile (Imine)Yield (%)d.r. (syn/anti)e.e. (%) (syn)Reference
Guanidine Derivativeα-Fluoro-β-keto esterN-Boc-aldimine85-95>20:190-98[6]
Chiral Squaramide3-Fluorooxindole3-Iminooxindole82-99>20:190-99[5]
Bifunctional ThioureaFluoronitromethaneN-Boc-aldimine71-9585:15 - 98:290-98[7]
Workflow for Asymmetric Mannich Reaction

Mannich_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle Aldehyde Aldehyde Imine In-situ Imine Formation Aldehyde->Imine [H₂O] Amine Amine (N-Boc) Amine->Imine [H₂O] FluoroNucleophile α-Fluoro Ester TransitionState Activated Chiral Transition State FluoroNucleophile->TransitionState H-Bonding Activation Imine->TransitionState H-Bonding Activation Catalyst Chiral Organocatalyst (e.g., Thiourea) Catalyst->TransitionState H-Bonding Activation Catalyst->TransitionState Product syn-α-Fluoro -β-Amino Ester TransitionState->Product Reformatsky_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Sequence HaloEster α-Bromo-α,α-difluoro Ester Enolate Reformatsky Enolate (Organozinc Reagent) HaloEster->Enolate Zinc Zinc Dust (Zn⁰) Zinc->Enolate Oxidative Insertion Imine Imine Electrophile Addition Nucleophilic Addition Imine->Addition Enolate->Addition Workup Aqueous Workup (H₃O⁺) Addition->Workup Product α,α-Difluoro -β-Amino Ester Workup->Product Michael_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Sequence Nucleophile Fluorinated Nucleophile (e.g., BrCF₂CO₂Et + Zn/Cu) Addition 1,4-Conjugate Addition Nucleophile->Addition Acceptor α,β-Unsaturated Amino Acid Derivative Acceptor->Addition EnolateTrap Enolate Protonation (Workup) Addition->EnolateTrap Product Fluorinated β-Amino Acid Derivative EnolateTrap->Product Reduction_Workflow KetoEster Fluorinated β-Keto Ester Condensation Condensation (-H₂O) KetoEster->Condensation ChiralAmine Chiral Amine (e.g., from (-)-8-phenylmenthol) ChiralAmine->Condensation Enamine Chiral β-Enamino Ester Condensation->Enamine Reduction Diastereoselective Reduction (e.g., NaBH₄/ZnI₂) Enamine->Reduction AminoEster Chiral Fluorinated β-Amino Ester Reduction->AminoEster Cleavage Auxiliary Cleavage (Hydrolysis) AminoEster->Cleavage Product Enantioenriched Fluorinated β-Amino Acid Cleavage->Product

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a compound often utilized in pharmaceutical research and development. By adhering to these procedures, researchers can ensure the safe and compliant disposal of this and similar fluorinated organic compounds.

The principles outlined herein are grounded in established safety protocols from leading research institutions and regulatory bodies. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

I. Hazard Identification and Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a difluorinated phenyl ring attached to an aminopropanoic acid—provides valuable insight into its likely properties.

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment. Incomplete combustion can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF). Therefore, high-temperature incineration is the preferred method of destruction.[1][2]

  • Amino Acids: While generally possessing low toxicity, some amino acid derivatives can be irritants or have unknown toxicological profiles.[3][4][5]

  • Aromatic Compounds: Phenyl groups can confer properties that require careful handling.

Based on these structural features, this compound should be treated as a hazardous waste unless confirmed otherwise by a comprehensive risk assessment.

II. Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the potential for skin irritation, double-gloving is a prudent measure.[6]

  • Body Protection: A laboratory coat is essential. For larger quantities of waste, a chemically resistant apron should be worn.[6]

III. Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7][8][9][10]

Step 1: Designate a Waste Container Select a clearly labeled, leak-proof container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[8] The container must have a secure screw-top cap.[9]

Step 2: Label the Waste Container The label must be clear and unambiguous. Use a "Hazardous Waste" label and include the following information:

  • The full chemical name: "this compound" (avoiding abbreviations).[7][10]

  • The major constituents and their approximate concentrations if it is a solution.

  • The date the first waste was added to the container.

  • The relevant hazard pictograms (e.g., irritant, environmental hazard).

Step 3: Collect the Waste

  • Solid Waste: Collect solid this compound waste in the designated container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix aqueous waste with organic solvents.[7]

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and pipette tips, should be collected in a separate, clearly labeled solid waste container.

Incompatible Waste Streams: Do not mix this compound waste with the following:

  • Strong oxidizing agents[7][10]

  • Strong acids or bases (unless part of a specific neutralization protocol)[9]

  • Reactive metals[7][10]

IV. Storage of Chemical Waste

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[9][11]

  • The SAA must be at or near the point of waste generation.

  • Waste containers must be kept closed at all times, except when adding waste.[7][11][12]

  • Secondary containment, such as a spill tray, is required for liquid waste containers.[8]

  • The total volume of hazardous waste in the SAA should not exceed 55 gallons. For acutely toxic wastes, the limit is one quart.[11]

V. Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [12][13]

Step 1: Request a Waste Pickup Follow your institution's established procedure for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[7][11]

Step 2: Prepare for Pickup Ensure that the waste container is properly labeled, securely closed, and stored in the SAA.

Step 3: Documentation Complete any required waste tracking forms or manifests provided by your EHS office or the waste disposal company. This "cradle-to-grave" tracking is a key requirement of the Resource Conservation and Recovery Act (RCRA).[14][15][16][17]

VI. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, trained laboratory personnel can manage the cleanup.[6]

    • Alert others in the vicinity.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's emergency response team.[6][18]

Decision-Making Flowchart for Disposal

DisposalWorkflow Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated Material) B Select & Label Compatible Waste Container A->B C Segregate from Incompatible Wastes B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Is Container Full or Ready for Disposal? D->E E->D No, continue collection F Request Pickup from EHS/Licensed Vendor E->F Yes G Complete Waste Manifest/Documentation F->G H Final Disposal via High-Temperature Incineration G->H

Caption: A flowchart outlining the key decision points and steps for the proper disposal of this compound.

Quantitative Data Summary
ParameterGuidelineSource
Satellite Accumulation Area Limit Max 55 gallons of hazardous waste[11]
Acutely Toxic Waste Limit in SAA Max 1 quart of liquid or 1 kg of solid[11]
pH for Drain Disposal (Not for this compound) Between 5.5 and 10.5 (for approved substances only)[13]

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Sources

Navigating the Safe Handling of 3-Amino-3-(2,5-difluorophenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

While specific toxicological data for 3-Amino-3-(2,5-difluorophenyl)propanoic acid is limited, an analysis of similar aminopropanoic acid derivatives and fluorinated phenyl compounds suggests a number of potential hazards.[1][2][3] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Based on data for analogous compounds, this compound should be treated as a substance that is:

  • Harmful if swallowed. [1][3]

  • Causes skin irritation. [1][2][3]

  • Causes serious eye irritation. [1][2][3]

  • May cause respiratory irritation. [1][2][3]

The presence of two fluorine atoms on the phenyl ring may also influence its metabolic fate and potential toxicity.[4] Fluorinated compounds can exhibit unique toxicological profiles, and in some cases, metabolism can release fluoride ions, which have their own set of health concerns.[4] Therefore, a cautious approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields and a face shieldProvides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[5]
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove.[5]
Body Chemical-resistant lab coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][7]
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety and maintain the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed.[1][2]

Handling and Weighing

All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Weighing Protocol:

  • Preparation: Don all required PPE as outlined in the table above.

  • Work Area: Ensure the chemical fume hood is clean and free of clutter.

  • Weighing: Carefully transfer the desired amount of the compound from the storage container to a weighing vessel. Use a spatula and avoid generating dust.

  • Closure: Tightly seal the primary container immediately after use.

  • Cleanup: Clean any residual powder from the balance and work surface using a damp cloth, taking care not to create aerosols. Dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: In the chemical fume hood, slowly add the weighed compound to the solvent while stirring to facilitate dissolution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures: Be Prepared

Spills

In the event of a spill, the primary objective is to contain the material and prevent exposure.

For a small solid spill:

  • Evacuate: Alert others in the immediate area.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[9]

  • Cleanup: Carefully sweep the material into a designated hazardous waste container.[10] Avoid dry sweeping which can generate dust. If necessary, lightly moisten the solid with an inert liquid (e.g., ethylene glycol) to minimize dust production.[9]

  • Decontamination: Clean the spill area with soap and water.[10]

  • Disposal: Dispose of all cleanup materials as hazardous waste.[10][11]

For a large spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][11] Collect waste in clearly labeled, sealed containers.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Enter Weighing Weigh Solid FumeHood->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Decontaminate Decontaminate Work Area SolutionPrep->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE

Caption: Workflow for handling this compound.

References

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • I have a chemical spill in the lab, what should I do? - BC Knowledge for Employees. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Retrieved from [Link]

  • Chemical Spill and Response Guideline - UQ Policy and Procedure Library. (n.d.). The University of Queensland. Retrieved from [Link]

  • What to do in a chemical emergency - GOV.UK. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29). ACS Publications. Retrieved from [Link]

  • Protective Equipment - American Chemistry Council. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Toxicology of Some Fluoro-Organic Compounds - DTIC. (1989, February 7). Defense Technical Information Center. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). LeelineWork. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Perfluorinated alkyl substances: emerging insights into health risks - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Toxicology of fluorine-containing monomers - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Toxicology of perfluorinated compounds - Semantic Scholar. (2011, December 6). Semantic Scholar. Retrieved from [Link]

  • 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.